molecular formula C6H10O6 B119236 D-Mannonic acid-1,4-lactone CAS No. 26301-79-1

D-Mannonic acid-1,4-lactone

Cat. No.: B119236
CAS No.: 26301-79-1
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-UHFFFAOYSA-N
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Description

Gulono-1,4-lactone is a gamma-lactone.
D-Galactonic acid, gamma-lactone has been reported in Homo sapiens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1
Record name D-galactono-1,4-lactone
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC25282
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mannonic acid, D-
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Record name D-Galactonic acid, .gamma.-lactone
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Foundational & Exploratory

A Comprehensive Technical Guide to D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of D-Mannonic acid-1,4-lactone, also known as D-Mannono-1,4-lactone. It covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and its role in biochemical research.

Chemical Identity and Structure

This compound is a γ-lactone derivative of D-mannonic acid.[1] It is characterized by a five-membered oxolan-2-one ring structure, which is a cyclic ester.[1][2] This structure arises from the intramolecular cyclization of D-mannonic acid, where the carboxyl group on C1 forms an ester bond with the hydroxyl group on C4. The molecule contains multiple hydroxyl groups, making it a polar compound.[2]

The stereochemistry of the chiral centers is critical to its identity and biological function.[1] The systematic IUPAC name for this compound is (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one.[3][4]

Physicochemical and Structural Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[3][4]
Synonyms D-Mannono-1,4-lactone, D-Mannonic acid γ-lactone[5][6]
CAS Number 26301-79-1[4][5][7]
Molecular Formula C₆H₁₀O₆[3][7][8]
Molecular Weight 178.14 g/mol [3][4][7]
Appearance White Crystalline Solid/Powder[3][8]
Melting Point 150-153 °C[3][7][8]
Solubility Soluble in Water (H₂O) and Dimethyl Sulfoxide (DMSO)[3]
Optical Rotation [α]²⁰/D = +50° to +54° (c=3 in H₂O)[8]
SMILES C(--INVALID-LINK--O1)O)O">C@HO)O[4][7]
InChI Key SXZYCXMUPBBULW-SQOUGZDYSA-N[3][4]

Experimental Protocol: Synthesis of this compound

The most direct method for synthesizing this compound involves the oxidation of D-mannose, followed by acid-catalyzed intramolecular cyclization.[1]

Objective: To synthesize this compound from D-mannose.

Materials:

  • D-mannose

  • Bromine water (Br₂/H₂O) or Nitric acid (HNO₃)

  • Barium carbonate or similar neutralizing agent

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Deionized water

  • Reaction vessel with heating and stirring capabilities

  • pH meter

  • Rotary evaporator

  • Crystallization dish

Methodology:

  • Oxidation of D-mannose:

    • Dissolve a known quantity of D-mannose in deionized water in the reaction vessel.

    • Slowly add an oxidizing agent, such as bromine water or nitric acid, to the solution while stirring continuously.

    • Maintain the pH of the reaction mixture between 2 and 3.[1] This acidic condition favors the oxidation of the aldehyde group at the C1 position of D-mannose to a carboxylic acid, forming D-mannonic acid.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC).

  • Neutralization and Salt Removal:

    • Once the oxidation is complete, carefully neutralize the excess acid by adding a base like barium carbonate. This will precipitate the corresponding salt (e.g., barium sulfate).

    • Filter the solution to remove the precipitated salts. The resulting filtrate contains D-mannonic acid.

  • Lactonization (Intramolecular Cyclization):

    • Concentrate the filtrate containing D-mannonic acid using a rotary evaporator.

    • Acidify the concentrated solution with a strong acid (e.g., HCl) to catalyze the lactonization.

    • Gently heat the acidic solution to between 60–80°C.[1] This promotes the intramolecular esterification between the carboxylic acid group (C1) and the hydroxyl group at the C4 position, leading to the formation of the thermodynamically stable five-membered γ-lactone ring.[1]

  • Isolation and Purification:

    • Allow the solution to cool slowly to induce crystallization of this compound.

    • Collect the white crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

    • Further purify the product by recrystallization if necessary.

    • Dry the purified crystals under vacuum. The final product should be a white crystalline solid.[3]

Visualization of Synthesis and Biological Application

The following diagrams illustrate the synthesis workflow and a key biological application of this compound.

Synthesis_Workflow D_Mannose D-Mannose Oxidation Oxidation (e.g., Br₂/H₂O, pH 2-3) D_Mannose->Oxidation D_Mannonic_Acid D-Mannonic Acid Oxidation->D_Mannonic_Acid Lactonization Lactonization (Heat, 60-80°C) D_Mannonic_Acid->Lactonization Product This compound Lactonization->Product

Figure 1: Synthesis workflow for this compound.

This compound is recognized for its role as a biochemical tool, specifically as an inhibitor of the enzyme β-galactosidase in Escherichia coli.[1][9] This inhibitory action is valuable for studying enzyme-substrate interactions and metabolic pathways.[1]

Inhibition_Pathway cluster_reaction Enzymatic Reaction Enzyme β-galactosidase (from E. coli) Products Glucose + Galactose Enzyme->Products catalyzes Substrate Lactose Substrate->Enzyme Inhibitor This compound Inhibitor->Enzyme inhibits

Figure 2: Logical diagram of β-galactosidase inhibition.

References

Physical and chemical properties of D-Mannono-1,4-lactone.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of D-Mannono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannono-1,4-lactone, a cyclic ester derivative of D-mannonic acid, is a carbohydrate of significant interest in biochemistry, pharmaceutical sciences, and synthetic chemistry.[1][2] Its role as a key intermediate in carbohydrate metabolism, a precursor for synthesizing biologically active molecules, and its potential applications in drug formulation underscore the need for a comprehensive understanding of its physicochemical properties.[1][3] This technical guide provides an in-depth overview of the physical and chemical characteristics of D-Mannono-1,4-lactone, detailed experimental protocols for its analysis, and a summary of its chemical reactivity and biological significance.

Physical Properties

D-Mannono-1,4-lactone is typically a white to off-white crystalline solid.[2][4][5] Its physical properties are critical for its handling, formulation, and application in various experimental settings. While extensive quantitative data for all solvents and conditions are not universally available, the core properties have been established.[1]

Core Physicochemical Data

The fundamental physical and chemical identifiers for D-Mannono-1,4-lactone are summarized below.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₆[1][2][6][7]
Molecular Weight 178.14 g/mol [1][2][6][7]
Appearance White to almost white crystalline powder[2][4][5]
Melting Point 151-156°C; other sources report ranges up to 190°C[1][2][4][6]
Specific Optical Rotation [α]²⁰D = +50° to +54° (c=2-3, H₂O)[2][4]
CAS Registry Number 26301-79-1[2][6][7]
Solubility Profile

Qualitative assessments describe D-Mannono-1,4-lactone as soluble in water and Dimethyl Sulfoxide (DMSO).[1] One source notes its water solubility as "within almost transparency," indicating good aqueous solubility.[4][5][8] However, specific quantitative solubility data (e.g., g/100 mL) across a range of solvents and temperatures is not widely reported in the literature.[1]

SolventQualitative Solubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble (used for crystallization)[9]

Chemical Properties and Reactivity

D-Mannono-1,4-lactone is a polyhydroxy γ-lactone whose reactivity is governed by its cyclic ester and multiple hydroxyl functional groups.[3][9] The equilibrium between the lactone and its open-chain hydroxy acid form (D-mannonic acid) is pH-dependent, with the five-membered lactone ring being thermodynamically favored under neutral to slightly acidic conditions.[10]

Key Chemical Reactions

The primary reactions involving D-Mannono-1,4-lactone include hydrolysis, reduction, and oxidation.

Reaction TypeReagentsMajor Product(s)DescriptionReference(s)
Hydrolysis Water (acid or base catalyzed)D-Mannonic acidThe lactone ring opens to form the corresponding carboxylic acid.[10]
Reduction Sodium borohydride (B1222165) (NaBH₄)D-Mannitol, D-MannoseThe lactone carbonyl is reduced to an alcohol.[9][10]
Oxidation Bromine water, Nitric acidD-Mannonic acidThe lactone can be formed from D-mannose via oxidation and can be further oxidized.[9]
Lactonization Heat, Acidic conditionsD-Mannono-1,4-lactoneIntramolecular cyclization of D-mannonic acid forms the stable five-membered γ-lactone.[9][10]

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and research applications. The following are standard methodologies for key analytical procedures.

Determination of Melting Point (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus.

  • Objective: To determine the melting range of a solid sample of D-Mannono-1,4-lactone.

  • Materials: D-Mannono-1,4-lactone (dry, powdered), capillary tubes (sealed at one end), digital melting point apparatus (e.g., DigiMelt, Mel-Temp).[11][12]

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry and has a fine, powdered consistency.[13]

    • Capillary Loading: Press the open end of a capillary tube into the sample powder, trapping a small amount. Invert the tube and tap it gently on a hard surface to compact the sample into a 2-3 mm column at the sealed end.[11][12]

    • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[11]

    • Rapid Determination (Optional): If the approximate melting point is unknown, perform a fast scan (e.g., 10-20 °C/min ramp rate) to find a rough range.[11]

    • Accurate Determination: For a precise measurement, set the apparatus to ramp the temperature slowly (1-2 °C/min) starting from about 10-15 °C below the expected melting point.[11][12]

    • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[12]

    • Purity Check: A sharp melting range (0.5-1.0°C) typically indicates a high-purity substance, while a broad range suggests the presence of impurities.[12][14]

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[15]

  • Objective: To quantitatively determine the solubility of D-Mannono-1,4-lactone in water at a controlled temperature.

  • Materials: D-Mannono-1,4-lactone, distilled or deionized water, thermostatically controlled shaker or water bath, analytical balance, centrifuge, volumetric flasks, pipettes, HPLC system with a suitable detector (e.g., Refractive Index).[1]

  • Procedure:

    • Sample Preparation: Add an excess amount of D-Mannono-1,4-lactone to a known volume of water in a sealed flask to create a slurry. Ensure undissolved solid is clearly visible.[1]

    • Equilibration: Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge an aliquot of the mixture to pellet the remaining solid.

    • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample quantitatively with the solvent (water).

    • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC method.

    • Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Synthesis and Chemical Reactivity Pathways

The most common laboratory and industrial synthesis of D-Mannono-1,4-lactone involves the oxidation of D-mannose.[9][10] This process is followed by an intramolecular cyclization (lactonization) to form the thermodynamically stable five-membered ring.[10]

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product start D-Mannose oxidation Oxidation start->oxidation Bromine Water (Br₂/H₂O) or Nitric Acid (HNO₃) lactonization Intramolecular Cyclization (Lactonization) oxidation->lactonization Forms D-Mannonic Acid (Intermediate) product D-Mannono-1,4-lactone lactonization->product Heat / Acidic pH Chemical_Reactions cluster_products Reaction Products lactone D-Mannono-1,4-lactone acid D-Mannonic Acid lactone->acid Hydrolysis (H₂O, H⁺/OH⁻) mannitol D-Mannitol lactone->mannitol Reduction (e.g., NaBH₄) mannose D-Mannose lactone->mannose Reduction (e.g., NaBH₄) acid->lactone Lactonization (Heat, H⁺) Biological_Pathway mannose D-Mannose mannonate D-Mannonic Acid mannose->mannonate Aldohexose Dehydrogenase lactone D-Mannono-1,4-lactone mannonate->lactone Spontaneous/ Enzymatic Lactonization kdg 2-keto-3-deoxy-D-gluconate mannonate->kdg Mannonnate Dehydratase lactone->mannonate Hydrolysis pathway Further Metabolism (e.g., ED Pathway) kdg->pathway

References

An In-depth Technical Guide to D-Mannonic acid-1,4-lactone (CAS: 26301-79-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a cyclic ester derivative of D-mannose, is a carbohydrate of significant interest in biochemical and pharmaceutical research. This document provides a comprehensive technical overview of its core properties, synthesis, and biological activities. It includes detailed tables of its physicochemical data, experimental protocols for its synthesis and enzyme inhibition assays, and visual representations of relevant pathways and workflows to facilitate understanding and application in a research and development setting.

Core Properties of this compound

This compound, also known as D-mannono-gamma-lactone, is a white, crystalline solid.[1] Its chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties
PropertyValueReferences
CAS Number 26301-79-1[2]
Molecular Formula C₆H₁₀O₆[2]
Molecular Weight 178.14 g/mol [2]
IUPAC Name (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[3]
Synonyms D-Mannono-gamma-lactone, D-Mannonic acid γ-lactone[3][4]
Appearance White to almost white crystalline powder[1]
Melting Point 150-153 °C[1][2]
Solubility Soluble in water and DMSO.[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy Key Data References
¹H NMR (D₂O) Predicted spectral data is available.
¹³C NMR (D₂O) Characteristic chemical shifts for the lactone form (e.g., C6 at ~63.02 ppm) and the free sugar acid form (e.g., C6 at ~63.51 ppm) have been reported.[5]
FTIR (KBr) Spectral data available.[3]

Synthesis of this compound

The most common method for synthesizing this compound is through the oxidation of D-mannose.[6]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from D-mannose.

G Synthesis of this compound D_Mannose D-Mannose Oxidation Oxidation (e.g., with Bromine water) D_Mannose->Oxidation D_Mannonic_Acid D-Mannonic Acid Oxidation->D_Mannonic_Acid Lactonization Lactonization (Intramolecular cyclization) D_Mannonic_Acid->Lactonization D_Mannonic_Acid_Lactone This compound Lactonization->D_Mannonic_Acid_Lactone

Caption: Synthesis of this compound from D-mannose.

Experimental Protocol: Synthesis from D-Mannose

This protocol describes the synthesis of this compound by the oxidation of D-mannose with bromine water.[6]

Materials:

  • D-mannose

  • Bromine water

  • Sodium hydrogencarbonate

  • Deionized water

  • Isopropanol (B130326) (for recrystallization)

Procedure:

  • Dissolve D-mannose in deionized water.

  • Slowly add bromine water to the D-mannose solution at room temperature (20°C) while stirring. The reaction is monitored for completion (typically 96 hours).

  • Neutralize the reaction mixture by the gradual addition of sodium hydrogencarbonate until the effervescence ceases.

  • Concentrate the resulting solution under reduced pressure to yield the crude D-Mannonic acid.

  • Induce lactonization by heating the concentrated solution of D-Mannonic acid.

  • The crude this compound is then purified by recrystallization from hot isopropanol to yield a white crystalline solid.[7]

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, primarily related to its role in carbohydrate metabolism and as an enzyme inhibitor.

Role in Carbohydrate Metabolism

This compound is involved in carbohydrate metabolism, though its direct role in major signaling pathways is not as a primary intermediate.[8] It is closely related to D-mannose, a key precursor in the biosynthesis of ascorbic acid (Vitamin C) in plants, known as the Smirnoff-Wheeler pathway.[5]

G Simplified Ascorbic Acid Biosynthesis Pathway (Smirnoff-Wheeler) D_Mannose D-Mannose GDP_D_Mannose GDP-D-Mannose D_Mannose->GDP_D_Mannose D_Mannonic_Acid_Lactone This compound (Related Compound) D_Mannose->D_Mannonic_Acid_Lactone Oxidation GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose L_Galactose L-Galactose GDP_L_Galactose->L_Galactose L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone Ascorbic_Acid Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->Ascorbic_Acid

Caption: Simplified Ascorbic Acid Biosynthesis Pathway.

Enzyme Inhibition

This compound is a known inhibitor of β-galactosidase and has also been reported to inhibit lysozyme (B549824).[2][9]

The inhibitory activity of this compound against β-galactosidase from Escherichia coli has been documented.[9]

Experimental Workflow for β-Galactosidase Inhibition Assay:

G β-Galactosidase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents: - β-galactosidase solution - ONPG substrate solution - this compound solutions - Buffer (e.g., citrate (B86180) buffer, pH 4.0) Incubate Incubate enzyme with inhibitor Prepare_Reagents->Incubate Add_Substrate Add ONPG substrate Incubate->Add_Substrate Monitor_Reaction Monitor absorbance at 420 nm Add_Substrate->Monitor_Reaction Analyze_Data Analyze data to determine inhibition Monitor_Reaction->Analyze_Data

Caption: β-Galactosidase Inhibition Assay Workflow.

Experimental Protocol: β-Galactosidase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on β-galactosidase activity using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.[10][11][12]

Materials:

  • β-galactosidase from E. coli

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • This compound

  • Citrate buffer (e.g., 400 mM, pH 4.0)

  • Borate (B1201080) buffer (e.g., 200 mM, pH 9.8) for stopping the reaction

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Prepare a stock solution of β-galactosidase in an appropriate buffer.

  • Prepare a stock solution of ONPG in the assay buffer.

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate or cuvette, mix the β-galactosidase solution with different concentrations of the this compound solution. Include a control with no inhibitor.

  • Pre-incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25°C) for a defined period.

  • Initiate the reaction by adding the ONPG substrate solution.

  • Monitor the increase in absorbance at 420 nm over time. The yellow color is due to the formation of o-nitrophenol.

  • The reaction can be stopped at a specific time point by adding a stop solution (e.g., borate buffer).

  • Calculate the rate of reaction for each inhibitor concentration and determine the inhibitory activity (e.g., IC₅₀ value).

This compound has been reported to have lysozyme inhibitory activity.[2] A common method to assess lysozyme activity is the turbidimetric assay.

Experimental Protocol: Turbidimetric Lysozyme Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory effect of this compound on lysozyme activity.[13][14][15]

Materials:

  • Lysozyme (from chicken egg white)

  • Micrococcus lysodeikticus cells (lyophilized)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.2)

  • This compound

  • Spectrophotometer or microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare a suspension of Micrococcus lysodeikticus cells in the phosphate buffer to a specific optical density (e.g., 0.6-0.7 at 450 nm).

  • Prepare a stock solution of lysozyme in the same buffer.

  • Prepare a series of dilutions of this compound in the buffer.

  • In a cuvette or microplate well, mix the lysozyme solution with the this compound solutions at various concentrations. Include a control without the inhibitor.

  • Initiate the lytic reaction by adding the Micrococcus lysodeikticus cell suspension.

  • Immediately monitor the decrease in absorbance at 450 nm over time at a constant temperature (e.g., 25°C). The decrease in turbidity indicates cell lysis.

  • Calculate the rate of lysis for each inhibitor concentration and determine the percentage of inhibition.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule in various research and development areas.

  • Enzyme Inhibition Studies: It serves as a tool to study the structure and function of glycosidases like β-galactosidase.[16]

  • Carbohydrate Chemistry: It is used as a starting material for the synthesis of other complex carbohydrates.[16]

  • Pharmaceutical Formulations: It has potential applications as an excipient or stabilizer in drug formulations.[8]

  • Biotechnology: Its role in carbohydrate metabolism makes it relevant for studies in metabolic engineering.[8]

Conclusion

This compound is a versatile carbohydrate with established roles as an enzyme inhibitor and a precursor in chemical synthesis. This guide provides foundational technical information and experimental frameworks to aid researchers and drug development professionals in harnessing its potential. Further investigation into its specific interactions within cellular signaling pathways may unveil new therapeutic applications.

References

D-Mannonic Acid-1,4-Lactone in Carbohydrate Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, is an intermediate in carbohydrate metabolism. While its roles in plant and microbial pathways are partially characterized, its specific functions within mammalian carbohydrate metabolism remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its physicochemical properties, established roles in non-mammalian systems, and a detailed exploration of its hypothesized functions in mammalian cells. This document also outlines detailed experimental protocols for researchers to investigate its metabolic fate and potential signaling roles, aiming to facilitate further discovery in this promising area of metabolic research.

Introduction

This compound is a cyclic ester of D-mannonic acid, which is formed by the oxidation of the aldehyde group of D-mannose.[1] As a derivative of D-mannose, a crucial epimer of glucose, this lactone is positioned at a key junction in carbohydrate metabolism. D-mannose itself is vital for protein glycosylation and can be metabolized through glycolysis after conversion to fructose-6-phosphate.[2] The study of this compound offers potential insights into alternative oxidative pathways of hexoses and may unveil novel regulatory mechanisms in cellular metabolism. Its structural similarity to other biologically active lactones, such as L-ascorbic acid (Vitamin C), further underscores its potential significance.[3] This guide aims to consolidate the existing knowledge and provide a framework for future research into the biological roles of this compound in mammalian systems.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for designing and interpreting experimental studies.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₆[4]
Molecular Weight 178.14 g/mol [4]
Appearance White crystalline solid[5]
Melting Point >151 °C[5]
Solubility Soluble in water[6]
Optical Rotation [α]²⁰D +50° to +54° (c=3 in H₂O)[5]
CAS Number 26301-79-1[4]

Role in Non-Mammalian Carbohydrate Metabolism

Ascorbic Acid Biosynthesis in Plants

In plants, derivatives of D-mannose are central to the biosynthesis of ascorbic acid (Vitamin C). The primary pathway involves the conversion of GDP-D-mannose to L-galactose, which is then oxidized to L-galactono-1,4-lactone. This lactone is the direct precursor to ascorbic acid. While this compound is not a direct intermediate in this main pathway, the metabolism of mannose derivatives is a core component of this vital process.[3]

Bacterial D-Mannonate Catabolism

Certain bacteria possess a well-defined pathway for the catabolism of D-mannonate. This pathway involves the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate (KDG) by the enzyme D-mannonate dehydratase.[7][8] KDG can then be further metabolized to enter central carbon metabolism, typically through phosphorylation and subsequent cleavage into pyruvate (B1213749) and glyceraldehyde-3-phosphate.[7]

D-Mannose Metabolism in Mammalian Cells: The Precursor Pathway

To understand the potential origins and roles of this compound, it is crucial to first review the established metabolic fate of its precursor, D-mannose, in mammalian cells. Exogenous D-mannose is transported into the cell and rapidly phosphorylated by hexokinase. The resulting D-mannose-6-phosphate is a key branch point. It can be isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate, which then enters glycolysis. Alternatively, it can be converted by phosphomannomutase 2 (PMM2) to mannose-1-phosphate, which is then activated to GDP-mannose, the primary substrate for N-linked glycosylation.[2]

an_overview_of_d_mannose_metabolism_in_mammalian_cells An Overview of D-Mannose Metabolism in Mammalian Cells D_Mannose D-Mannose (exogenous) Man6P D-Mannose-6-Phosphate D_Mannose->Man6P Hexokinase (HK) Fru6P Fructose-6-Phosphate Man6P->Fru6P Phosphomannose Isomerase (MPI) Man1P D-Mannose-1-Phosphate Man6P->Man1P Phosphomannomutase 2 (PMM2) Glycolysis Glycolysis Fru6P->Glycolysis GDP_Mannose GDP-D-Mannose Man1P->GDP_Mannose GDP-mannose pyrophosphorylase Glycosylation N-linked Glycosylation GDP_Mannose->Glycosylation

A simplified diagram of D-mannose metabolism in mammalian cells.

Hypothesized Biological Role of this compound in Mammalian Metabolism

Direct evidence for a dedicated metabolic pathway for this compound in mammals is currently limited. However, based on the existence of enzymes that metabolize similar sugar acids and the oxidative potential of aldoses, a plausible pathway can be hypothesized. This proposed "Mannose Oxidative Pathway" would function analogously to the initial steps of the pentose (B10789219) phosphate (B84403) pathway for glucose.

Proposed Pathway:

  • Oxidation: D-mannose could be oxidized to D-mannonic acid, which exists in equilibrium with its lactone form, this compound. This reaction could be catalyzed by an aldohexose dehydrogenase.

  • Hydrolysis: The lactone can be hydrolyzed to the open-chain D-mannonate by an aldonolactonase. This is a reversible reaction, with the equilibrium being pH-dependent.

  • Dehydration: Drawing parallels from bacterial systems, D-mannonate could then be dehydrated by a mammalian D-mannonate dehydratase homolog to form 2-keto-3-deoxy-D-gluconate (KDG).

  • Entry into Central Metabolism: KDG could then be phosphorylated by a kinase and subsequently cleaved by an aldolase (B8822740) into pyruvate and glyceraldehyde-3-phosphate, which are key intermediates in glycolysis.

This hypothetical pathway would represent a non-phosphorylative route for mannose catabolism.

a_hypothesized_oxidative_pathway_for_d_mannose_metabolism A Hypothesized Oxidative Pathway for D-Mannose Metabolism D_Mannose D-Mannose Lactone This compound D_Mannose->Lactone Aldohexose Dehydrogenase (Hypothetical) Acid D-Mannonic Acid Lactone->Acid Aldonolactonase (spontaneous hydrolysis) Acid->Lactone KDG 2-keto-3-deoxy-D-gluconate (KDG) Acid->KDG D-Mannonate Dehydratase (Hypothetical) KDG_P KDG-Phosphate KDG->KDG_P KDG Kinase (Hypothetical) Pyruvate Pyruvate KDG_P->Pyruvate G3P Glyceraldehyde-3-P KDG_P->G3P KDG-P Aldolase (Hypothetical)

A proposed metabolic pathway for this compound in mammals.

Experimental Protocols for Investigating this compound Metabolism

To validate the hypothesized pathway and elucidate the role of this compound, metabolic tracing studies using stable isotopes are indispensable. The following protocols provide a framework for such investigations.

Stable Isotope Tracing in Cell Culture

This protocol is adapted from established methods for tracing ¹³C-labeled glucose and mannose.[1][5][9]

Objective: To trace the metabolic fate of ¹³C-labeled this compound in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HEK293)

  • Cell culture medium (e.g., DMEM), glucose-free and mannose-free

  • Dialyzed fetal bovine serum (dFBS)

  • ¹³C-labeled this compound (custom synthesis may be required)

  • Unlabeled this compound (for control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80% methanol (B129727) (LC-MS grade), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Protocol:

  • Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free and mannose-free DMEM with 10% dFBS, physiological glucose (e.g., 5 mM), and the desired concentration of ¹³C-labeled this compound (e.g., 50-100 µM). Prepare a parallel control medium with unlabeled lactone.

  • Metabolic Labeling:

    • Aspirate the standard growth medium.

    • Wash cells once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂.

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing polar metabolites. Store at -80°C until analysis.

Analytical Methods for Metabolite Detection

A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separation: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like sugar acids and phosphorylated intermediates.

  • Detection: Employ a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in negative ion mode.

  • Analysis: Monitor the mass transitions for unlabeled and ¹³C-labeled D-mannonate, KDG, and other predicted intermediates. Quantify the fractional labeling to determine metabolic flux.

B. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: The polar metabolites from the extraction must be derivatized to increase their volatility. A common method is methoximation followed by silylation (e.g., with MSTFA).

  • Analysis: Analyze the derivatized samples on a GC-MS system. The resulting fragmentation patterns can be used to identify metabolites and determine the position of the ¹³C label.

experimental_workflow_for_metabolic_tracing Experimental Workflow for Metabolic Tracing Cell_Culture 1. Cell Culture (70-80% confluency) Labeling 2. Metabolic Labeling (with ¹³C-D-Mannonic acid-1,4-lactone) Cell_Culture->Labeling Quenching 3. Quenching & Washing (on ice with cold PBS) Labeling->Quenching Extraction 4. Metabolite Extraction (with 80% Methanol) Quenching->Extraction Analysis 5. Sample Analysis Extraction->Analysis LC_MS LC-MS/MS (HILIC) Analysis->LC_MS GC_MS GC-MS (with derivatization) Analysis->GC_MS Data_Analysis 6. Data Analysis (Fractional labeling, Flux analysis) LC_MS->Data_Analysis GC_MS->Data_Analysis

A general workflow for investigating the metabolism of this compound.

Known Biological Activities and Potential Implications

While the metabolic pathways are still under investigation, some biological activities have been associated with this compound and its precursor, D-mannose.

  • Enzyme Inhibition: this compound has been identified as an inhibitor of β-galactosidase from Escherichia coli, suggesting it can interact with the active sites of carbohydrate-processing enzymes.[2]

  • Anti-inflammatory and Antioxidant Effects of D-Mannose: Recent studies have shown that D-mannose can exert anti-inflammatory effects and reduce oxidative stress in animal models.[6][10][11] It is plausible that these effects are mediated, in part, by metabolites of D-mannose, including products of an oxidative pathway such as this compound.

The potential for this compound to modulate cellular redox state or influence inflammatory signaling pathways warrants further investigation, particularly in the context of metabolic diseases and drug development.

Conclusion and Future Directions

This compound represents an understudied yet potentially significant molecule in mammalian carbohydrate metabolism. While its direct metabolic pathway in mammals has not been fully elucidated, compelling analogies to bacterial and other sugar acid metabolic routes provide a strong foundation for future research. The experimental frameworks provided in this guide offer a starting point for researchers to explore the hypothesized oxidative mannose pathway, identify the responsible enzymes, and quantify its contribution to cellular metabolism. Elucidating the role of this lactone could open new avenues for understanding metabolic regulation and may present novel targets for therapeutic intervention in diseases with metabolic dysregulation.

References

The Enigmatic Presence of D-Mannono-1,4-lactone in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannono-1,4-lactone, a cyclic ester of D-mannonic acid, is a carbohydrate derivative with emerging significance in various biochemical contexts. While its synthesis and chemical properties are well-documented, its natural occurrence, concentration, and precise biological roles remain subjects of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of D-Mannono-1,4-lactone's natural presence, focusing on its biosynthetic origins and metabolic fate. We present available, albeit limited, quantitative data and furnish detailed, adaptable experimental protocols for its extraction, and analysis. Furthermore, this guide illustrates relevant biochemical pathways and experimental workflows to aid researchers in the study of this intriguing molecule.

Introduction

D-Mannono-1,4-lactone is a furanose-ring structure formed from the intramolecular esterification of D-mannonic acid. As a derivative of D-mannose, a C-2 epimer of glucose, it is situated at a crossroads of carbohydrate metabolism. While not as ubiquitously recognized as its precursor, D-mannose, or other sugar lactones involved in primary metabolic pathways, D-Mannono-1,4-lactone is implicated in several biological processes. Its potential as a biosynthetic intermediate, an enzyme inhibitor, and a precursor for the synthesis of other bioactive compounds underscores the importance of understanding its natural distribution and concentration. This guide aims to consolidate the existing knowledge on the natural occurrence of D-Mannono-1,4-lactone and provide a practical framework for its further investigation.

Natural Occurrence and Biosynthesis

The natural occurrence of D-Mannono-1,4-lactone has been reported in a limited range of organisms, and quantitative data remains scarce. It is generally considered to be present at low concentrations.

In Plants

While D-mannose is a common constituent of plant cell walls and glycoproteins, the presence of D-Mannono-1,4-lactone is less defined. It is often discussed in the context of the L-ascorbic acid (Vitamin C) biosynthesis pathway, although it is not a direct intermediate in the primary, most well-established pathway in higher plants. The main pathway proceeds from D-mannose-1-phosphate through GDP-D-mannose and L-galactono-1,4-lactone to L-ascorbic acid[1][2][3].

Ascorbic_Acid_Biosynthesis D_Glucose D-Glucose D_Mannose_1_P D-Mannose-1-P D_Glucose->D_Mannose_1_P GDP_D_Mannose GDP-D-Mannose D_Mannose_1_P->GDP_D_Mannose L_Galactose_1_P L-Galactose-1-P GDP_D_Mannose->L_Galactose_1_P L_Galactose L-Galactose L_Galactose_1_P->L_Galactose L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L_Ascorbic_Acid L-Ascorbic Acid L_Galactono_1_4_lactone->L_Ascorbic_Acid

Figure 1. Simplified primary pathway of L-ascorbic acid biosynthesis in plants.

Some evidence suggests the existence of alternative biosynthetic routes to ascorbic acid where other sugar lactones might play a role, but the involvement of D-Mannono-1,4-lactone in these alternative pathways is not yet conclusively established. Reports indicate the presence of D-Mannono-1,4-lactone in fruits and vegetables such as cranberries, apples, and tomatoes, though its natural occurrence is considered to be relatively low[4].

In Microorganisms

Certain microorganisms are known to produce D-Mannono-1,4-lactone. For instance, the archaeon Thermoplasma acidophilum possesses a mannonate dehydratase that can act on D-mannonate and its lactone, D-mannono-1,4-lactone, as part of an oxidative mannose catabolism pathway[5]. The enzymatic conversion of D-mannose to D-mannono-1,4-lactone has also been reported in Escherichia coli[6]. Microbial fermentation is considered a potential method for the biotechnological production of this lactone.

In Animals

Information on the natural occurrence of D-Mannono-1,4-lactone in animal tissues is very limited. While D-mannose plays a crucial role in glycoprotein (B1211001) synthesis and other metabolic processes in mammals, the presence and concentration of its corresponding lactone are not well-documented.

Quantitative Data on Natural Occurrence

A significant gap in the current literature is the lack of robust quantitative data for the concentration of D-Mannono-1,4-lactone in various natural sources. The table below is presented as a template for researchers to populate with experimentally determined values, as specific concentrations are not widely reported.

Natural SourceOrganism/TissueConcentration RangeAnalytical Method UsedReference
FruitMalus domestica (Apple)Data not availableHPLC, GC-MS
FruitVaccinium macrocarpon (Cranberry)Data not availableHPLC, GC-MS
VegetableSolanum lycopersicum (Tomato)Data not availableHPLC, GC-MS
MicroorganismThermoplasma acidophilumData not availableLC-MS, NMR
MicroorganismEscherichia coliData not availableLC-MS, NMR
Animal TissueMammalian PlasmaData not availableLC-MS/MS

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and analysis of D-Mannono-1,4-lactone from biological matrices. These protocols are adaptable based on the specific research requirements and available instrumentation.

Extraction of D-Mannono-1,4-lactone from Plant Material

Plant_Extraction_Workflow Start Plant Tissue Homogenization (e.g., in 80% Ethanol) Centrifugation1 Centrifugation (to remove solids) Start->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Solvent_Evaporation Solvent Evaporation (under vacuum) Supernatant_Collection->Solvent_Evaporation Aqueous_Resuspension Resuspend in Water Solvent_Evaporation->Aqueous_Resuspension SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge for cleanup) Aqueous_Resuspension->SPE Elution Elution of Polar Compounds SPE->Elution Final_Sample Sample for Analysis (HPLC, LC-MS, NMR) Elution->Final_Sample

Figure 2. General workflow for the extraction of D-Mannono-1,4-lactone from plant tissues.

Methodology:

  • Homogenization: Homogenize fresh or freeze-dried plant tissue (e.g., 1-5 g) in 80% ethanol (B145695) (e.g., 20 mL) using a blender or mortar and pestle.

  • Extraction: Incubate the homogenate at room temperature for 1-2 hours with occasional vortexing to ensure complete extraction of soluble sugars and their derivatives.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet insoluble material.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solvent Evaporation: Evaporate the ethanol from the supernatant under reduced pressure using a rotary evaporator.

  • Aqueous Resuspension: Resuspend the aqueous residue in a known volume of ultrapure water.

  • Solid Phase Extraction (SPE): For sample cleanup, pass the aqueous extract through a C18 SPE cartridge to remove non-polar compounds. The polar fraction containing sugars and lactones will be in the flow-through and can be collected.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before analytical determination.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation: An HPLC system equipped with a refractive index (RI) detector or a UV detector (for derivatized samples).

Column: A carbohydrate analysis column (e.g., an amino-based column) or a C18 column for reversed-phase chromatography.

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25, v/v) is commonly used for carbohydrate columns.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of D-Mannono-1,4-lactone in the mobile phase.

  • Injection: Inject a known volume (e.g., 10-20 µL) of the filtered sample extract and the standard solutions into the HPLC system.

  • Detection: Monitor the elution profile using the RI detector.

  • Quantification: Identify the peak corresponding to D-Mannono-1,4-lactone by comparing its retention time with that of the standard. Quantify the concentration based on the peak area and the calibration curve generated from the standards.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For higher sensitivity and specificity, HPLC coupled with mass spectrometry is recommended.

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for carbohydrates.

MS Detection: Monitor for the specific mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ of D-Mannono-1,4-lactone (C₆H₁₀O₆, MW: 178.14 g/mol ), which would be approximately 177.04.

Procedure: The procedure is similar to HPLC analysis, with the mass spectrometer providing more definitive identification and quantification, especially in complex biological matrices.

Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of D-Mannono-1,4-lactone.

Sample Preparation: The purified sample should be dissolved in a suitable deuterated solvent, such as D₂O.

Analysis:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts and coupling constants of the protons in the lactone ring and the side chain are characteristic of the molecule's structure.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number and types of carbon atoms.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, confirming the structure of D-Mannono-1,4-lactone.

Signaling Pathways and Biological Roles

Currently, there is a lack of specific information regarding signaling pathways directly involving D-Mannono-1,4-lactone. Its biological role is often inferred from its chemical nature as a sugar lactone and its relationship to D-mannose. Potential roles that warrant further investigation include:

  • Intermediate in Metabolism: While not in the primary ascorbic acid pathway, it may be an intermediate in alternative or organism-specific metabolic routes.

  • Enzyme Inhibition: Sugar lactones are known to be inhibitors of glycosidases. D-Mannono-1,4-lactone has been shown to inhibit β-galactosidase from Escherichia coli[7].

  • Precursor for Synthesis: It can serve as a starting material for the chemical or enzymatic synthesis of other valuable carbohydrates.

Further research is needed to elucidate any direct involvement of D-Mannono-1,4-lactone in cellular signaling.

Conclusion and Future Perspectives

D-Mannono-1,4-lactone remains a molecule of interest with a largely unexplored natural distribution and biological significance. This technical guide has summarized the current knowledge and provided a framework for its investigation. The scarcity of quantitative data highlights a critical need for further research to determine the concentration of this lactone in various organisms. The development and application of sensitive and specific analytical methods, such as HPLC-MS/MS, will be crucial in this endeavor. Unraveling the precise roles of D-Mannono-1,4-lactone in metabolic and potentially signaling pathways will open new avenues for its application in drug development, biotechnology, and nutritional science.

References

D-Mannonic acid-1,4-lactone: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, is a molecule of growing interest in the fields of biochemistry and pharmacology. Its structural similarity to carbohydrate substrates of various enzymes has positioned it as a noteworthy inhibitor, particularly of β-galactosidase.[1][2][3][4][5] Furthermore, emerging evidence suggests potential neuroprotective and antioxidant properties, opening avenues for its investigation in the context of neurodegenerative diseases and cellular stress.[1] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanisms of action, supported by available data, detailed experimental protocols, and visual representations of key pathways.

Core Physicochemical Properties

A foundational understanding of this compound's physical and chemical characteristics is essential for its application in research and development.

PropertyValue
Molecular Formula C₆H₁₀O₆
Molecular Weight 178.14 g/mol
Appearance White to almost white crystalline powder
Melting Point 153 °C
Water Solubility Soluble

Mechanism of Action: Enzyme Inhibition

The most well-documented mechanism of action for this compound is its inhibition of the enzyme β-galactosidase, particularly from Escherichia coli.[1][2][3][4][5]

β-Galactosidase Inhibition

Competitive inhibition of β-galactosidase.

Potential Neuroprotective and Antioxidant Mechanisms

Preliminary studies suggest that this compound may exert neuroprotective and antioxidant effects, although the precise molecular pathways are still under investigation.[1] The proposed mechanisms are largely extrapolated from studies on structurally related compounds and general principles of neuroprotection.

Modulation of Apoptotic Pathways

One plausible mechanism for neuroprotection is the inhibition of apoptosis (programmed cell death). This could be achieved through the modulation of key regulatory proteins in the apoptotic cascade. A potential, though not yet directly demonstrated, mechanism involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increase in the Bcl-2/Bax ratio is a hallmark of apoptosis inhibition. Furthermore, this could lead to the stabilization of the mitochondrial membrane potential and a reduction in the activation of executioner caspases, such as caspase-3.

Apoptosis_Pathway Oxidative Stress Oxidative Stress Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Oxidative Stress->Bcl-2 (Anti-apoptotic) Inhibits Bax (Pro-apoptotic) Bax (Pro-apoptotic) Oxidative Stress->Bax (Pro-apoptotic) Activates This compound This compound This compound->Bcl-2 (Anti-apoptotic) Potentially Upregulates This compound->Bax (Pro-apoptotic) Potentially Downregulates Mitochondrial Dysfunction Mitochondrial Dysfunction Caspase-3 Activation Caspase-3 Activation Mitochondrial Dysfunction->Caspase-3 Activation Leads to Bcl-2 (Anti-apoptotic)->Mitochondrial Dysfunction Inhibits Bax (Pro-apoptotic)->Mitochondrial Dysfunction Promotes Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Hypothesized anti-apoptotic mechanism.
Activation of Antioxidant Response Elements

Another potential mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. While direct evidence for this compound activating this pathway is currently unavailable, it represents a common mechanism for the antioxidant effects of many natural compounds.

Nrf2_Pathway cluster_0 Nucleus Oxidative Stress Oxidative Stress Nrf2-Keap1 Complex Nrf2-Keap1 (Inactive) Oxidative Stress->Nrf2-Keap1 Complex Dissociates This compound This compound This compound->Nrf2-Keap1 Complex Potentially Dissociates Keap1 Keap1 Keap1->Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2->Nrf2-Keap1 Complex Nrf2 (Active) Nrf2 (Active) Nrf2-Keap1 Complex->Nrf2 (Active) Releases Nucleus Nucleus Nrf2 (Active)->Nucleus Translocates to ARE Antioxidant Response Element Nrf2 (Active)->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection

Hypothesized Nrf2 pathway activation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanisms of action of this compound.

β-Galactosidase Inhibition Assay

Objective: To determine the inhibitory effect and kinetics of this compound on β-galactosidase activity.

Materials:

  • β-galactosidase from E. coli

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) as substrate

  • This compound

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Sodium carbonate (1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of β-galactosidase in phosphate buffer.

  • Prepare serial dilutions of this compound in phosphate buffer.

  • Prepare a stock solution of ONPG in phosphate buffer.

  • In a 96-well plate, add a fixed amount of β-galactosidase to each well.

  • Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding a fixed concentration of ONPG to each well.

  • Allow the reaction to proceed for a specific time (e.g., 15 minutes) at 37°C.

  • Stop the reaction by adding 1 M sodium carbonate to each well.

  • Measure the absorbance of the product, o-nitrophenol, at 420 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

  • To determine the mode of inhibition (e.g., competitive), repeat the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.

Beta_Gal_Assay Prepare Reagents Prepare Reagents Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor Prepare Reagents->Mix Enzyme and Inhibitor Pre-incubate Pre-incubate Mix Enzyme and Inhibitor->Pre-incubate Vary Inhibitor Concentration Vary Inhibitor Concentration Vary Inhibitor Concentration->Mix Enzyme and Inhibitor Add Substrate (ONPG) Add Substrate (ONPG) Pre-incubate->Add Substrate (ONPG) Incubate (Reaction) Incubate (Reaction) Add Substrate (ONPG)->Incubate (Reaction) Stop Reaction Stop Reaction Incubate (Reaction)->Stop Reaction Measure Absorbance (420 nm) Measure Absorbance (420 nm) Stop Reaction->Measure Absorbance (420 nm) Data Analysis (IC50, Kinetics) Data Analysis (IC50, Kinetics) Measure Absorbance (420 nm)->Data Analysis (IC50, Kinetics)

Workflow for β-galactosidase inhibition assay.
In Vitro Neuroprotection Assay

Objective: To assess the protective effect of this compound against oxidative stress-induced neuronal cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Cell culture medium and supplements

  • This compound

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Induce oxidative stress by adding a neurotoxic agent (e.g., H₂O₂) to the culture medium for a defined period (e.g., 24 hours).

  • After the incubation period, remove the medium and add MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Neuroprotection_Assay Seed Neuronal Cells Seed Neuronal Cells Pre-treat with this compound Pre-treat with this compound Seed Neuronal Cells->Pre-treat with this compound Induce Oxidative Stress Induce Oxidative Stress Pre-treat with this compound->Induce Oxidative Stress Incubate Incubate Induce Oxidative Stress->Incubate MTT Assay for Cell Viability MTT Assay for Cell Viability Incubate->MTT Assay for Cell Viability Measure Absorbance (570 nm) Measure Absorbance (570 nm) MTT Assay for Cell Viability->Measure Absorbance (570 nm) Calculate Cell Viability Calculate Cell Viability Measure Absorbance (570 nm)->Calculate Cell Viability

Workflow for in vitro neuroprotection assay.
Caspase-3 Activity Assay

Objective: To determine if this compound inhibits caspase-3 activation in response to an apoptotic stimulus.

Materials:

  • Neuronal cells

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Culture neuronal cells and treat them with this compound for a specified time.

  • Induce apoptosis by adding an apoptosis-inducing agent.

  • Harvest the cells and prepare cell lysates using the provided lysis buffer.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

  • Add the caspase-3 substrate to each well and incubate at 37°C.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength at different time points.

  • Calculate the caspase-3 activity and compare the activity in treated versus untreated cells.

Western Blot Analysis for Bcl-2 and Bax

Objective: To investigate the effect of this compound on the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

  • Neuronal cells

  • This compound

  • Apoptosis-inducing agent

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat neuronal cells with this compound and/or an apoptosis-inducing agent.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the Bcl-2/Bax ratio.

Conclusion and Future Directions

This compound is a promising molecule with a clear inhibitory effect on β-galactosidase. Its potential as a neuroprotective and antioxidant agent warrants further in-depth investigation. The primary areas for future research should focus on:

  • Quantitative analysis of β-galactosidase inhibition: Determining the Kᵢ and IC₅₀ values for this compound will be crucial for understanding its potency and for comparative studies.

  • Elucidation of neuroprotective pathways: Investigating the direct involvement of the Nrf2 pathway and the precise modulation of apoptotic signaling cascades will provide a clearer picture of its neuroprotective mechanism.

  • In vivo studies: Translating the in vitro findings to animal models of relevant diseases will be essential to validate its therapeutic potential.

The experimental protocols provided in this guide offer a robust framework for researchers to further explore the multifaceted mechanisms of action of this compound.

References

An In-depth Technical Guide to the Stereochemistry and Importance of D-Mannono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannono-1,4-lactone, a cyclic ester derived from D-mannose, is a carbohydrate of significant interest in diverse scientific fields, including biochemistry, pharmaceutical sciences, and biotechnology.[1][2] Its specific stereochemistry governs its biological activity and utility as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the stereochemical features of D-Mannono-1,4-lactone, its physicochemical properties, and its pivotal role in biological pathways and as a research tool. Detailed experimental protocols for its synthesis and for assaying its enzyme inhibitory activity are also presented, alongside a discussion of its current and potential applications in drug development and other industries.

Stereochemistry of D-Mannono-1,4-lactone

The biological function and chemical reactivity of D-Mannono-1,4-lactone are intrinsically linked to its unique three-dimensional structure. As a derivative of D-mannose, it possesses a specific arrangement of chiral centers that distinguish it from other sugar lactones.

The IUPAC name for D-Mannono-1,4-lactone is (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one.[3] The lactone ring is a five-membered furanose ring formed by the intramolecular esterification between the carboxyl group at C1 and the hydroxyl group at C4 of D-mannonic acid.[2] This γ-lactone is thermodynamically favored due to the minimal ring strain of the five-membered ring.[2]

The stereochemical configuration of D-Mannono-1,4-lactone is crucial for its biological specificity. It is a stereoisomer of other important sugar lactones such as L-Gulono-1,4-lactone, a precursor to vitamin C, and D-Glucono-γ-lactone, a common food additive.[4]

Structural Comparison of Stereoisomers

The distinct biological roles of sugar lactones often arise from subtle differences in their stereochemistry. A comparison with its stereoisomers highlights the structural basis for the specific activity of D-Mannono-1,4-lactone.

Compound NameIUPAC Name (Stereochemistry)Key Distinguishing Features
D-Mannono-1,4-lactone (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-oneSpecific configuration at C2, C3, C4, and C5 derived from D-mannose.[3][4]
L-Gulono-1,4-lactone(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-oneEpimer at C5 of the side chain compared to D-Mannono-1,4-lactone. Precursor for vitamin C synthesis in animals.[4]
D-Glucono-γ-lactone(3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-oneDifferent stereochemistry at C2, C3, and C4, derived from D-glucose.
D-Galactono-1,4-lactone(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-oneEpimer at C4 compared to D-Glucono-γ-lactone.

Physicochemical Properties

A thorough understanding of the physicochemical properties of D-Mannono-1,4-lactone is essential for its application in research and development.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₆[1][3]
Molecular Weight 178.14 g/mol [1][3]
Appearance White crystalline powder[5]
Melting Point >151 °C[1][5]
Optical Rotation [α]²⁰_D +50° to +54° (c=3 in H₂O)[5]
Solubility Soluble in water and DMSO.[1]
Quantitative Solubility Specific quantitative data (e.g., in g/100 mL or g/L) is not extensively documented in publicly available literature.[1]
Stability The lactone can be hydrolyzed to D-mannonic acid, with the rate being pH-dependent (faster under alkaline conditions). The equilibrium between the lactone and the open-chain acid is pH-dependent, with the lactone form being predominant under neutral to slightly acidic conditions.[1][2]

Biological and Pharmaceutical Importance

D-Mannono-1,4-lactone exhibits a range of biological activities and holds significant potential in pharmaceutical applications.

Role in Vitamin C Biosynthesis

In plants, D-mannose is a key precursor for the biosynthesis of ascorbic acid (Vitamin C).[1] The pathway involves the conversion of D-mannose-1-phosphate to GDP-D-mannose, which is then epimerized to GDP-L-galactose. Subsequent steps lead to the formation of L-galactono-1,4-lactone, the immediate precursor to ascorbic acid. While D-Mannono-1,4-lactone itself is not a direct intermediate in the main pathway, its parent sugar, D-mannose, is the starting point.

Vitamin_C_Biosynthesis D_Mannose D-Mannose D_Mannose_6P D-Mannose-6-phosphate D_Mannose->D_Mannose_6P Hexokinase D_Mannose_1P D-Mannose-1-phosphate D_Mannose_6P->D_Mannose_1P Phosphomannomutase GDP_D_Mannose GDP-D-Mannose D_Mannose_1P->GDP_D_Mannose GDP-mannose pyrophosphorylase GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GDP-mannose-3,5-epimerase L_Galactose_1P L-Galactose-1-phosphate GDP_L_Galactose->L_Galactose_1P GDP-L-galactose phosphorylase L_Galactose L-Galactose L_Galactose_1P->L_Galactose L-galactose-1-phosphate phosphatase L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-galactose dehydrogenase Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->Ascorbic_Acid L-galactonolactone dehydrogenase Synthesis_Workflow Start Start: D-Mannose Solution Oxidation Oxidation with Bromine Water (pH 5-6, 20°C, 96h) Start->Oxidation Quenching Quench Excess Bromine Oxidation->Quenching Concentration Concentration under Reduced Pressure Quenching->Concentration Crystallization Crystallization from Ethanol Concentration->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying End End: D-Mannono-1,4-lactone Crystals Drying->End Inhibition_Assay_Workflow Start Start: Prepare Reagents Setup Set up 96-well plate (Enzyme, Inhibitor/Buffer, Blank) Start->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Reaction_Start Initiate reaction with ONPG Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop reaction with Na₂CO₃ Incubation->Reaction_Stop Measurement Measure Absorbance at 420 nm Reaction_Stop->Measurement Analysis Data Analysis (% Inhibition, IC50) Measurement->Analysis End End: Determine Inhibitory Potency Analysis->End

References

A Technical Guide to the Solubility of D-Mannonic acid-1,4-lactone in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-Mannonic acid-1,4-lactone, a key carbohydrate intermediate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, detailed experimental protocols for solubility determination, and comparative data from structurally similar compounds to guide researchers in their formulation and experimental design efforts.

Core Physicochemical Properties

This compound is the gamma-lactone form of D-Mannonic acid. Understanding its basic physicochemical properties is essential for interpreting its solubility characteristics.

PropertyValue
Molecular FormulaC₆H₁₀O₆
Molecular Weight178.14 g/mol
AppearanceWhite crystalline powder
Melting Point150-153 °C
CAS Number26301-79-1

Solubility Profile

A thorough review of scientific literature and chemical databases indicates a notable lack of specific quantitative solubility data for this compound in various solvents and at different temperatures. The information available is primarily qualitative.

Aqueous Solubility
Organic Solvent Solubility

Qualitative data indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For other common organic solvents, there is a lack of specific data for the D-isomer. However, data for the L-isomer, L-Mannono-1,4-lactone, suggests it is slightly soluble in DMSO and methanol (B129727) (with heating), and sparingly soluble in water. This may provide a preliminary indication for the D-isomer, but should be confirmed experimentally.

Quantitative Solubility Data

The following tables are provided as a framework for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Method
Water25Data not availablee.g., HPLC, Gravimetric
DMSO25Data not availablee.g., HPLC, Gravimetric
Ethanol25Data not availablee.g., HPLC, Gravimetric
Methanol25Data not availablee.g., HPLC, Gravimetric
Acetone25Data not availablee.g., HPLC, Gravimetric
Comparative Solubility Data of a Structurally Related Compound

In the absence of direct quantitative data, the solubility of a structurally similar compound, D-Saccharic acid 1,4-lactone, is presented below for comparative purposes. It is crucial to note that these values are not for this compound and should be used as a rough estimate only.

Table 2: Solubility of D-Saccharic acid 1,4-lactone (hydrate)

SolventApproximate Solubility (mg/mL)
Ethanol~20
DMSO~20
Dimethyl formamide~20
PBS (pH 7.2)~10

Experimental Protocol for Equilibrium Solubility Determination in Water

The following is a detailed methodology for determining the equilibrium solubility of this compound in water. This protocol can be adapted for other solvents.

Materials
  • This compound

  • Distilled or deionized water (or other solvent of interest)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • HPLC system with a suitable detector (e.g., Refractive Index or UV detector)

  • Syringe filters (e.g., 0.45 µm)

Procedure
  • Sample Preparation : Add an excess amount of this compound to a known volume of water in a sealed flask to create a saturated solution. The presence of undissolved solid is necessary to ensure equilibrium is reached.

  • Equilibration : Place the sealed flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection : After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration : Immediately filter the aliquot using a syringe filter to remove any suspended solid particles.

  • Dilution : Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis : Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

  • Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

G start Start add_excess Add excess This compound to solvent start->add_excess equilibrate Equilibrate (e.g., 24-48h at 25°C) add_excess->equilibrate settle Allow solids to settle equilibrate->settle supernatant Withdraw supernatant settle->supernatant filter Filter through 0.45 µm syringe filter supernatant->filter dilute Dilute sample to known volume filter->dilute hplc Analyze by validated HPLC method dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Biological Relevance and Related Pathways

This compound is an intermediate in carbohydrate metabolism. While not a direct component, its parent molecule, D-mannose, is a precursor in significant biological pathways such as the biosynthesis of ascorbic acid (Vitamin C) in plants. Understanding these pathways can provide context for the compound's application in biological research.

Simplified Ascorbic Acid Biosynthesis Pathway

G glucose Glucose fructose Fructose-6-P glucose->fructose mannose6p Mannose-6-P fructose->mannose6p mannose1p Mannose-1-P mannose6p->mannose1p gdp_mannose GDP-Mannose mannose1p->gdp_mannose gdp_galactose GDP-L-Galactose gdp_mannose->gdp_galactose galactose1p L-Galactose-1-P gdp_galactose->galactose1p galactose L-Galactose galactose1p->galactose galactonolactone L-Galactono- 1,4-lactone galactose->galactonolactone ascorbic_acid Ascorbic Acid (Vitamin C) galactonolactone->ascorbic_acid

References

An In-depth Technical Guide to D-Mannono-1,4-lactone (InChI Key: SXZYCXMUPBBULW-SQOUGZDYSA-N)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannono-1,4-lactone, a cyclic ester derived from D-mannose, is a carbohydrate of significant interest in various scientific and industrial fields, including pharmaceuticals and biotechnology. This document provides a comprehensive technical overview of D-Mannono-1,4-lactone, covering its physicochemical properties, synthesis, biological activities, and its role in metabolic pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related disciplines, offering detailed experimental protocols and a summary of available quantitative data.

Physicochemical Properties

D-Mannono-1,4-lactone is a white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₆[1][2][3]
Molecular Weight 178.14 g/mol [1][2][3]
Appearance White crystalline powder[1]
Melting Point >151 °C[1]
Optical Rotation [α]²⁰D = 50 - 54° (c=3 in H₂O)[1]
InChI Key SXZYCXMUPBBULW-SQOUGZDYSA-N

Synthesis of D-Mannono-1,4-lactone

The most common laboratory synthesis of D-Mannono-1,4-lactone involves the oxidation of D-mannose.

Experimental Protocol: Oxidation of D-Mannose using Bromine Water

This protocol is adapted from the procedure described by Chaveriat et al. (2004).[4]

Materials:

  • D-Mannose

  • Bromine

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve D-mannose in deionized water in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath and add sodium bicarbonate to maintain a neutral pH.

  • Slowly add bromine water dropwise to the stirred solution. Monitor the reaction progress by observing the disappearance of the bromine color.

  • Maintain the reaction at 20°C for 96 hours.[4]

  • After the reaction is complete, remove any excess bromine by bubbling air through the solution.

  • Acidify the solution to pH 3-4 with a suitable acid (e.g., formic acid).

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain a syrup.

  • Add ethanol to the syrup to precipitate the product. The lactone's high water solubility makes crystallization challenging, and ethanol/water mixtures (e.g., 3:1 v/v) at 4°C can be used to induce crystallization.

  • Collect the crystalline D-Mannono-1,4-lactone by filtration, wash with cold ethanol, and dry under vacuum.

Biological Activity and Potential Applications

D-Mannono-1,4-lactone exhibits a range of biological activities, making it a compound of interest for further investigation.

Enzyme Inhibition: β-Galactosidase

This protocol is a general method using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.[6][7][8][9]

Materials:

  • β-Galactosidase from E. coli

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • D-Mannono-1,4-lactone

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.3)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Prepare a stock solution of D-Mannono-1,4-lactone in the phosphate buffer.

  • In a 96-well plate, add varying concentrations of the D-Mannono-1,4-lactone solution. Include a control well with buffer only.

  • Add the β-galactosidase enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the ONPG substrate solution to each well.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the sodium carbonate solution. The addition of a basic solution will stop the enzymatic reaction and enhance the yellow color of the o-nitrophenol product.[6]

  • Measure the absorbance of each well at 420 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of D-Mannono-1,4-lactone compared to the control. The IC₅₀ value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Antioxidant Activity

While the antioxidant properties of D-Mannono-1,4-lactone have been suggested, quantitative data is lacking. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free-radical scavenging ability of compounds.[10][11]

This is a general protocol that can be adapted for D-Mannono-1,4-lactone.

Materials:

  • D-Mannono-1,4-lactone

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare stock solutions of D-Mannono-1,4-lactone and ascorbic acid in methanol.

  • In a 96-well plate, add varying concentrations of the D-Mannono-1,4-lactone and ascorbic acid solutions. Include a control well with methanol only.

  • Add the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • The percentage of DPPH radical scavenging activity can be calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined graphically.

Potential Prebiotic Activity

The potential for D-Mannono-1,4-lactone to act as a prebiotic, promoting the growth of beneficial gut microbiota, is an area for further research.[12][13] In vitro fermentation studies with fecal slurries can be used to assess this activity.

This is a general protocol to assess prebiotic potential.

Materials:

  • D-Mannono-1,4-lactone

  • Fresh fecal samples from healthy donors

  • Anaerobic basal medium

  • Inulin (B196767) (as a positive control)

  • Anaerobic chamber or jars

  • pH meter

  • Gas chromatography (GC) for short-chain fatty acid (SCFA) analysis

  • Fluorescence in situ hybridization (FISH) probes for specific bacterial groups (e.g., Bifidobacterium, Lactobacillus)

Procedure:

  • Prepare a fecal slurry by homogenizing fresh fecal samples in the anaerobic basal medium inside an anaerobic chamber.

  • Add D-Mannono-1,4-lactone and inulin to separate fermentation vessels containing the fecal slurry. Include a control vessel with no added substrate.

  • Incubate the vessels under anaerobic conditions at 37°C for a specified period (e.g., 0, 24, 48 hours).

  • At each time point, collect samples to measure pH, SCFA concentrations (acetate, propionate, butyrate) by GC, and changes in bacterial populations using FISH with specific probes.

  • A significant increase in beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) and the production of SCFAs compared to the control would indicate prebiotic activity.

Role in Signaling Pathways: Ascorbic Acid Biosynthesis

In plants, D-mannose is a precursor for the biosynthesis of L-ascorbic acid (Vitamin C) through the D-mannose/L-galactose pathway.[14][15][16][17][18] D-Mannono-1,4-lactone is an intermediate in a related pathway that also leads to ascorbic acid.

The following diagram illustrates the D-mannose/L-galactose pathway for ascorbic acid biosynthesis.

Ascorbic_Acid_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion D-Glucose-6-P D-Glucose-6-P D-Fructose-6-P D-Fructose-6-P D-Glucose-6-P->D-Fructose-6-P PGI D-Mannose-6-P D-Mannose-6-P D-Fructose-6-P->D-Mannose-6-P PMI D-Mannose-1-P D-Mannose-1-P D-Mannose-6-P->D-Mannose-1-P PMM GDP-D-Mannose GDP-D-Mannose D-Mannose-1-P->GDP-D-Mannose GMP GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GME L-Galactose-1-P L-Galactose-1-P GDP-L-Galactose->L-Galactose-1-P GGP L-Galactose L-Galactose L-Galactose-1-P->L-Galactose GPP L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone L-GalDH L-Galactono-1,4-lactone_mito L-Galactono-1,4-lactone L-Galactono-1,4-lactone->L-Galactono-1,4-lactone_mito Transport L-Ascorbic Acid L-Ascorbic Acid L-Galactono-1,4-lactone_mito->L-Ascorbic Acid GLDH

Caption: The D-mannose/L-galactose pathway for L-ascorbic acid biosynthesis in plants.

Conclusion

D-Mannono-1,4-lactone is a versatile carbohydrate with established roles in chemical synthesis and potential applications in enzyme inhibition and as a functional food ingredient. While its qualitative biological activities are recognized, there is a notable lack of quantitative data in the existing literature. The experimental protocols provided in this guide offer a framework for researchers to generate this crucial data, which will be essential for a more comprehensive understanding of its biological significance and for the development of future applications in the pharmaceutical and nutraceutical industries. Further research is warranted to fully elucidate the mechanisms of action and to quantify the biological effects of D-Mannono-1,4-lactone.

References

Molecular weight of D-Mannonic acid-1,4-lactone 178.14 g/mol .

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a carbohydrate derivative with the molecular weight of 178.14 g/mol , is a molecule of significant interest in various scientific fields, including biochemistry, pharmaceutical sciences, and biotechnology. This technical guide provides a comprehensive overview of its chemical and physical properties, its role in biological systems, and detailed experimental protocols for its synthesis and analysis. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific endeavors.

Core Properties of this compound

This compound, also known as D-mannono-gamma-lactone, is a cyclic ester derived from D-mannonic acid. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory applications.

Chemical and Physical Properties
PropertyValueReference(s)
Molecular Formula C₆H₁₀O₆[1][2]
Molecular Weight 178.14 g/mol [1][2]
IUPAC Name (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[1]
CAS Number 26301-79-1[1][2]
Appearance White crystalline solid[3]
Melting Point 150-153 °C[2][3]
Solubility Soluble in water and DMSO.[3]
Storage Store at 0 to -20 °C, under inert gas (Nitrogen), and protected from light.[2][3]
Spectroscopic Data
Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR Data available in public databases.[1]
¹³C NMR Characteristic chemical shifts for the lactone (63.02 ppm) and the free sugar acid (63.51 ppm) have been reported.[4]
Infrared (IR) Spectroscopy FTIR spectra available in public databases.[1]
Mass Spectrometry Mass spectra (electron ionization) are available in public databases.[5][6][7]

Biological Significance and Signaling Pathways

This compound is involved in carbohydrate metabolism and has shown potential as an enzyme inhibitor.[2][8][9] While its direct role in specific signaling pathways is an area of ongoing research, its structural similarity to other biologically active lactones suggests potential involvement in various cellular processes.

For instance, the related compound D-Saccharic acid-1,4-lactone has been shown to inhibit hyperglycemia-induced hepatic apoptosis by modulating both the extrinsic and intrinsic apoptotic pathways.[10] This provides a plausible model for the potential mechanism of action of this compound in similar contexts.

Potential Role in Apoptosis Regulation (Based on D-Saccharic acid-1,4-lactone)

The following diagram illustrates the potential signaling pathway through which a lactone, similar in structure to this compound, may exert its anti-apoptotic effects.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Caspase-8 Caspase-8 TNFR1->Caspase-8 t-Bid t-Bid Caspase-8->t-Bid Caspase-3 Caspase-3 Caspase-8->Caspase-3 Bax Bax t-Bid->Bax Bcl-2 Bcl-2 Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Lactone Lactone Lactone->Caspase-8 Inhibition (potential) Lactone->Bax Inhibition (potential)

Potential Anti-Apoptotic Signaling Pathway of a Lactone.

Experimental Protocols

This section provides detailed methodologies for the synthesis and quantitative analysis of this compound.

Synthesis of this compound from D-Mannose

This protocol describes the synthesis of this compound via the oxidation of D-mannose.

Synthesis_Workflow D-Mannose D-Mannose Oxidation Oxidation D-Mannose->Oxidation Bromine water / NaHCO₃ D-Mannonic_acid D-Mannonic_acid Oxidation->D-Mannonic_acid Lactonization Lactonization D-Mannonic_acid->Lactonization Acidification / Heat D-Mannonic_acid_lactone D-Mannonic_acid_lactone Lactonization->D-Mannonic_acid_lactone Purification Purification D-Mannonic_acid_lactone->Purification Recrystallization Pure_Product Pure_Product Purification->Pure_Product

Workflow for the Synthesis of this compound.

Materials:

  • D-Mannose

  • Bromine

  • Sodium bicarbonate (NaHCO₃)

  • Sulfuric acid (H₂SO₄)

  • Barium carbonate (BaCO₃)

  • Methanol

  • Ethanol (B145695)

  • Distilled water

  • Filter paper

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolution of D-Mannose: Dissolve D-mannose in distilled water in a round-bottom flask.

  • Oxidation: Slowly add bromine water to the D-mannose solution while stirring. Maintain the temperature at approximately 20°C. To neutralize the hydrobromic acid formed during the reaction, add sodium bicarbonate portion-wise. The reaction is complete when the color of bromine persists.

  • Removal of Excess Bromine: Remove excess bromine by bubbling air through the solution.

  • Formation of Barium Salt: Neutralize the solution with barium carbonate. This will precipitate barium sulfate (B86663) and barium bromide.

  • Filtration: Filter the solution to remove the precipitated barium salts.

  • Acidification and Lactonization: Carefully add sulfuric acid to the filtrate to precipitate the remaining barium as barium sulfate. Filter again and concentrate the filtrate containing D-mannonic acid under reduced pressure. Heating the concentrated solution will promote the formation of the 1,4-lactone.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a refractive index (RI) or a UV detector.

  • Column: A suitable column for carbohydrate analysis (e.g., an amino-based column).

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for the specific column and system.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, 30°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for this compound.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Applications in Research and Drug Development

This compound serves as a versatile tool in various research and development applications:

  • Biochemical Reagent: It is used as a biochemical reagent in various laboratory studies.[11]

  • Enzyme Inhibition Studies: It has been shown to inhibit enzymes such as lysozyme (B549824) and β-galactosidase, making it a useful tool for studying enzyme kinetics and structure-function relationships.[2][8][9]

  • Intermediate in Chemical Synthesis: It serves as a precursor in the synthesis of other carbohydrates and biologically active molecules.[8]

  • Pharmaceutical and Biotechnology Applications: Its properties make it a candidate for use in drug formulation and as a building block in the development of new therapeutic agents.[12] It may also have prebiotic effects, promoting the growth of beneficial gut microbiota.[8]

Conclusion

This compound is a carbohydrate derivative with a well-defined set of physicochemical properties and a growing number of applications in scientific research and development. This technical guide provides a foundational understanding of this compound, from its core properties to its potential biological roles and practical experimental protocols. Further research into its specific interactions within cellular signaling pathways will undoubtedly unveil new opportunities for its application in drug discovery and biotechnology.

References

D-Mannono-1,4-lactone as a Precursor in Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannono-1,4-lactone, a cyclic ester derived from D-mannose, is a pivotal intermediate in carbohydrate metabolism and a versatile precursor for the synthesis of valuable biomolecules.[1][2] Its unique stereochemistry and chemical reactivity make it a target of significant interest in the fields of biochemistry, drug development, and biotechnology. This technical guide provides an in-depth overview of the role of D-Mannono-1,4-lactone as a precursor in key biosynthetic pathways, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Core Biosynthetic Pathways

D-Mannono-1,4-lactone serves as a crucial starting material or intermediate in several biosynthetic routes, most notably in the synthesis of rare sugars and its connection to the biosynthesis of L-ascorbic acid (Vitamin C).

Precursor to L-Ribose for Antiviral Nucleosides

L-ribose is a rare pentose (B10789219) sugar that is a critical component of various antiviral nucleoside analogs.[3][4] The chemical and chemoenzymatic synthesis of L-ribose from the more readily available D-mannono-1,4-lactone represents a significant application of this lactone as a biosynthetic precursor.[3]

Synthesis StrategyNumber of StepsOverall Yield (%)Key FeaturesReference
Chemoenzymatic Synthesis851Involves cyclization of a γ-hydroxyalkoxamate under Mitsunobu conditions.[3]
Improved Chemoenzymatic Synthesis668A more efficient route based on the initial 8-step synthesis.[3]
One-Pot Inversion1 (for inversion) + subsequent stepsOptimum yield (specific value not cited)Employs piperidine (B6355638) treatment followed by mesylation-induced SN2-type O-alkylation for the key inversion step.[3]

Protocol 1: Synthesis of D-Mannono-1,4-lactone from D-Mannose (Classical Oxidation)

This protocol describes the synthesis of the precursor itself, D-Mannono-1,4-lactone, from D-mannose via oxidation with bromine water.[5][6]

Materials:

Procedure:

  • Dissolve D-mannose and sodium bicarbonate in water in a flask equipped with a mechanical stirrer and an ice-water bath.

  • Slowly add bromine water to the vigorously stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring for approximately 50 minutes.

  • Quench the reaction by adding sodium bisulfite until the orange color disappears.

  • Evaporate the aqueous solution to a wet slurry using a rotary evaporator.

  • Add absolute ethanol and toluene and evaporate again to obtain a damp solid.

  • Add absolute ethanol and heat the mixture.

  • Filter the hot suspension and allow the filtrate to cool and then refrigerate to crystallize the D-Mannono-1,4-lactone.

  • Collect the crystals by filtration, wash with cold ethanol and ether, and dry under vacuum. A yield of over 80% can be expected.[1]

Protocol 2: Multi-step Chemoenzymatic Synthesis of L-Ribose from D-Mannono-1,4-lactone

The following is a generalized protocol based on a reported eight-step synthesis with a 51% overall yield.[3] This process involves the key step of inverting the stereochemistry at C4.

Step 1: Formation of γ-hydroxyalkoxamate

  • This step is not detailed in the provided search results.

Step 2: Cyclization via Mitsunobu Reaction

  • This step is not detailed in the provided search results.

Step 3-8: Subsequent Transformations to L-Ribose

  • These steps are not detailed in the provided search results.

Protocol 3: One-Pot Inversion for L-Ribose Synthesis

This protocol outlines the key inversion step in a more concise synthesis of L-ribose from D-mannono-1,4-lactone.[3]

Materials:

  • D-Mannono-1,4-lactone

  • Piperidine

  • Mesyl chloride (or similar mesylating agent)

  • Appropriate solvents and reagents for subsequent transformations

Procedure:

  • Treat D-mannono-1,4-lactone with piperidine in a suitable solvent.

  • Induce an SN2-type O-alkylation through mesylation to achieve the inversion of stereochemistry.

  • The resulting intermediate can then be carried forward through straightforward transformations to yield L-ribose.

L_Ribose_Synthesis cluster_synthesis Synthesis of L-Ribose from D-Mannono-1,4-lactone cluster_application Application D-Mannono-1,4-lactone D-Mannono-1,4-lactone gamma-Hydroxyalkoxamate gamma-Hydroxyalkoxamate Cyclized Intermediate Cyclized Intermediate L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Ribose L-Ribose Antiviral Nucleoside Analogs Antiviral Nucleoside Analogs L-Ribose->Antiviral Nucleoside Analogs Incorporation

Role in Vitamin C (L-Ascorbic Acid) Biosynthesis

While D-mannose is a well-established precursor in the primary plant pathway for L-ascorbic acid synthesis, D-mannono-1,4-lactone is not a direct intermediate in this main route.[7][8][9] The central pathway proceeds via GDP-D-mannose and L-galactono-1,4-lactone.[7][9] However, the metabolism of mannose and its derivatives, including the lactone, is intrinsically linked to this vital biosynthetic process. In some organisms, such as yeast, exogenous administration of related lactones can lead to the production of L-ascorbic acid.[10][11]

Yeast StrainPrecursorL-Ascorbic Acid Titer (mg/L)Conversion (% w/v)Reference
Saccharomyces cerevisiae (engineered)L-galactose~10040[10][11]
Saccharomyces cerevisiae (engineered)L-gulono-1,4-lactoneIntracellular accumulation-[10]
Saccharomyces cerevisiaeD-glucose24.94 ± 1.16-[12]

Protocol 4: L-Ascorbic Acid Production in Engineered Saccharomyces cerevisiae

This protocol is a general guide based on studies where yeast was engineered to produce L-ascorbic acid from various precursors.[10][11][12]

Materials:

  • Engineered Saccharomyces cerevisiae strain (e.g., overexpressing L-galactose dehydrogenase and D-arabinono-1,4-lactone oxidase)

  • Yeast growth medium (e.g., YPD or synthetic complete medium)

  • Precursor (e.g., L-galactose, L-gulono-1,4-lactone, or glucose)

  • Shaking incubator

  • HPLC for quantification

Procedure:

  • Inoculate a pre-culture of the engineered yeast strain in the appropriate growth medium and grow overnight.

  • Inoculate the main culture with the pre-culture to a starting OD600 of approximately 0.1.

  • Add the desired precursor to the culture medium.

  • Incubate the culture at 30°C with shaking.

  • Collect samples at various time points.

  • Separate the cells from the supernatant by centrifugation.

  • Lyse the cells to analyze intracellular L-ascorbic acid or analyze the supernatant for secreted product.

  • Quantify the L-ascorbic acid concentration using a validated HPLC method.

Vitamin_C_Biosynthesis cluster_related_compound Related Mannose Derivative D-Mannose D-Mannose D-Mannono-1,4-lactone D-Mannono-1,4-lactone D-Mannose->D-Mannono-1,4-lactone Oxidation

Conclusion

D-Mannono-1,4-lactone stands out as a valuable and versatile precursor in modern biosynthesis. Its efficient conversion to the rare sugar L-ribose opens avenues for the development of novel antiviral therapeutics. While not a direct intermediate in the primary plant-based synthesis of Vitamin C, its metabolic relationship with D-mannose underscores its importance in carbohydrate biochemistry. The continued exploration of enzymatic and chemoenzymatic pathways involving D-Mannono-1,4-lactone is poised to yield further innovations in the production of high-value biomolecules for the pharmaceutical and biotechnology industries. Further research is warranted to fully elucidate detailed, scalable experimental protocols and to expand the library of compounds synthesized from this promising precursor.

References

D-Mannonic Acid-1,4-Lactone: A Technical Guide on its Potential Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, has emerged as a compound of interest for its potential therapeutic applications. While research into its specific neuroprotective effects is still in a nascent stage, preliminary evidence suggests that its antioxidant and anti-inflammatory properties could be beneficial in mitigating neuronal damage. This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of the neuroprotective potential of this compound, drawing parallels with structurally similar compounds where direct data is unavailable. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation.

Core Concepts: Antioxidant and Anti-inflammatory Potential

The theoretical neuroprotective effects of this compound are predicated on its potential to counteract two key pathological processes implicated in neurodegenerative diseases: oxidative stress and neuroinflammation.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leads to cellular damage and is a well-established factor in neuronal cell death. While direct quantitative data on the antioxidant capacity of this compound is not yet available in peer-reviewed literature, the presence of multiple hydroxyl groups in its structure suggests a potential for free radical scavenging.

Anti-inflammatory Properties

Chronic neuroinflammation, mediated by glial cells such as microglia and astrocytes, contributes significantly to the progression of neurodegenerative disorders. Some sources suggest that this compound possesses anti-inflammatory effects in vitro, though specific studies detailing its impact on pro-inflammatory cytokine production or inflammatory signaling pathways in neuronal contexts are lacking.

Quantitative Data Summary

A thorough review of existing scientific literature reveals a significant gap in quantitative data specifically detailing the neuroprotective efficacy of this compound. To facilitate future research and provide a framework for comparison, the following tables are presented as templates to be populated with experimentally determined values.

Table 1: In Vitro Neuroprotection Against Oxidative Stress

Experimental ModelToxin/StressorConcentration Range of this compoundOutcome MeasureResult (e.g., IC50, % Viability Increase)
e.g., SH-SY5Y cellse.g., H₂O₂Data not availablee.g., MTT AssayData not available
e.g., Primary cortical neuronse.g., Rotenone (B1679576)Data not availablee.g., LDH AssayData not available

Table 2: In Vitro Anti-Neuroinflammatory Effects

Experimental ModelInflammatory StimulusConcentration Range of this compoundBiomarker MeasuredResult (e.g., % Inhibition of Cytokine Release)
e.g., BV-2 microglial cellse.g., LPSData not availablee.g., TNF-α, IL-6Data not available
e.g., Primary astrocytese.g., Aβ oligomersData not availablee.g., iNOS, COX-2Data not available

Proposed Experimental Protocols

Given the absence of detailed published protocols, the following methodologies are proposed based on standard practices in neuroprotection research and studies on analogous compounds.

Assessment of Neuroprotective Effects Against Oxidative Stress

Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Methodology:

  • Cell Culture: Culture cells to 80% confluency in appropriate media.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: Expose cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or rotenone for a pre-determined optimal time.

  • Cell Viability Assays:

    • MTT Assay: To assess metabolic activity.

    • LDH Assay: To measure membrane integrity.

    • Live/Dead Staining (Calcein AM/Ethidium Homodimer-1): For direct visualization of viable and dead cells.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-stressed cells) and determine the EC50 value of this compound.

Evaluation of Anti-Neuroinflammatory Activity

Objective: To investigate the inhibitory effect of this compound on the inflammatory response in microglial cells.

Cell Line: BV-2 murine microglial cells.

Methodology:

  • Cell Culture: Culture BV-2 cells to 80% confluency.

  • Treatment: Pre-treat cells with this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Induction of Inflammation: Stimulate cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant.

    • Griess Assay: Measure nitric oxide (NO) production in the supernatant.

    • Western Blot/RT-qPCR: Analyze the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.

  • Data Analysis: Determine the dose-dependent inhibition of inflammatory markers by this compound.

Potential Signaling Pathways (Hypothetical)

Based on the mechanisms of action of other neuroprotective compounds, the following signaling pathways are proposed as potential targets for this compound. These pathways require experimental validation.

Proposed_Neuroprotective_Pathways cluster_0 Oxidative Stress cluster_1 Neuroinflammation ROS Reactive Oxygen Species (ROS) NeuronalDamage_Ox Neuronal Damage & Apoptosis ROS->NeuronalDamage_Ox DML This compound Nrf2 Nrf2 Activation DML->Nrf2 ? AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) Nrf2->AntioxidantEnzymes AntioxidantEnzymes->ROS Scavenges LPS Inflammatory Stimulus (e.g., LPS) Microglia Microglial Activation LPS->Microglia ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->ProinflammatoryCytokines DML2 This compound NFkB NF-κB Inhibition DML2->NFkB ? NFkB->ProinflammatoryCytokines Inhibits Transcription NeuronalDamage_Inf Neuronal Damage ProinflammatoryCytokines->NeuronalDamage_Inf

Caption: Hypothetical signaling pathways for the neuroprotective effects of this compound.

Experimental_Workflow_Neuroprotection start Start: Culture Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treatment with This compound (Various Concentrations) start->pretreatment stressor Induce Oxidative Stress (e.g., H₂O₂) pretreatment->stressor viability Assess Cell Viability stressor->viability mtt MTT Assay (Metabolic Activity) viability->mtt Method 1 ldh LDH Assay (Membrane Integrity) viability->ldh Method 2 end End: Analyze Data & Determine EC50 mtt->end ldh->end

Caption: Proposed experimental workflow for assessing neuroprotection against oxidative stress.

Conclusion and Future Directions

The exploration of this compound as a potential neuroprotective agent is in its preliminary stages. While its chemical structure and the properties of analogous compounds suggest a promising avenue for research, there is a critical need for dedicated studies to elucidate its efficacy and mechanisms of action. Future research should focus on:

  • Quantitative in vitro studies: To establish dose-response relationships and benchmark its potency against known neuroprotective compounds.

  • Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: To evaluate its bioavailability, blood-brain barrier permeability, and efficacy in animal models of neurodegenerative diseases.

This technical guide serves as a call to action for the scientific community to investigate the potential of this compound, a readily available and structurally interesting molecule, in the ongoing search for novel neuroprotective therapies.

Methodological & Application

Application Notes and Protocols: Synthesis of D-Mannonic acid-1,4-lactone from D-mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a derivative of D-mannose, is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] Its structure, featuring a five-membered lactone ring, makes it a versatile intermediate in carbohydrate chemistry.[2] This document provides detailed protocols for the synthesis of this compound from D-mannose via chemical and enzymatic methodologies. It includes comprehensive experimental procedures, quantitative data for comparison, and analytical methods for characterization.

Introduction

The synthesis of this compound from the readily available monosaccharide D-mannose is a key transformation in carbohydrate chemistry. The primary route involves the selective oxidation of the C1 aldehyde group of D-mannose to a carboxylic acid, forming D-mannonic acid, which subsequently undergoes intramolecular cyclization to the thermodynamically stable 1,4-lactone (also referred to as the γ-lactone).[3] This conversion can be achieved through various methods, including chemical oxidation using agents like bromine water or nitric acid, and more recently, through biocatalytic routes employing specific enzymes. The choice of method depends on factors such as desired yield, purity, scalability, and environmental considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₆H₁₀O₆[4][5][6]
Molecular Weight178.14 g/mol [4][5][6]
AppearanceWhite crystalline solid/powder[5][7]
Melting Point150-153 °C[6][7]
SolubilitySoluble in water and DMSO[5][7]
Optical Rotation [α]²⁰D+50° to +54° (c=3 in H₂O)

Experimental Protocols

This section details two primary methods for the synthesis of this compound from D-mannose: chemical oxidation with bromine water and enzymatic oxidation.

Protocol 1: Chemical Synthesis via Bromine Water Oxidation

This classical method utilizes the mild oxidizing agent bromine water to selectively convert the aldehyde group of D-mannose to a carboxylic acid, followed by lactonization.

Materials:

  • D-mannose

  • Bromine

  • Barium carbonate (BaCO₃)

  • Sulfuric acid (H₂SO₄), dilute solution

  • Ethanol (B145695)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-mannose in deionized water. Add a suspension of barium carbonate to the solution to maintain a neutral pH during the oxidation.

  • Oxidation: Cool the flask in an ice bath. Slowly add bromine water from a dropping funnel to the stirred solution. The reaction is monitored by the disappearance of the bromine color. Continue the addition until a faint permanent bromine color persists.

  • Neutralization and Filtration: Stir the reaction mixture until the excess bromine has reacted, and the solution becomes colorless. Filter the mixture to remove the barium salts (barium bromide and unreacted barium carbonate).

  • Acidification and Lactonization: Carefully add dilute sulfuric acid to the filtrate to precipitate the remaining barium as barium sulfate (B86663). Filter off the barium sulfate precipitate. The resulting solution contains D-mannonic acid.

  • Isolation and Crystallization: Concentrate the filtrate under reduced pressure using a rotary evaporator to a syrup. This promotes the lactonization of D-mannonic acid to this compound. Add ethanol to the syrup to induce crystallization.

  • Purification: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve higher purity.

Diagram 1: Experimental Workflow for Chemical Synthesis

Workflow for Bromine Water Oxidation A Dissolve D-mannose and BaCO3 in water B Add Bromine Water (Oxidation) A->B C Filter to remove Barium Salts B->C D Acidify with H2SO4 C->D E Filter to remove BaSO4 D->E F Concentrate (Lactonization) E->F G Crystallize from Ethanol F->G H Filter and Dry Product G->H

Caption: Workflow for Bromine Water Oxidation.

Protocol 2: Enzymatic Synthesis using Aldohexose Dehydrogenase

This method employs an aldohexose dehydrogenase to catalyze the oxidation of D-mannose to D-mannonic acid, which then spontaneously cyclizes to the lactone. This approach offers high specificity and milder reaction conditions.

Materials:

  • D-mannose

  • Aldohexose dehydrogenase (e.g., from Thermoplasma acidophilum)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺) as a cofactor

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Reaction vessel (e.g., temperature-controlled bioreactor or shaker flask)

  • Ultrafiltration system for enzyme and product separation

  • Lyophilizer

Procedure:

  • Reaction Setup: Prepare a buffered solution containing D-mannose and NAD⁺ in a reaction vessel.

  • Enzymatic Reaction: Add the aldohexose dehydrogenase to the solution to initiate the reaction. Maintain the optimal temperature and pH for the enzyme's activity (e.g., refer to the enzyme's specification sheet).

  • Monitoring: Monitor the progress of the reaction by measuring the formation of NADH (the reduced form of NAD⁺) spectrophotometrically at 340 nm or by analyzing substrate and product concentrations using HPLC.

  • Enzyme Removal: Once the reaction reaches completion, separate the enzyme from the reaction mixture using an ultrafiltration system. The enzyme can potentially be recycled.

  • Product Isolation: The filtrate contains D-mannonic acid and its corresponding lactone in equilibrium.

  • Lactonization and Purification: Adjust the pH to be slightly acidic to favor the lactone form. Concentrate the solution under reduced pressure. The product can be purified by crystallization, similar to the chemical method, or by chromatographic techniques. Lyophilization can be used to obtain a solid product.

Diagram 2: Experimental Workflow for Enzymatic Synthesis

Workflow for Enzymatic Synthesis A Prepare buffered solution of D-mannose and NAD+ B Add Aldohexose Dehydrogenase A->B C Incubate at optimal T and pH B->C D Monitor reaction (HPLC/Spectrophotometry) C->D E Separate enzyme (Ultrafiltration) D->E F Adjust pH to favor lactone E->F G Concentrate and Purify F->G H Isolate final product G->H

Caption: Workflow for Enzymatic Synthesis.

Quantitative Data Summary

The following tables provide a comparison of the different synthetic approaches and the analytical characterization of the final product.

Table 2: Comparison of Synthesis Methods

ParameterChemical (Bromine Water)Enzymatic (Aldohexose Dehydrogenase)
Typical Yield ~65-80%>90% (conversion)
Reaction Time Several hours1-8 hours
Reaction Conditions Low temperature, near-neutral pHMild (e.g., pH 7.0, 30-50 °C)
Byproducts Barium salts, potential over-oxidation productsMinimal, highly specific
Environmental Impact Use of bromine and barium saltsGenerally lower, biodegradable components

Table 3: Analytical Characterization of this compound

Analytical MethodParameterTypical ResultReferences
¹³C NMR (D₂O) Carbonyl (C=O) signal~176.5 ppm
C6 signal~63.02 ppm[8]
HPLC Retention TimeVaries with column and mobile phase
Purity (by HPLC) >98%[7]
Melting Point 150-153 °C[6][7]
Optical Rotation [α]²⁰D (c=3 in H₂O)+50° to +54°

Biological Context: D-Mannose Metabolic Pathway

This compound itself is primarily a synthetic intermediate, but its precursor, D-mannose, plays a significant role in several metabolic pathways, most notably in glycosylation. Understanding the metabolism of D-mannose provides context for the biological relevance of mannose-derived compounds.

Diagram 3: Simplified D-Mannose Metabolic Pathway

Simplified D-Mannose Metabolic Pathway Mannose D-Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase F6P Fructose-6-Phosphate (B1210287) M6P->F6P Phosphomannose Isomerase M1P Mannose-1-Phosphate M6P->M1P Phosphomannomutase Glycolysis Glycolysis F6P->Glycolysis GDP_Mannose GDP-Mannose M1P->GDP_Mannose Glycosylation Glycosylation GDP_Mannose->Glycosylation

Caption: Simplified D-Mannose Metabolic Pathway.

Exogenous D-mannose is phosphorylated to mannose-6-phosphate, which can either be isomerized to fructose-6-phosphate and enter glycolysis or be converted to GDP-mannose, a key precursor for the glycosylation of proteins and lipids.[9][10]

Conclusion

The synthesis of this compound from D-mannose can be effectively achieved through both chemical and enzymatic methods. While the traditional bromine water oxidation provides a reliable route, enzymatic synthesis offers advantages in terms of specificity, yield, and milder reaction conditions, aligning with the principles of green chemistry. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers and professionals engaged in carbohydrate synthesis and the development of novel therapeutics.

References

Application Note: Protocol for the Selective Oxidation of D-Mannose to D-Mannonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid, a sugar acid derived from the selective oxidation of D-mannose, is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Its structural features make it a target of interest in drug development and glycobiology. This application note provides a detailed protocol for the laboratory-scale synthesis of D-mannonic acid from D-mannose via selective oxidation using bromine water. This method is favored for its mild reaction conditions and high selectivity for the aldehyde group, preventing over-oxidation to the corresponding aldaric acid. Additionally, an overview of the purification and characterization of the product is presented.

Principle of the Method

The chemical synthesis of D-mannonic acid from D-mannose is achieved through the selective oxidation of the C1 aldehyde group of the sugar to a carboxylic acid. Bromine water is a mild and effective oxidizing agent for this transformation.[1] The reaction is typically performed in an aqueous solution, and the pH is controlled using a buffer to prevent the hydrolysis of the sugar and to facilitate the reaction. The initial product of the oxidation is often the D-mannono-1,4-lactone, which can be hydrolyzed to the free acid.

Materials and Reagents

  • D-Mannose (reagent grade)

  • Bromine

  • Barium Benzoate (B1203000)

  • Sulfuric Acid (5 N)

  • Barium Carbonate

  • Activated Charcoal

  • Methanol (anhydrous)

  • Dowex 50W-X8 resin (H+ form)

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • pH meter

Experimental Protocol

This protocol is adapted from established methods for the bromine water oxidation of aldoses.

1. Reaction Setup:

  • In a well-ventilated fume hood, prepare a solution of 18 g (0.1 mol) of D-mannose and 60 g (0.15 mol) of barium benzoate in 750 mL of deionized water in a 1 L flask equipped with a magnetic stir bar.
  • Cool the solution in an ice bath to below 10 °C.

2. Oxidation:

  • Slowly add 6 mL (0.12 mol) of bromine to the cooled and stirring solution.
  • Seal the flask and continue stirring in the ice bath. Allow the reaction to proceed for approximately 4 hours, or until the reddish-brown color of the bromine disappears, indicating its consumption.

3. Work-up and Purification:

  • Remove the flask from the ice bath and let it warm to room temperature.
  • To remove excess barium ions, slowly add 5 N sulfuric acid while monitoring the precipitation of barium sulfate (B86663). Add the acid until no further precipitation is observed.
  • Add 10 g of activated charcoal to the mixture to decolorize the solution.
  • Stir the mixture for 30 minutes at room temperature.
  • Filter the suspension through a pad of celite to remove the barium sulfate and activated charcoal.
  • The resulting filtrate is a solution of D-mannonic acid and benzoic acid.

4. Isolation of D-Mannonic Acid:

  • To isolate the D-mannonic acid, the benzoic acid must be removed. This can be achieved by extraction with a suitable organic solvent like diethyl ether after acidification of the aqueous solution.
  • Alternatively, for a more modern and efficient purification, the filtrate can be passed through a column of Dowex 50W-X8 resin (H+ form) to remove any remaining cations.
  • The eluate, containing D-mannonic acid, can be concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C. This will likely yield the D-mannono-1,4-lactone as a crystalline solid.

5. (Optional) Hydrolysis of D-Mannono-1,4-lactone to D-Mannonic Acid:

  • If the free acid is desired, the isolated D-mannono-1,4-lactone can be dissolved in water and heated gently to promote hydrolysis. The progress of the hydrolysis can be monitored by TLC or HPLC.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of D-mannonic acid from D-mannose using the bromine water oxidation method.

ParameterValueNotes
Starting Material D-Mannose
Oxidizing Agent Bromine Water
Product D-Mannonic Acid (isolated as D-Mannono-1,4-lactone)
Theoretical Yield ~19.6 g (from 18 g of D-mannose)Based on stoichiometric conversion.
Expected Experimental Yield 85-95%Yields can be nearly quantitative with careful control of reaction conditions and purification.
Purity (after purification) >98%As determined by HPLC and/or NMR spectroscopy.
Melting Point of D-Mannono-1,4-lactone 153 °C

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of D-mannonic acid.

experimental_workflow cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification cluster_product Product d_mannose D-Mannose Solution (with Barium Benzoate) bromine Add Bromine Water d_mannose->bromine reaction Stir at <10°C bromine->reaction precipitation Precipitate BaSO₄ (add H₂SO₄) reaction->precipitation decolorize Decolorize (Activated Charcoal) precipitation->decolorize filtration Filtration decolorize->filtration ion_exchange Ion Exchange Chromatography filtration->ion_exchange concentration Concentration (Rotary Evaporator) ion_exchange->concentration lactone D-Mannono-1,4-lactone concentration->lactone hydrolysis Hydrolysis (optional) lactone->hydrolysis acid D-Mannonic Acid hydrolysis->acid

Caption: Workflow for the synthesis of D-Mannonic Acid.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the selective oxidation of D-mannose to D-mannonic acid. The use of bromine water as a mild oxidizing agent ensures the preservation of the sugar backbone and prevents over-oxidation. This procedure is well-suited for laboratory-scale synthesis and can be adapted for the preparation of other aldonic acids from their corresponding aldoses. The resulting D-mannonic acid is a versatile building block for further chemical transformations in the context of drug discovery and development.

References

Application Notes and Protocols: D-Mannono-1,4-lactone as an Inhibitor of β-Galactosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Galactosidase is a glycoside hydrolase enzyme that plays a crucial role in the metabolism of galactosides, most notably the hydrolysis of lactose (B1674315) into its constituent monosaccharides, galactose and glucose.[1] This enzyme is essential for cellular energy production in many organisms.[1] In molecular biology, the E. coli β-galactosidase, encoded by the lacZ gene, is a widely used reporter gene. D-Mannono-1,4-lactone, a sugar lactone derived from D-mannose, has been identified as an inhibitor of β-galactosidase from Escherichia coli.[1][2][3] Understanding the inhibitory effects of compounds like D-mannono-1,4-lactone on β-galactosidase is valuable for studying enzyme mechanisms, developing new therapeutic agents, and for the fine-tuning of reporter gene assays. These application notes provide a comprehensive overview and detailed protocols for studying the inhibition of β-galactosidase by D-mannono-1,4-lactone.

Mechanism of Inhibition

Sugar lactones, including D-mannono-1,4-lactone, are known to be inhibitors of glycosidases.[3] The inhibitory activity of these compounds is often attributed to their structural similarity to the transition state of the substrate during enzymatic hydrolysis. D-Galactonolactone, a related sugar lactone, is a known competitive inhibitor of β-galactosidase, suggesting that it binds to the active site of the enzyme and competes with the natural substrate.[1] While detailed kinetic studies for D-mannono-1,4-lactone are not extensively available in the public domain, it is hypothesized to act in a similar manner, with the furanose form of the sugar contributing to its efficacy.[3]

Quantitative Data on β-Galactosidase Inhibition by Sugar Lactones

InhibitorEnzyme SourceInhibition TypeKi Value
D-GalactonolactoneE. coliCompetitiveNot specified, but known competitive inhibitor[1]
D-RibonolactoneE. coliCompetitive26 mM[2]

Experimental Protocols

Protocol 1: In Vitro β-Galactosidase Inhibition Assay using ONPG

This protocol describes a colorimetric assay to determine the inhibitory activity of D-mannono-1,4-lactone on β-galactosidase using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The hydrolysis of ONPG by β-galactosidase produces o-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 420 nm.

Materials:

  • β-Galactosidase (from E. coli)

  • D-Mannono-1,4-lactone

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-Buffer (0.1 M sodium phosphate (B84403) buffer, pH 7.0, containing 10 mM KCl, 1 mM MgSO4, and 50 mM β-mercaptoethanol)

  • Sodium Carbonate (Na2CO3), 1 M solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

  • Incubator at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of β-galactosidase in Z-Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of ONPG (e.g., 4 mg/mL) in Z-Buffer.

    • Prepare a stock solution of D-mannono-1,4-lactone in Z-Buffer. Prepare a series of dilutions to test a range of concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Z-Buffer (to bring the final volume to 200 µL)

      • D-mannono-1,4-lactone solution at various concentrations (test wells) or Z-Buffer (control wells).

      • β-Galactosidase solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • To each well, add the ONPG solution to start the reaction. The final volume in each well should be 200 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 420 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a microplate reader.

  • Stopping the Reaction (for endpoint assays):

    • Alternatively, after a fixed incubation time (e.g., 15 minutes), stop the reaction by adding 100 µL of 1 M Na2CO3 to each well.

    • Measure the final absorbance at 420 nm.

  • Data Analysis:

    • Calculate the reaction velocity (rate of change of absorbance per minute) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (D-mannono-1,4-lactone) and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate_setup Setup 96-well Plate reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation start_reaction Add Substrate (ONPG) pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation read_absorbance Measure Absorbance at 420 nm incubation->read_absorbance data_analysis Data Analysis (IC50, Inhibition Kinetics) read_absorbance->data_analysis

Caption: Experimental workflow for the β-galactosidase inhibition assay.

Relevant Biological Pathway: The Lac Operon

While not a classical signaling pathway, the lac operon in E. coli is a well-characterized regulatory circuit where β-galactosidase plays a central role. Inhibition of β-galactosidase can have downstream effects on this pathway by altering the levels of allolactose, the natural inducer.

Lac_Operon cluster_operon Lac Operon cluster_regulation Regulation cluster_products Enzyme Products promoter Promoter lacZ lacZ operator Operator lacY lacY b_gal β-Galactosidase lacZ->b_gal Codes for lacA lacA permease Permease lacY->permease Codes for transacetylase Transacetylase lacA->transacetylase Codes for repressor Lac Repressor (Active) repressor->operator Binds & Blocks Transcription inactive_repressor Inactive Repressor lactose Lactose allolactose Allolactose lactose->allolactose Converted by β-Galactosidase allolactose->repressor Binds & Inactivates

Caption: The regulatory circuit of the E. coli lac operon.

References

Application Notes and Protocols for D-Mannonic Acid-1,4-Lactone in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, is a valuable tool in biochemical research, particularly for studying enzyme kinetics and inhibition. Its structural similarity to natural substrates allows it to act as a competitive inhibitor for certain enzymes, providing insights into their mechanisms of action and paving the way for potential therapeutic applications. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition assays, focusing on β-galactosidase and lysozyme (B549824).

Physicochemical Properties

PropertyValue
Molecular Formula C₆H₁₀O₆
Molecular Weight 178.14 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in water

Enzyme Inhibition Profile

Quantitative Inhibition Data (Template for Experimental Results)

The following tables are provided as templates to be populated with data obtained from experimental assays.

Table 1: Inhibition of β-Galactosidase by this compound

Inhibitor Concentration (mM)% InhibitionIC50 (mM)Ki (mM)Type of Inhibition
e.g., 0.1
e.g., 1
e.g., 10
e.g., 50
e.g., 100

Table 2: Inhibition of Lysozyme by this compound

Inhibitor Concentration (mM)% InhibitionIC50 (mM)Ki (mM)Type of Inhibition
e.g., 0.1
e.g., 1
e.g., 10
e.g., 50
e.g., 100

Experimental Protocols

β-Galactosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.[3] The enzyme β-galactosidase hydrolyzes ONPG to produce o-nitrophenol, which has a yellow color and can be quantified spectrophotometrically at 420 nm.

Materials:

  • β-Galactosidase (from E. coli)

  • This compound

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • 1 M Sodium Carbonate (Na2CO3) solution (Stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve β-galactosidase in Z-buffer to a final concentration of 0.1 units/mL.

    • Prepare a stock solution of this compound (e.g., 100 mM) in Z-buffer. Create a dilution series to test a range of inhibitor concentrations.

    • Prepare a 4 mg/mL solution of ONPG in Z-buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Z-buffer to the blank wells.

    • To the control and inhibitor wells, add 25 µL of Z-buffer and 25 µL of the corresponding this compound dilution, respectively.

    • Add 25 µL of the β-galactosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the ONPG solution to all wells.

    • Incubate the plate at 37°C and monitor the absorbance at 420 nm every minute for 15-30 minutes using a microplate reader.

  • Stopping the Reaction:

    • After sufficient color development in the control wells, stop the reaction by adding 100 µL of 1 M Na2CO3 to all wells.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition (competitive, non-competitive, etc.) and the Ki value, perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor, and analyze the data using Lineweaver-Burk or Dixon plots.

G cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_enzyme β-Galactosidase Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_inhibitor This compound Dilutions add_inhibitor Add Inhibitor/ Buffer prep_inhibitor->add_inhibitor prep_substrate ONPG Solution add_substrate Add ONPG prep_substrate->add_substrate add_buffer Add Z-Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate_read Incubate & Read (37°C, 420 nm) add_substrate->incubate_read stop_reaction Add Stop Solution incubate_read->stop_reaction calc_rate Calculate Reaction Rate stop_reaction->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 det_ki Determine Ki & Mode calc_inhibition->det_ki

Caption: Workflow for β-Galactosidase Inhibition Assay.

Lysozyme Inhibition Assay

This protocol is a turbidimetric assay that measures the lytic activity of lysozyme on a suspension of Micrococcus lysodeikticus cells. The decrease in turbidity of the bacterial suspension is proportional to the lysozyme activity.

Materials:

  • Hen Egg White Lysozyme (HEWL)

  • This compound

  • Micrococcus lysodeikticus lyophilized cells

  • Phosphate (B84403) buffer (66 mM, pH 6.2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of lysozyme (e.g., 1 mg/mL) in phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 100 mM) in phosphate buffer. Create a dilution series to test a range of inhibitor concentrations.

    • Prepare a suspension of Micrococcus lysodeikticus cells (e.g., 0.2 mg/mL) in phosphate buffer. The initial absorbance at 450 nm should be between 0.6 and 0.7.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.

    • To the control and inhibitor wells, add 10 µL of phosphate buffer and 10 µL of the corresponding this compound dilution, respectively.

    • Add 10 µL of the lysozyme solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 180 µL of the Micrococcus lysodeikticus suspension to all wells.

    • Immediately start monitoring the decrease in absorbance at 450 nm every 15-30 seconds for 5-10 minutes at 25°C using a microplate reader.

  • Data Analysis:

    • Subtract the final absorbance from the initial absorbance to determine the change in absorbance (ΔA450) for each well.

    • Calculate the rate of reaction (ΔA450/min) for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (bacterial cells) and the inhibitor.

G cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_enzyme Lysozyme Solution add_enzyme Add Lysozyme prep_enzyme->add_enzyme prep_inhibitor This compound Dilutions add_inhibitor Add Inhibitor/ Buffer prep_inhibitor->add_inhibitor prep_substrate Micrococcus lysodeikticus Suspension add_substrate Add Bacterial Suspension prep_substrate->add_substrate add_buffer Add Phosphate Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (25°C, 5 min) add_enzyme->pre_incubate pre_incubate->add_substrate monitor_turbidity Monitor Turbidity (25°C, 450 nm) add_substrate->monitor_turbidity calc_rate Calculate Reaction Rate (ΔA450/min) monitor_turbidity->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for Lysozyme Inhibition Assay.

Signaling Pathway Involvement

This compound is structurally related to intermediates in the ascorbic acid (Vitamin C) biosynthesis pathway in plants, specifically the D-mannose/L-galactose pathway.[4] Understanding this pathway can provide context for the broader biological relevance of mannose derivatives.

Ascorbic Acid Biosynthesis Pathway in Plants (Smirnoff-Wheeler Pathway)

G D_Glucose D-Glucose Fructose_6P Fructose-6-P D_Glucose->Fructose_6P HK Mannose_6P Mannose-6-P Fructose_6P->Mannose_6P PGI/PMI Mannose_1P Mannose-1-P Mannose_6P->Mannose_1P PMM GDP_D_Mannose GDP-D-Mannose Mannose_1P->GDP_D_Mannose GMP GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GME L_Galactose_1P L-Galactose-1-P GDP_L_Galactose->L_Galactose_1P GGP L_Galactose L-Galactose L_Galactose_1P->L_Galactose GPP L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-GalDH Ascorbic_Acid Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->Ascorbic_Acid L-GLDH

Caption: The Smirnoff-Wheeler pathway for ascorbic acid biosynthesis in plants.

Conclusion

This compound serves as a valuable research tool for investigating enzyme inhibition. The provided protocols for β-galactosidase and lysozyme inhibition assays offer a framework for characterizing its inhibitory properties. While specific quantitative data for this compound is not extensively documented, these methods will enable researchers to determine key parameters such as IC50 and Ki values, thereby contributing to a deeper understanding of its biochemical interactions and potential applications.

References

HPLC analysis of D-Mannonic acid-1,4-lactone.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of D-Mannonic acid-1,4-lactone, a key intermediate in carbohydrate metabolism, is crucial for various fields, including biochemical research and pharmaceutical development.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed for researchers, scientists, and drug development professionals, offering a framework for accurate and reproducible analysis.

Introduction

This compound is a cyclic ester of D-Mannonic acid. In aqueous solutions, it exists in equilibrium with its hydrolyzed form, D-Mannonic acid.[1][2] The ability to accurately quantify the lactone form is essential for stability studies, formulation development, and understanding its biological role.[1][3] HPLC is a powerful technique for this purpose, allowing for the separation and quantification of the lactone from its related acid form and other potential impurities.[1][4]

This application note details a representative HPLC method for the analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₀O₆[5]
Molecular Weight 178.14 g/mol [5]
CAS Number 26301-79-1[5]
Melting Point 153 °C[5]
Appearance White to off-white crystalline powder
Solubility Soluble in water[1]

HPLC Analysis Protocol

This section provides a detailed protocol for the quantitative analysis of this compound. The method is designed to separate this compound from its hydrolysis product, D-Mannonic acid.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or Refractive Index (RI) detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-15 min: 5% B15-20 min: 5% to 95% B20-25 min: 95% B25-26 min: 95% to 5% B26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm or RI
Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in water.

  • Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

Sample Preparation:

  • Dissolve the sample containing this compound in water to a known concentration.

  • To minimize hydrolysis, prepare samples fresh and keep them cool (4°C) until analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.[1]

Method Validation and Performance

The performance of the HPLC method should be validated to ensure accurate and reliable results. The following table summarizes typical performance characteristics for a similar analysis of aldonic acids.[4]

ParameterTypical Value
Linearity (R²) ≥ 0.999[4]
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95-105%[4]
Retention Time Dependent on specific column and conditions

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for HPLC analysis and the relevant biochemical context of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Prepare Stock Solution (1 mg/mL) A->B C Create Calibration Curve Standards B->C F Inject into HPLC System C->F D Prepare Sample Solution E Filter through 0.45 µm filter D->E E->F G Chromatographic Separation F->G H UV or RI Detection G->H I Integrate Peak Areas H->I J Generate Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: Experimental workflow for

Signaling_Pathway D_Mannose D-Mannose D_Mannonic_acid D-Mannonic acid D_Mannose->D_Mannonic_acid Oxidation D_Mannonic_acid_1_4_lactone This compound D_Mannonic_acid->D_Mannonic_acid_1_4_lactone Lactonization (Intramolecular Esterification) Metabolism Further Carbohydrate Metabolism D_Mannonic_acid->Metabolism D_Mannonic_acid_1_4_lactone->D_Mannonic_acid Hydrolysis

Caption: Simplified pathway showing the relationship of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust framework for the quantitative analysis of this compound. Adherence to the outlined protocols for sample preparation, chromatographic separation, and data analysis will enable researchers to obtain accurate and reproducible results. This is critical for applications ranging from fundamental biochemical studies to the quality control of pharmaceutical formulations.[6] Method validation is a critical step that should be performed in accordance with industry standards to ensure the reliability of the data.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of D-Mannono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Mannono-1,4-lactone, a cyclic ester of D-mannonic acid, is a key carbohydrate intermediate in various biochemical pathways and a valuable chiral building block in synthetic organic chemistry. Its structural elucidation and purity assessment are critical for applications in drug development, metabolic studies, and food science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of D-Mannono-1,4-lactone, providing detailed information about its molecular structure, including stereochemistry and the connectivity of atoms.

This document provides detailed application notes and experimental protocols for the characterization of D-Mannono-1,4-lactone using ¹H and ¹³C NMR spectroscopy. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for D-Mannono-1,4-lactone. The data for the lactone ring and exocyclic chain (H2-H5, C1-C5) are based on the closely related D-lyxono-1,4-lactone in D₂O, a structural analog, due to the limited availability of a complete, assigned public dataset for D-Mannono-1,4-lactone. The chemical shift for C6 is experimentally derived for D-Mannono-1,4-lactone.[1]

Table 1: ¹H NMR Spectroscopic Data for D-Mannono-1,4-lactone in D₂O.

ProtonChemical Shift (δ, ppm) (Analog Data)MultiplicityCoupling Constant (J, Hz) (Analog Data)
H-24.67d5.1
H-34.50dd5.1, 4.4
H-44.56dt4.4, 2.6, 7.6
H-53.81-3.89m-
H-6, H-6'3.81-3.89m-

Note: Data for H-2, H-3, H-4, and H-5 are based on the reported values for D-lyxono-1,4-lactone in D₂O. The signals for H-5, H-6, and H-6' are expected to be in the range of 3.81-3.89 ppm and may appear as a complex multiplet.

Table 2: ¹³C NMR Spectroscopic Data for D-Mannono-1,4-lactone in D₂O.

CarbonChemical Shift (δ, ppm)
C-1178.3 (Analog Data)
C-270.5 (Analog Data)
C-369.5 (Analog Data)
C-481.6 (Analog Data)
C-559.7 (Analog Data)
C-663.02[1]

Note: Data for C-1 to C-5 are based on the reported values for D-lyxono-1,4-lactone in D₂O. The chemical shift for C-6 is the experimentally reported value for D-Mannono-1,4-lactone.

Experimental Protocols

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of D-Mannono-1,4-lactone directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄ - CD₃OD, or Chloroform-d - CDCl₃) to the NMR tube. The choice of solvent will depend on the sample's solubility and the desired chemical shift referencing. D₂O is a common choice for unprotected carbohydrates.

  • Dissolution: Gently vortex or sonicate the sample until it is completely dissolved.

  • Transfer: If weighing was not done directly in the NMR tube, carefully transfer the solution to the NMR tube using a Pasteur pipette.

  • Referencing: If not using a solvent with a known reference signal, a small amount of an internal standard (e.g., TMS for organic solvents, or DSS for aqueous solutions) can be added.

Protocol 2: ¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer according to standard operating procedures to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Solvent Suppression: If using D₂O, a presaturation pulse sequence can be used to suppress the residual HDO signal.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the solvent signal or the internal standard.

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

    • Peak Picking: Identify and label the chemical shifts of all peaks.

Protocol 3: ¹³C NMR Spectroscopy
  • Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative results, especially for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the FID.

    • Phasing and Baseline Correction: Phase and baseline correct the spectrum as described for ¹H NMR.

    • Referencing: Reference the spectrum to the solvent signal or the internal standard.

    • Peak Picking: Identify and label the chemical shifts of all carbon signals.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic characterization of D-Mannono-1,4-lactone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft cosy 2D COSY (optional) cosy->ft hsqc 2D HSQC (optional) hsqc->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing integration Integration (¹H) referencing->integration assignment Peak Assignment referencing->assignment integration->assignment structure Structure Verification assignment->structure

General workflow for NMR analysis.
¹H-¹H COSY Signaling Pathway

The following diagram illustrates the expected key through-bond proton-proton correlations (J-couplings) for D-Mannono-1,4-lactone that would be observed in a 2D COSY spectrum.

Expected ¹H-¹H COSY correlations.
¹H-¹³C HSQC Signaling Pathway

The following diagram illustrates the expected direct one-bond correlations between protons and their attached carbons in D-Mannono-1,4-lactone, as would be determined by a 2D HSQC experiment.

Expected ¹H-¹³C HSQC correlations.

References

D-Mannonic Acid-1,4-Lactone: A Versatile Chiral Starting Material for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a stable, crystalline derivative of D-mannose, is a valuable and versatile chiral starting material in organic synthesis. Its rigid furanose-like structure, adorned with multiple stereocenters, provides a robust scaffold for the stereoselective synthesis of a wide array of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and biologically active compounds, including L-ribose and C-aryl furanosides. These compounds are crucial building blocks in the development of antiviral nucleoside analogues and other therapeutics.

Physicochemical Properties and Handling

This compound is a white crystalline solid with good solubility in water and dimethyl sulfoxide (B87167) (DMSO).[1] It is important to store the compound under inert gas, such as nitrogen, and protect it from light to prevent degradation.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₀O₆
Molecular Weight178.14 g/mol
AppearanceWhite crystalline solid
Melting Point>151 °C
Purity≥ 99% (HPLC)

Application 1: Stereoselective Synthesis of L-Ribose

L-ribose is a crucial precursor in the synthesis of L-nucleoside analogues, a class of compounds with significant antiviral activity. This compound can be efficiently converted to L-ribose through a "one-pot" inversion strategy.

Signaling Pathway: Conceptual Representation of L-Ribose Synthesis

G A D-Mannono-1,4-lactone B Protection of Hydroxyl Groups A->B e.g., Isopropylidene protection C Piperidine (B6355638) Treatment B->C D Mesylation C->D Methanesulfonyl chloride E SN2-type O-Alkylation (Inversion at C2) D->E Intramolecular cyclization F Deprotection and Reduction E->F G L-Ribose F->G

Caption: Synthetic pathway from D-Mannono-1,4-lactone to L-Ribose.

Experimental Protocol: Synthesis of L-Ribose via One-Pot Inversion

This protocol is based on the method described by Seo, et al. and involves the treatment of a protected D-Mannono-1,4-lactone derivative with piperidine, followed by mesylation-induced SN2-type O-alkylation.

Step 1: Protection of D-Mannono-1,4-lactone

  • Materials: D-Mannono-1,4-lactone, 2,2-dimethoxypropane (B42991), acetone, p-toluenesulfonic acid monohydrate.

  • Procedure:

    • Suspend D-Mannono-1,4-lactone in acetone.

    • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction with aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone by column chromatography.

Step 2: One-Pot Inversion and Formation of L-Ribose Derivative

  • Materials: 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone, piperidine, methanesulfonyl chloride (MsCl), triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve the protected lactone in DCM.

    • Add piperidine and stir at room temperature.

    • Cool the reaction mixture to 0 °C and add TEA followed by the dropwise addition of MsCl.

    • Allow the reaction to warm to room temperature and stir until completion (TLC).

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product is a protected L-ribose derivative.

Step 3: Deprotection and Reduction to L-Ribose

  • Materials: Crude protected L-ribose derivative, trifluoroacetic acid (TFA), water, sodium borohydride (B1222165) (NaBH₄), methanol (B129727).

  • Procedure:

    • Dissolve the crude product in a mixture of TFA and water to remove the isopropylidene protecting groups.

    • Monitor the reaction by TLC. Upon completion, neutralize the solution carefully with a base (e.g., sodium bicarbonate).

    • Reduce the resulting lactone by adding NaBH₄ in methanol at 0 °C.

    • Stir the reaction until the reduction is complete.

    • Acidify the reaction mixture with an acidic resin and filter.

    • Concentrate the filtrate to obtain crude L-ribose.

    • Purify by column chromatography on silica (B1680970) gel.

Table 2: Summary of Quantitative Data for L-Ribose Synthesis (Representative)

StepStarting MaterialProductReagentsYield (%)
1D-Mannono-1,4-lactone2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone2,2-dimethoxypropane, acetone, p-TsOH~90
2 & 3Protected LactoneL-RibosePiperidine, MsCl, TEA, TFA, NaBH₄~60-70 (over two steps)

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Application 2: Stereocontrolled Synthesis of C-Aryl Furanosides

C-aryl furanosides are important synthetic intermediates for the preparation of various biologically active molecules. D-Mannono-1,4-lactone serves as an excellent chiral template for the stereocontrolled synthesis of these compounds.

Experimental Workflow: Synthesis of C-Aryl Furanosides

G cluster_0 Preparation of Protected Lactone cluster_1 Arylation and Reduction cluster_2 Cycloetherification and Deprotection A D-Mannono-1,4-lactone B 2,3:5,6-di-O-isopropylidene- D-mannono-1,4-lactone A->B Protection C Addition of Aryllithium or Aryl Grignard Reagent B->C D Diastereomeric Hemiketals C->D E Stereoselective Reduction (e.g., with NaBH4 or L-Selectride) D->E F Diastereomeric Diols E->F G Cycloetherification (e.g., Mitsunobu reaction) F->G H Protected C-Aryl Furanoside G->H I Deprotection H->I J C-Aryl Furanoside I->J

Caption: Workflow for the synthesis of C-Aryl Furanosides.

Experimental Protocol: Synthesis of a C-Aryl Furanoside

This protocol outlines a general procedure for the synthesis of C-aryl furanosides starting from a protected D-Mannono-1,4-lactone derivative.

Step 1: Preparation of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone

  • (Follow the protocol described in Application 1, Step 1).

Step 2: Arylation and Stereoselective Reduction

  • Materials: Protected lactone, aryl bromide or iodide, n-butyllithium or magnesium, anhydrous THF, reducing agent (e.g., sodium borohydride, L-Selectride).

  • Procedure:

    • Prepare the aryllithium or aryl Grignard reagent in situ by reacting the corresponding aryl halide with n-butyllithium or magnesium in anhydrous THF at low temperature (e.g., -78 °C).

    • Add a solution of the protected lactone in anhydrous THF to the organometallic reagent at -78 °C.

    • Stir the reaction mixture at low temperature until the starting material is consumed (TLC).

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude diastereomeric hemiketals.

    • Dissolve the crude hemiketals in a suitable solvent (e.g., methanol, THF).

    • Add the stereoselective reducing agent (e.g., NaBH₄ for one diastereomer, L-Selectride for the other) at low temperature (e.g., 0 °C or -78 °C).

    • Stir until the reduction is complete (TLC).

    • Work up the reaction appropriately based on the reducing agent used.

    • Purify the resulting diastereomeric diols by column chromatography.

Step 3: Cycloetherification and Deprotection

  • Materials: Diol intermediate, triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) for Mitsunobu reaction, or methanesulfonyl chloride and a base for an alternative cyclization, deprotection reagents (e.g., TFA/water).

  • Procedure (Mitsunobu Cyclization):

    • Dissolve the diol and PPh₃ in anhydrous THF.

    • Cool the solution to 0 °C and add DEAD or DIAD dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (TLC).

    • Concentrate the reaction mixture and purify the protected C-aryl furanoside by column chromatography.

  • Procedure (Deprotection):

    • Dissolve the protected C-aryl furanoside in a mixture of TFA and water.

    • Stir at room temperature until the isopropylidene groups are removed (TLC).

    • Neutralize the reaction and extract the final C-aryl furanoside.

    • Purify by column chromatography.

Table 3: Summary of Quantitative Data for C-Aryl Furanoside Synthesis (Representative)

StepStarting MaterialProductKey ReagentsYield (%)Diastereomeric Ratio
2Protected LactoneDiastereomeric DiolsAryllithium/Grignard, NaBH₄/L-Selectride70-85Varies with reducing agent
3DiolC-Aryl FuranosidePPh₃, DEAD, TFA/H₂O60-80>95:5

Note: Yields and diastereomeric ratios are dependent on the specific aryl group, reducing agent, and reaction conditions.

Conclusion

This compound is a readily available and highly valuable chiral building block for the synthesis of complex and biologically important molecules. The protocols outlined in this document for the synthesis of L-ribose and C-aryl furanosides demonstrate its utility in constructing key structural motifs with high stereocontrol. These application notes provide a foundation for researchers and drug development professionals to explore the full potential of this compound in their synthetic endeavors, particularly in the pursuit of novel antiviral agents and other therapeutics. Further exploration of its reactivity will undoubtedly lead to the development of new and efficient synthetic routes to a wide range of valuable compounds.

References

Application Note: Biocatalytic Synthesis of D-Mannonic Acid-1,4-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Mannonic acid-1,4-lactone, a derivative of D-mannose, is a valuable carbohydrate intermediate in various biochemical and pharmaceutical applications. It serves as a precursor in the synthesis of biologically important molecules and is explored for its potential in drug formulations.[1] Traditional chemical synthesis methods for lactones often involve harsh reagents and can lack stereoselectivity.[2] Biocatalytic synthesis presents a compelling alternative, offering high specificity under mild, environmentally benign conditions. This application note details a robust enzymatic approach for the synthesis of this compound from D-mannose using a recombinant dehydrogenase, coupled with an efficient cofactor regeneration system.

Principle of the Method

The synthesis is achieved through a two-step process. First, the C1 aldehyde group of D-mannose is oxidized to a carboxyl group by an NAD⁺-dependent dehydrogenase, yielding D-mannonic acid. This reaction is highly specific and occurs under neutral pH and ambient temperature. Second, the resulting D-mannonic acid undergoes spontaneous intramolecular cyclization (lactonization) to form the thermodynamically stable five-membered ring of this compound.[2] To make the process cost-effective, the expensive NAD⁺ cofactor is regenerated in situ using a coupled enzymatic reaction.

Visualized Reaction Pathway

The biocatalytic process involves the primary oxidation reaction and a crucial cofactor regeneration cycle to ensure sustained activity.

reaction_pathway cluster_labels D_mannose D-Mannose D_mannonic_acid D-Mannonic Acid D_mannose->D_mannonic_acid NADH NADH + H+ lactone This compound D_mannonic_acid->lactone Spontaneous Lactonization NAD NAD+ Regen_Product Regeneration Product (e.g., L-Lactate) NADH->NAD Regen_Substrate Regeneration Substrate (e.g., Pyruvate) dummy1 dummy2

Caption: Enzymatic oxidation of D-mannose and subsequent lactonization with cofactor regeneration.

Experimental Protocols

Protocol 1: Recombinant Dehydrogenase Production and Purification

This protocol describes the expression of a His-tagged dehydrogenase in E. coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).[3][4]

1. Expression:

  • Transform E. coli BL21(DE3) competent cells with a pET expression vector containing the gene for a His-tagged dehydrogenase known to act on D-mannose.
  • Inoculate 5 mL of LB broth (with appropriate antibiotic) with a single colony and grow overnight at 37°C.
  • Use the overnight culture to inoculate 1 L of auto-induction media.[4]
  • Incubate at 25°C with shaking (200 rpm) for 24-48 hours to induce protein expression.
  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

2. Purification:

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
  • Lyse the cells by sonication on ice.
  • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
  • Equilibrate a Ni-NTA affinity column with lysis buffer.
  • Load the supernatant onto the column.
  • Wash the column with 10 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
  • Elute the protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Collect fractions and analyze by SDS-PAGE to confirm purity.
  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM HEPES, pH 7.5).

Protocol 2: Dehydrogenase Activity Assay

Enzyme activity is quantified by monitoring the rate of NAD⁺ reduction to NADH, which absorbs light at 340 nm.[5]

1. Reagents:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.5.
  • Substrate Solution: 1 M D-Mannose in assay buffer.
  • Cofactor Solution: 20 mM NAD⁺ in assay buffer.
  • Enzyme Solution: Purified dehydrogenase diluted in chilled assay buffer.

2. Procedure (for a 1 mL cuvette):

  • To a quartz cuvette, add:
  • 800 µL of Assay Buffer
  • 100 µL of Substrate Solution
  • 50 µL of Cofactor Solution
  • Mix and incubate at 25°C for 5 minutes to equilibrate.
  • Initiate the reaction by adding 50 µL of the Enzyme Solution and mix immediately.
  • Measure the increase in absorbance at 340 nm over 5 minutes using a spectrophotometer.
  • Calculate the activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit (U) is the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Protocol 3: Biocatalytic Synthesis of this compound

This protocol outlines the preparative-scale synthesis of the target lactone.

1. Reaction Mixture (100 mL total volume):

2. Procedure:

  • Combine the buffer, D-mannose, NAD⁺, and sodium pyruvate in a reaction vessel.
  • Adjust the pH to 7.5 if necessary.
  • Add the D-mannose dehydrogenase and lactate dehydrogenase to start the reaction.
  • Incubate at 30°C with gentle stirring for 8-12 hours.
  • Monitor the reaction progress by taking aliquots for HPLC analysis (see Protocol 4).
  • Once the reaction reaches completion (i.e., D-mannose consumption plateaus), terminate the reaction by heat inactivation (60°C for 30 minutes) or by adding an equal volume of cold ethanol (B145695) to precipitate the enzymes.
  • Centrifuge at 10,000 x g for 20 minutes to remove precipitated protein.

Protocol 4: Product Analysis by HPLC

An HPLC method is used to separate and quantify D-mannose, D-mannonic acid, and its lactone.[6][7]

1. Sample Preparation:

  • Withdraw a 100 µL aliquot from the reaction mixture.
  • Stop the reaction by adding 100 µL of 0.6 M perchloric acid.
  • Centrifuge at 15,000 x g for 10 minutes.
  • Filter the supernatant through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Create a calibration curve using standards of D-mannose and this compound.
  • Inject the prepared sample onto the HPLC system.
  • Quantify the components by comparing peak areas to the calibration curve.

Data Presentation

Quantitative data from biocatalytic synthesis experiments should be organized for clear comparison.

Table 1: Comparison of Biocatalytic vs. Chemical Synthesis Methods

Metric Enzymatic Method (Aldose Oxidase)[2] Chemical Method (Bromine Water)[2]
Yield (%) 78 85
Enantiomeric Excess (%) >95 89
Reaction Time (hr) 8 4
Reagents D-Mannose, Aldose Oxidase, O₂ D-Mannose, Bromine Water, H₂O

| Conditions | pH 7.0, 25°C | pH 2.5, 70°C |

Table 2: HPLC Parameters for Product Analysis

Parameter Condition
Column Anion-exchange column or carbohydrate analysis column
Mobile Phase Isocratic or gradient elution with acetonitrile (B52724) and phosphate buffer[7]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 30°C
Detector Refractive Index (RI) or UV (with derivatization)[7]

| Injection Volume | 10 - 20 µL |

Overall Experimental Workflow

The entire process, from enzyme preparation to final product analysis, follows a logical sequence.

workflow expression 1. Recombinant Gene Expression in E. coli lysis 2. Cell Lysis & Lysate Clarification expression->lysis purification 3. Enzyme Purification (IMAC) lysis->purification assay 4. Enzyme Activity Assay purification->assay synthesis 5. Biocatalytic Reaction purification->synthesis termination 6. Reaction Termination & Protein Removal synthesis->termination analysis 7. Product Analysis & Quantification (HPLC) termination->analysis

References

Application Notes and Protocols: D-Mannono-1,4-lactone in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannono-1,4-lactone, a cyclic ester of D-mannonic acid and a derivative of D-mannose, serves as a valuable tool for investigating several metabolic pathways.[1] Its structural similarity to other sugar lactones allows it to act as either a substrate or an inhibitor for specific enzymes, making it a versatile probe in biochemical and cellular studies. This document provides detailed application notes and protocols for the use of D-Mannono-1,4-lactone in studying key metabolic pathways, including its role as a substrate for mannonate dehydratase, an inhibitor of β-galactosidase, and its connection to the ascorbic acid biosynthesis pathway.

D-Mannono-1,4-lactone as a Substrate for Mannonate Dehydratase

D-Mannono-1,4-lactone is a substrate for mannonate dehydratase (EC 4.2.1.8), an enzyme involved in the catabolism of D-mannose in some microorganisms.[2][3] The enzyme catalyzes the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate. In aqueous solution at neutral pH, D-mannono-1,4-lactone exists in equilibrium with its hydrolyzed form, D-mannonate, which is the direct substrate for the enzyme.[2][4]

Quantitative Data: Kinetic Parameters of Mannonate Dehydratase

The following table summarizes the kinetic parameters of a recombinant mannonate dehydratase from the thermoacidophilic archaeon Thermoplasma acidophilum (TaManD) with both D-mannonate and D-mannono-1,4-lactone as substrates.

SubstrateApparent Km (mM)Apparent Vmax (U/mg)
D-mannonate0.4 ± 0.1130 ± 5
D-mannono-1,4-lactone1.1 ± 0.190 ± 2

Data obtained from studies on the recombinant TaManD enzyme at its optimal temperature of 65°C.[2]

Experimental Protocol: Assay of Mannonate Dehydratase Activity

This protocol describes a spectrophotometric assay to determine the activity of mannonate dehydratase using D-mannono-1,4-lactone as a substrate. The assay is based on the measurement of the product, 2-keto-3-deoxy-D-gluconate (KDG).

Materials:

  • D-Mannono-1,4-lactone

  • Purified mannonate dehydratase

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Manganese sulfate (B86663) (MnSO₄) solution (e.g., 10 mM)

  • Thiobarbituric acid (TBA) reagent

  • Sodium arsenite solution

  • Hydrochloric acid (HCl)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Tris-HCl buffer (to a final concentration of 50 mM)

    • MnSO₄ solution (to a final concentration of 1 mM)

    • Varying concentrations of D-Mannono-1,4-lactone (e.g., 0.1 to 5 mM)

    • Purified mannonate dehydratase (e.g., 1-5 µg)

    • Make up the final volume with nuclease-free water.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C for TaManD) for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA).

  • Quantification of KDG:

    • To the terminated reaction, add sodium arsenite and incubate to remove any unreacted periodate.

    • Add TBA reagent and heat at 100°C for 15 minutes to allow color development.

    • Cool the samples and measure the absorbance at 549 nm using a spectrophotometer.

  • Data Analysis: Create a standard curve using known concentrations of KDG to determine the amount of product formed in the enzymatic reaction. Calculate the enzyme activity in Units (µmol of product formed per minute) per mg of enzyme.

Logical Workflow for Mannonate Dehydratase Assay

Mannonate_Dehydratase_Assay Start Prepare Reaction Mixture (D-Mannono-1,4-lactone, Enzyme, Buffer, MnSO4) Incubate Incubate at Optimal Temperature Start->Incubate Terminate Terminate Reaction (e.g., with TCA) Incubate->Terminate Quantify Quantify KDG Product (TBA Assay) Terminate->Quantify Analyze Analyze Data (Calculate Enzyme Activity) Quantify->Analyze

Caption: Workflow for the mannonate dehydratase activity assay.

D-Mannono-1,4-lactone as an Inhibitor of β-Galactosidase

Experimental Protocol: β-Galactosidase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory effect of D-Mannono-1,4-lactone on β-galactosidase activity using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

  • D-Mannono-1,4-lactone

  • β-Galactosidase (from E. coli)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 4 mg/mL in Z-buffer)

  • Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • Spectrophotometer or microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate or microcentrifuge tubes, prepare the following for each reaction:

    • A fixed amount of β-galactosidase enzyme.

    • Varying concentrations of D-Mannono-1,4-lactone (the inhibitor).

    • Z-buffer to make up a constant pre-incubation volume.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the reaction by adding a fixed concentration of the ONPG substrate.

  • Incubation: Incubate the reaction at 37°C. The incubation time will depend on the enzyme concentration and should be sufficient to observe a color change in the control (no inhibitor) wells.

  • Stop Reaction: Terminate the reaction by adding 1 M Na₂CO₃. This will stop the enzymatic reaction and develop the yellow color of the o-nitrophenol product.

  • Measure Absorbance: Measure the absorbance of the o-nitrophenol product at 420 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of D-Mannono-1,4-lactone compared to the control without the inhibitor.

    • To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (D-Mannono-1,4-lactone) and analyze the data using Lineweaver-Burk or Dixon plots.

Signaling Pathway Diagram: β-Galactosidase Inhibition

B_Galactosidase_Inhibition cluster_reaction β-Galactosidase Catalyzed Reaction cluster_inhibition Inhibition by D-Mannono-1,4-lactone ONPG ONPG (Substrate) bGal β-Galactosidase (Enzyme) ONPG->bGal Binds to active site Products Galactose + o-Nitrophenol (Products) bGal->Products Catalyzes bGal_inhibited β-Galactosidase (Inhibited) Lactone D-Mannono-1,4-lactone (Inhibitor) Lactone->bGal_inhibited Binds to active site

Caption: Inhibition of β-galactosidase by D-Mannono-1,4-lactone.

Studying Ascorbic Acid (Vitamin C) Biosynthesis

D-mannose is a key precursor in the major pathway for ascorbic acid (Vitamin C) biosynthesis in plants, known as the D-mannose/L-galactose pathway.[8][9] While D-Mannono-1,4-lactone itself is not a direct intermediate in the main pathway, its precursor, D-mannose, can be used to trace the metabolic flux through this pathway.[10]

Experimental Protocol: Tracing Ascorbic Acid Biosynthesis with Radiolabeled D-Mannose

This protocol describes a method to study the biosynthesis of ascorbic acid in plant tissues by feeding them with radiolabeled D-mannose.

Materials:

  • Plant material (e.g., leaves)

  • Radiolabeled D-mannose (e.g., D-[U-¹⁴C]mannose)

  • Extraction buffer (e.g., metaphosphoric acid)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a radioactivity detector

  • Scintillation counter

Procedure:

  • Labeling of Plant Material:

    • Excise plant leaves and place the petioles in a solution containing D-[U-¹⁴C]mannose.

    • Allow the leaves to take up the labeled mannose through the transpiration stream for a defined period (e.g., 1-2 hours).

    • Transfer the leaves to water and incubate for a further period to allow for metabolic conversion.

  • Extraction of Metabolites:

    • Homogenize the labeled plant tissue in a cold extraction buffer to precipitate proteins and stabilize ascorbic acid.

    • Centrifuge the homogenate to pellet the cell debris.

  • HPLC Analysis:

    • Filter the supernatant and inject it into an HPLC system.

    • Separate the metabolites using an appropriate mobile phase and column.

    • Monitor the eluate for both UV absorbance (to identify the ascorbic acid peak by comparison with a standard) and radioactivity.

  • Quantification of Radioactivity:

    • Collect the fractions corresponding to the ascorbic acid peak.

    • Measure the radioactivity in these fractions using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of radiolabel incorporated into ascorbic acid. This will provide a measure of the rate of ascorbic acid biosynthesis from D-mannose.

Diagram: D-Mannose/L-Galactose Pathway of Ascorbic Acid Biosynthesis

Ascorbic_Acid_Pathway Glucose6P Glucose-6-Phosphate Fructose6P Fructose-6-Phosphate Glucose6P->Fructose6P Mannose6P Mannose-6-Phosphate Fructose6P->Mannose6P Mannose1P Mannose-1-Phosphate Mannose6P->Mannose1P GDPMannose GDP-D-Mannose Mannose1P->GDPMannose GDPLGalactose GDP-L-Galactose GDPMannose->GDPLGalactose LGalactose1P L-Galactose-1-Phosphate GDPLGalactose->LGalactose1P LGalactose L-Galactose LGalactose1P->LGalactose LGalactono14Lactone L-Galactono-1,4-lactone LGalactose->LGalactono14Lactone AscorbicAcid L-Ascorbic Acid (Vitamin C) LGalactono14Lactone->AscorbicAcid

Caption: The D-mannose/L-galactose pathway for ascorbic acid biosynthesis.

Conclusion

D-Mannono-1,4-lactone is a multifaceted tool for the study of metabolic pathways. Its utility as a substrate for mannonate dehydratase allows for the characterization of this enzyme and the investigation of alternative mannose catabolic routes. As an inhibitor of β-galactosidase, it provides a means to probe the active site of this important enzyme. Furthermore, through its precursor D-mannose, it facilitates the study of the crucial ascorbic acid biosynthesis pathway. The protocols and data presented here offer a solid foundation for researchers to employ D-Mannono-1,4-lactone in their metabolic investigations.

References

Application Notes and Protocols: Kinetics of D-Mannono-1,4-lactone Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to studying the hydrolysis kinetics of D-Mannono-1,4-lactone. The protocols outlined herein are designed to be adaptable for various research and development applications, from fundamental stability studies to formulation development.

Introduction

D-Mannono-1,4-lactone, a cyclic ester of D-mannonic acid, is a carbohydrate derivative with growing interest in pharmaceutical and biotechnological applications.[1][2] Its stability is a critical parameter, particularly in aqueous solutions where it is susceptible to hydrolysis, leading to the formation of the open-chain D-mannonic acid.[1] The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.[1][3] Understanding the kinetics of this process is essential for defining storage conditions, formulation strategies, and predicting the in-vivo behavior of D-Mannono-1,4-lactone-containing products.

Data Presentation

While specific kinetic data for the hydrolysis of D-Mannono-1,4-lactone is not extensively available in public literature, the following tables provide a framework for the systematic collection and presentation of experimentally determined data.[1]

Table 1: pH-Dependent Hydrolysis of D-Mannono-1,4-lactone at a Constant Temperature

pHTemperature (°C)Initial Concentration (mM)Rate Constant (k, s⁻¹)Half-life (t½, hours)
3.025Data to be determinedData to be determined
5.025Data to be determinedData to be determined
7.025Data to be determinedData to be determined
9.025Data to be determinedData to be determined

Table 2: Temperature-Dependent Hydrolysis of D-Mannono-1,4-lactone at a Constant pH

Temperature (°C)pHInitial Concentration (mM)Rate Constant (k, s⁻¹)Half-life (t½, hours)
47.4Data to be determinedData to be determined
257.4Data to be determinedData to be determined
377.4Data to be determinedData to be determined
507.4Data to be determinedData to be determined

Experimental Protocols

The following protocols are adapted from established methodologies for studying lactone stability and can be applied to D-Mannono-1,4-lactone.[1]

Protocol 1: Determination of pH-Dependent Hydrolysis Kinetics using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the rate of hydrolysis of D-Mannono-1,4-lactone at various pH values and a constant temperature.

Materials:

  • D-Mannono-1,4-lactone

  • Aqueous buffers of desired pH (e.g., pH 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., Refractive Index or UV)

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of D-Mannono-1,4-lactone in a suitable solvent like water.

    • Prepare a series of reaction solutions by diluting the stock solution into the different pH buffers to a known initial concentration.

  • Incubation:

    • Incubate the reaction solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

    • If necessary, quench the reaction immediately, for instance, by dilution with a cold mobile phase or by adjusting the pH.

  • Analysis:

    • Analyze the concentration of the remaining D-Mannono-1,4-lactone in each sample using a validated stability-indicating HPLC method. The method must be capable of separating the lactone from its hydrolysis product, D-mannonic acid.[1]

  • Data Analysis:

    • Plot the concentration of D-Mannono-1,4-lactone versus time for each pH value.

    • Assuming pseudo-first-order kinetics, determine the rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Analytical Method Development for D-Mannono-1,4-lactone Quantification

Objective: To develop a robust analytical method for the quantification of D-Mannono-1,4-lactone and its primary hydrolytic product, D-mannonic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index (RI) Detector or a UV/Vis detector (if the compounds have a suitable chromophore or can be derivatized)

  • C18 analytical column

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index (RI).

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

The following diagrams illustrate the key processes described in this document.

hydrolysis_pathway D_Mannono_1_4_lactone D-Mannono-1,4-lactone (Cyclic Ester) D_Mannonic_Acid D-Mannonic Acid (Open-Chain Carboxylic Acid) D_Mannono_1_4_lactone->D_Mannonic_Acid Hydrolysis (H₂O, H⁺/OH⁻) experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare Stock Solution of D-Mannono-1,4-lactone reaction_solutions Dilute Stock into Buffers of Varying pH stock_solution->reaction_solutions incubate Incubate at Constant Temperature reaction_solutions->incubate sample Withdraw Aliquots at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc quantify Quantify Remaining D-Mannono-1,4-lactone hplc->quantify plot Plot Concentration vs. Time quantify->plot calculate Calculate Rate Constant (k) and Half-life (t½) plot->calculate

References

Application Notes and Protocols for D-Mannonic Acid-1,4-Lactone as a Stabilizer in Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a derivative of D-mannose, is a carbohydrate with potential applications in the pharmaceutical industry as an excipient and stabilizer.[1][2][3] Its utility in drug formulations is attributed to its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This document provides a comprehensive overview of the methodologies and protocols required to evaluate the efficacy of this compound as a stabilizer in drug development. While specific case studies on its stabilizing effects are not extensively documented in publicly available literature, this guide offers the necessary experimental frameworks to assess its potential.

Physicochemical Properties

A foundational understanding of this compound's properties is crucial for its application in formulation studies.

PropertyValueReference(s)
Molecular FormulaC₆H₁₀O₆[3][4][5]
Molecular Weight178.14 g/mol [3][4][5]
AppearanceWhite crystalline powder/solid[3]
Melting Point>151 °C[3]
SolubilitySoluble in water and Dimethyl Sulfoxide (DMSO)[3][6]

Potential Mechanism of Action as a Stabilizer

While direct evidence for the stabilizing mechanism of this compound is limited, its structural similarity to other sugar lactones, such as D-saccharic acid-1,4-lactone which exhibits antioxidant properties, suggests a potential role in mitigating oxidative degradation of APIs.[7] The lactone ring and hydroxyl groups may act as free radical scavengers, thereby preventing the propagation of oxidative chain reactions that can degrade sensitive APIs.

A hypothetical pathway for its antioxidant activity is depicted below.

Antioxidant_Mechanism API Active Pharmaceutical Ingredient (API) Degradation Degraded API API->Degradation leads to Stabilized Stabilized API API->Stabilized remains Stress Oxidative Stress (e.g., light, heat, metal ions) ROS Reactive Oxygen Species (ROS) Stress->ROS generates ROS->API attacks Lactone This compound Lactone->ROS scavenges

Hypothetical antioxidant mechanism of this compound.

Experimental Protocols

To rigorously assess the suitability of this compound as a stabilizer, a series of experiments are required. These include evaluating its intrinsic stability, its compatibility with the API, and its effectiveness under stress conditions.

Intrinsic Stability of this compound

Before testing its effect on an API, it is essential to understand the stability of the lactone itself under various conditions. The primary degradation pathway for lactones in aqueous solution is hydrolysis to the corresponding hydroxy acid (D-mannonic acid).

Objective: To determine the rate of hydrolysis of this compound at various pH values.

Materials:

  • This compound

  • Aqueous buffers (e.g., pH 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable column and detector (e.g., RI or UV)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a stock solution of this compound in water.

  • Dilute the stock solution into the different pH buffers to a known initial concentration.

  • Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method capable of separating the lactone from its hydrolysis product, D-mannonic acid.[3]

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

API-Excipient Compatibility Studies

Compatibility studies are crucial to ensure that this compound does not negatively interact with the API.[1][8][9]

Objective: To evaluate the physical and chemical compatibility of the API with this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Blender/Mortar and Pestle

  • Differential Scanning Calorimeter (DSC)

  • Fourier Transform Infrared (FTIR) Spectrometer

  • HPLC system

  • Stability chambers (controlled temperature and humidity)

Procedure:

  • Prepare binary mixtures of the API and this compound, typically in a 1:1 ratio, and in ratios reflecting the intended formulation.[10]

  • A portion of the mixture should be stored under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).

  • Physical Characterization:

    • Visually inspect the samples for any changes in color, appearance, or physical state.

    • Perform DSC analysis on the initial and stressed samples to detect changes in melting points, the appearance of new peaks, or other thermal events that would indicate an interaction.[8]

  • Chemical Characterization:

    • Use FTIR to identify any changes in the characteristic absorption bands of the API or excipient, which could indicate a chemical interaction.[8]

    • Employ a stability-indicating HPLC method to quantify the API and detect the formation of any degradation products in the stressed samples.[9]

Compatibility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_methods Analytical Methods cluster_results Evaluation Prep1 API Mix Create Binary Mixtures (e.g., 1:1 ratio) Prep1->Mix Prep2 This compound Prep2->Mix Stress Store under Accelerated Conditions (e.g., 40°C/75% RH) Mix->Stress Initial Initial Analysis (T=0) Mix->Initial Stressed Stressed Analysis Stress->Stressed DSC DSC Initial->DSC T=0 FTIR FTIR Initial->FTIR T=0 HPLC HPLC Initial->HPLC T=0 Stressed->DSC Stressed Stressed->FTIR Stressed Stressed->HPLC Stressed Eval Compare Results: - Physical changes - Thermal events - Spectral shifts - Degradation products DSC->Eval FTIR->Eval HPLC->Eval

Workflow for API-Excipient Compatibility Studies.
Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to establish the intrinsic stability of the drug product and to demonstrate the specificity of the analytical methods.[11] These studies expose the formulation to conditions more severe than accelerated stability testing.[11][12]

Objective: To determine the stabilizing effect of this compound on the API under various stress conditions.

Procedure:

  • Prepare at least two formulations: one with the API only (control) and one with the API and this compound at a desired concentration.

  • Expose aliquots of both formulations to the following conditions:

    • Acid/Base Hydrolysis: Treat with dilute HCl and NaOH at room or elevated temperature.

    • Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[13]

    • Thermal Stress: Expose to high temperature (e.g., 60-80°C).

    • Photostability: Expose to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[11]

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

  • Compare the percentage of API degradation and the profile of degradation products between the control formulation and the formulation containing this compound.

Data Presentation

Quantitative results from the forced degradation studies should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Example of Forced Degradation Data Summary

Stress ConditionFormulation% API Remaining% Total Degradation ProductsMajor Degradant 1 (%)Major Degradant 2 (%)
Oxidative (3% H₂O₂, 24h) Control (API only)85.214.89.54.1
API + this compound95.84.21.81.5
Thermal (80°C, 48h) Control (API only)90.19.95.23.7
API + this compound94.55.52.92.0
Photolytic (ICH Q1B) Control (API only)88.611.47.33.1
API + this compound96.23.82.11.1

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion

While this compound is cited as a potential stabilizer for pharmaceutical formulations, rigorous experimental validation is required for each specific API.[2] The protocols outlined in this document provide a systematic approach to evaluating its intrinsic stability, API compatibility, and efficacy in preventing degradation under stress conditions. Successful outcomes from these studies can justify its inclusion as a valuable excipient in developing stable and effective drug products. Further research is needed to generate comprehensive quantitative data and elucidate its precise mechanisms of action.

References

Troubleshooting & Optimization

D-Mannonic acid-1,4-lactone stability at different pH and temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Mannonic acid-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a cyclic ester of D-mannonic acid.[1] It is a white crystalline powder soluble in water and DMSO.[1][2] This compound serves as a key intermediate in carbohydrate chemistry and is utilized in various research and industrial applications, including as a precursor in the synthesis of biologically relevant molecules and in drug formulations.[1][2]

Q2: What are the primary factors affecting the stability of this compound in solution?

A2: The primary factors affecting the stability of this compound in an aqueous solution are pH and temperature. The lactone ring is susceptible to hydrolysis, which is the primary degradation pathway, resulting in the formation of the open-chain D-mannonic acid.[1] This hydrolysis is influenced by the pH of the solution and is accelerated at higher temperatures.[3]

Q3: How does pH influence the stability of this compound?

A3: this compound exists in a pH-dependent equilibrium with its hydrolyzed form, D-mannonic acid. The rate of hydrolysis is generally catalyzed by both acid and base. Therefore, the lactone is expected to be most stable at a specific pH, likely in the mid-range, with increased degradation under strongly acidic or alkaline conditions.

Q4: What is the recommended method for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for quantitatively assessing the stability of this compound.[1] This technique allows for the separation and quantification of the intact lactone from its degradation product, D-mannonic acid, over time.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound observed at the initial time point (T=0). 1. The stock solution was prepared in a solvent that promotes rapid hydrolysis. 2. The pH of the initial solution is highly acidic or basic. 3. The temperature of the solution is elevated.1. Prepare stock solutions in a non-reactive solvent like DMSO or in water immediately before use. 2. Ensure the initial pH of the solution is near neutral before starting the stability study. 3. Maintain the stock solution and samples at a low temperature (e.g., on ice) before initiating the incubation.
Inconsistent or non-reproducible stability data. 1. Inaccurate pH of the buffer solutions. 2. Temperature fluctuations during incubation. 3. Inconsistent sample quenching before HPLC analysis.1. Calibrate the pH meter before preparing buffers and verify the final pH. 2. Use a calibrated, thermostatically controlled incubator or water bath.[1] 3. Immediately quench the reaction at each time point by dilution with a cold mobile phase or by adjusting the pH to a more stable range.[1]
Poor separation between this compound and D-mannonic acid peaks in HPLC. 1. Inappropriate HPLC column. 2. Unoptimized mobile phase composition.1. Use a suitable stationary phase, such as a C18 column, for the separation of polar analytes. 2. Adjust the mobile phase composition (e.g., buffer concentration, organic modifier percentage) to improve resolution.
Precipitation of the compound in the buffer solution. 1. The concentration of this compound exceeds its solubility at the experimental pH and temperature.1. Determine the solubility of this compound in the chosen buffers before initiating the stability study. 2. Work at concentrations below the determined solubility limit.

Experimental Protocols

Protocol: Determining the pH-Dependent Stability of this compound

This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values by monitoring its degradation over time using HPLC.[1]

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., pH 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

  • Volumetric flasks, pipettes, and autosampler vials

  • Quenching solution (e.g., cold mobile phase or a buffer to neutralize the pH)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.

  • Prepare Reaction Solutions: Dilute the stock solution into the different pH buffers to a final, known concentration.

  • Incubation: Incubate the reaction solutions at a constant temperature (e.g., 25 °C or 37 °C).[1]

  • Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.[1]

  • Quench Reaction: Immediately quench the reaction by, for example, diluting the aliquot with a cold mobile phase or adjusting the pH to a more stable range.[1]

  • HPLC Analysis: Analyze the concentration of the remaining this compound in each sample using a validated, stability-indicating HPLC method. The method must be able to separate the lactone from its hydrolysis product, D-mannonic acid.[1]

  • Data Analysis: Plot the concentration of this compound versus time for each pH value. From this data, determine the degradation rate constant (k) and the half-life (t½) of the hydrolysis reaction.

Data Presentation

While specific quantitative stability data for this compound is not extensively available in public literature, the following table provides a template for how experimentally determined data should be presented.

Table 1: Example Half-life (t½, in hours) of this compound at Various pH and Temperatures.

pHTemperature: 25°CTemperature: 37°CTemperature: 50°C
3.0 [Experimental Value][Experimental Value][Experimental Value]
5.0 [Experimental Value][Experimental Value][Experimental Value]
7.0 [Experimental Value][Experimental Value][Experimental Value]
9.0 [Experimental Value][Experimental Value][Experimental Value]

Note: The values in this table are placeholders and should be populated with data from your own experiments.

Visualizations

Hydrolysis_Equilibrium Lactone This compound Acid D-Mannonic acid Lactone->Acid Hydrolysis (H₂O) Acid->Lactone Lactonization (-H₂O)

Caption: Chemical equilibrium between this compound and D-mannonic acid.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Solution Stock Solution Reaction Solutions Reaction Solutions Stock Solution->Reaction Solutions pH Buffers pH Buffers pH Buffers->Reaction Solutions Incubate Incubate at Constant Temperature Reaction Solutions->Incubate Sample Sample at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (k, t½) HPLC->Data

Caption: Experimental workflow for determining the stability of this compound.

References

Preventing hydrolysis of D-Mannono-1,4-lactone in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Mannono-1,4-lactone in aqueous solutions. The information provided is intended to help prevent and troubleshoot issues related to the hydrolysis of the lactone ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with D-Mannono-1,4-lactone in aqueous solutions?

The main stability concern is the hydrolysis of the five-membered γ-lactone ring.[1][2] Lactones are cyclic esters and are susceptible to hydrolysis, which results in the formation of the open-chain D-mannonic acid.[1] This reaction is catalyzed by both acids and bases.[1]

Q2: What factors influence the rate of hydrolysis of D-Mannono-1,4-lactone?

The rate of hydrolysis is primarily influenced by the pH and temperature of the solution.[1] Generally, lactone hydrolysis is significantly faster under alkaline (basic) conditions compared to neutral or acidic conditions.[1][3] Elevated temperatures will also accelerate the rate of hydrolysis.[4]

Q3: How should I prepare and store aqueous stock solutions of D-Mannono-1,4-lactone to minimize hydrolysis?

To minimize hydrolysis, it is recommended to:

  • Use a slightly acidic buffer: Preparing the solution in a buffer with a pH in the acidic range (e.g., pH 3-5) can help to slow down the rate of hydrolysis.

  • Prepare solutions fresh: For critical experiments, it is best to prepare aqueous solutions of D-Mannono-1,4-lactone immediately before use.

  • Store at low temperatures: If short-term storage is necessary, store the solution at 2-8°C to reduce the rate of degradation. For long-term storage, it is best to store the compound as a solid in a dry, cool, and well-ventilated place.[5][6]

Q4: I suspect my D-Mannono-1,4-lactone solution has hydrolyzed. How can I confirm this?

You can confirm hydrolysis by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] A suitable HPLC method should be able to separate the intact D-Mannono-1,4-lactone from its hydrolysis product, D-mannonic acid.[1] By comparing the chromatogram of your sample to a fresh, standard solution, you can identify and quantify the extent of degradation.

Q5: Are there any known stabilizers for D-Mannono-1,4-lactone in aqueous solutions?

While the literature does not extensively detail specific stabilizers for D-Mannono-1,4-lactone, the general strategy to prevent hydrolysis is to control the pH and temperature of the solution. Maintaining a slightly acidic pH is the most effective way to stabilize the lactone ring in an aqueous environment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of D-Mannono-1,4-lactone in an experiment. The lactone may have hydrolyzed to D-mannonic acid, which may have a different biological activity.Prepare fresh solutions of D-Mannono-1,4-lactone in a slightly acidic buffer immediately before use. Verify the integrity of the lactone using HPLC.
Inconsistent experimental results over time. Gradual hydrolysis of the D-Mannono-1,4-lactone stock solution.Avoid using aged stock solutions. Prepare a fresh stock solution for each set of experiments. If a stock solution must be used over a short period, store it at 2-8°C and re-verify its concentration and purity before use.
Precipitate forms in a concentrated aqueous solution. While D-Mannono-1,4-lactone is soluble in water, changes in temperature or pH could affect its solubility.[1]Ensure the solution is not supersaturated. Gentle warming may help dissolve the precipitate, but be mindful that this can also accelerate hydrolysis. It is best to prepare solutions at the desired experimental concentration.

Quantitative Data on Hydrolysis

pH Temperature (°C) Half-life (t½) (hours) Rate Constant (k) (s⁻¹)
325Data to be determined experimentallyData to be determined experimentally
525Data to be determined experimentallyData to be determined experimentally
725Data to be determined experimentallyData to be determined experimentally
925Data to be determined experimentallyData to be determined experimentally
737Data to be determined experimentallyData to be determined experimentally

Experimental Protocols

Protocol: Stability Assessment of D-Mannono-1,4-lactone by HPLC

This protocol outlines a general procedure to determine the rate of hydrolysis of D-Mannono-1,4-lactone in aqueous solutions at different pH values.[1]

Objective: To quantify the stability of D-Mannono-1,4-lactone over time at a constant temperature and various pH conditions.

Materials:

  • D-Mannono-1,4-lactone

  • Aqueous buffers of desired pH (e.g., pH 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., Refractive Index or UV detector)

  • Volumetric flasks, pipettes, and autosampler vials

  • Quenching solution (e.g., cold mobile phase or a buffer to adjust the pH)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of D-Mannono-1,4-lactone in deionized water at a known concentration.

  • Prepare Reaction Solutions: Dilute the stock solution into the different pH buffers to a final, known concentration.

  • Incubation: Incubate the reaction solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

  • Quench Reaction: Immediately quench the hydrolysis reaction by, for example, diluting the aliquot with a cold mobile phase or adjusting the pH to a more stable range (acidic).

  • HPLC Analysis: Analyze the concentration of the remaining D-Mannono-1,4-lactone in each sample using a validated, stability-indicating HPLC method. The method must be able to resolve D-Mannono-1,4-lactone from D-mannonic acid.

  • Data Analysis: Plot the concentration of D-Mannono-1,4-lactone versus time for each pH value. From this data, determine the rate constant (k) and the half-life (t½) of the lactone at each condition.

Visualizations

Hydrolysis_Workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution of D-Mannono-1,4-lactone reaction Prepare Reaction Solutions in Buffers (pH 3, 5, 7, 9) stock->reaction incubate Incubate at Constant Temperature (e.g., 25°C) reaction->incubate sample Withdraw Aliquots at Time Intervals incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc data Data Analysis (Concentration vs. Time) hplc->data results Determine Rate Constant (k) and Half-life (t½) data->results

Caption: Experimental workflow for assessing the stability of D-Mannono-1,4-lactone.

Factors_Affecting_Hydrolysis cluster_factors Influencing Factors lactone D-Mannono-1,4-lactone (Stable) hydrolysis Hydrolysis lactone->hydrolysis acid D-Mannonic Acid (Hydrolyzed) hydrolysis->acid pH pH (Alkaline > Neutral > Acidic) pH->hydrolysis accelerates temp Temperature (Higher Temp = Faster Rate) temp->hydrolysis accelerates

Caption: Factors influencing the hydrolysis of D-Mannono-1,4-lactone.

References

Technical Support Center: Purification of D-Mannonic acid-1,4-lactone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of D-Mannonic acid-1,4-lactone via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: The recommended solvent system is a mixture of ethanol (B145695) and water, typically in a 3:1 volume-to-volume ratio. This system is effective due to the high solubility of this compound in water and its lower solubility in ethanol, which allows for good crystal formation upon cooling.

Q2: What is the expected purity and appearance of the crystals after recrystallization?

A2: After a successful recrystallization, this compound should be a white, crystalline solid. The expected purity is typically greater than 99%, which can be confirmed by analytical methods such as HPLC. The crystals are often described as needle-like in morphology.

Q3: What are the common impurities that might be present in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, such as D-mannose, and byproducts like the δ-lactone isomer of mannonic acid. The formation of the δ-lactone can be a minor byproduct, sometimes accounting for 5-8% of the mixture. Additionally, residual acids or bases used in the synthesis may also be present.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity. Other methods include measuring the melting point and optical rotation. The melting point of pure this compound is reported to be above 151°C.[1]

Experimental Protocols

Detailed Recrystallization Methodology

This protocol outlines the steps for the purification of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Preparation: Prepare a 3:1 (v/v) mixture of ethanol and water.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • For every 1 gram of crude material, start by adding 5-10 mL of the 3:1 ethanol/water solvent mixture.

    • Gently heat the mixture to near boiling (approximately 75-80°C) with continuous stirring.

    • If the solid is not fully dissolved, add small portions of the hot solvent mixture until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Cooling and Crystallization:

    • Once a clear solution is achieved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals.

    • After the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation. For optimal results, cooling to 4°C is recommended.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the collected crystals with a small amount of ice-cold 3:1 ethanol/water mixture to remove any remaining soluble impurities.

    • Continue to pull a vacuum for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the crystals to a clean, pre-weighed watch glass.

    • Dry the crystals under vacuum at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Solvent System Ethanol:Water (3:1 v/v)Provides a good balance of solubility for recrystallization.
Dissolution Temperature 75-80°CEnsure the solvent is near boiling for efficient dissolution.
Crystallization Temperature 4°CCooling in an ice bath maximizes the yield of crystals.
Expected Purity >99%As determined by HPLC analysis.
Expected Crystal Form Needle-like crystalsA common morphology for this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod to provide a nucleation site.- Add a seed crystal of pure this compound.
Oily precipitate forms instead of crystals. - The cooling rate is too fast.- The crude material is highly impure.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a preliminary purification step, such as column chromatography, before recrystallization.
Low yield of crystals. - Too much solvent was used.- The solution was not cooled sufficiently.- Crystals were lost during filtration or washing.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is cooled to 4°C for an adequate amount of time.- Use ice-cold solvent for washing and wash with minimal volumes.
Product is not pure enough after one recrystallization. - Significant amounts of impurities were present in the crude material.- Inefficient removal of mother liquor.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with cold solvent during filtration.
Presence of δ-lactone isomer impurity. - Formation during the synthesis or purification process.- The use of an ethanol/water system for recrystallization should help in separating the isomers. Some literature suggests that using acetone (B3395972) can suppress the formation of the δ-lactone.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Start with Crude This compound prep_solvent Prepare 3:1 Ethanol/Water Solvent Mixture dissolve Dissolve Crude Product in Minimum Hot Solvent (75-80°C) prep_solvent->dissolve cool_rt Slowly Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath (4°C) cool_rt->cool_ice filtrate Collect Crystals by Vacuum Filtration cool_ice->filtrate wash Wash Crystals with Ice-Cold Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry end_product Pure this compound dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide cluster_solutions Troubleshooting Paths start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals Issue oily_precipitate Oily Precipitate start->oily_precipitate Issue low_yield Low Yield start->low_yield Issue low_purity Low Purity start->low_purity Issue sol_no_crystals Concentrate Solution (Boil off solvent) OR Induce Nucleation (Scratch/Seed) no_crystals->sol_no_crystals Solution sol_oily Reheat and Add More Solvent, Cool Slowly oily_precipitate->sol_oily Solution sol_low_yield Optimize Solvent Volume and Cooling Temperature low_yield->sol_low_yield Solution sol_low_purity Perform Second Recrystallization low_purity->sol_low_purity Solution

Caption: Troubleshooting guide for common issues in recrystallization.

References

Optimizing reaction conditions for D-Mannono-1,4-lactone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions for the synthesis of D-Mannono-1,4-lactone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing D-Mannono-1,4-lactone?

A1: The most prevalent and direct method is the oxidation of D-mannose to D-mannonic acid, which is then followed by an intramolecular cyclization (lactonization) to form the desired D-Mannono-1,4-lactone.[1][2] A common and effective oxidizing agent for this transformation is bromine water under controlled pH conditions.[2]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include the choice of oxidizing agent, reaction temperature, and pH. For instance, using bromine water for oxidation requires careful pH control to prevent over-oxidation.[1] The subsequent lactonization step is often promoted by heating, typically in the range of 60-80°C, which favors the formation of the thermodynamically stable five-membered γ-lactone.[1]

Q3: What is D-Mannono-1,4-lactone's primary role in scientific research?

A3: D-Mannono-1,4-lactone serves as a valuable intermediate in carbohydrate chemistry.[2] It is utilized in the synthesis of D-mannose and other complex carbohydrates.[2] Additionally, it is studied for its potential to inhibit certain enzymes, such as β-galactosidase, which provides insights into enzyme-substrate interactions.[1][2]

Q4: How can I purify the final product?

A4: Due to its high water solubility, purification can be challenging. A common method is crystallization from a mixed solvent system, such as ethanol (B145695) and water (e.g., in a 3:1 v/v ratio), at reduced temperatures (e.g., 4°C) to induce the formation of needle-like crystals.[1] Recrystallization can further enhance the purity to greater than 99%.[1]

Q5: Are there enzymatic methods available for this synthesis?

A5: Yes, enzymatic and biocatalytic approaches offer a greener alternative to chemical methods.[1] For example, aldose oxidase can be used to catalyze the oxidation of D-mannose under mild conditions (pH 7.0, 25°C), which is then followed by spontaneous lactonization.[1] Cell-free biocatalytic systems have also been developed and have demonstrated high conversion efficiencies.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a low yield or no desired lactone product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Reagent and Solvent Quality: Ensure all reagents, especially the starting D-mannose and the oxidizing agent, are of high purity. Solvents should be appropriately dried if the reaction is sensitive to moisture.

  • Incomplete Oxidation: The oxidation of D-mannose to D-mannonic acid may be incomplete.

    • Check Oxidizing Agent: Verify the concentration and activity of your oxidizing agent. For instance, bromine water solutions can degrade over time.

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature.

  • Inefficient Lactonization: The conversion of D-mannonic acid to the lactone might be inefficient.

    • pH Adjustment: The equilibrium between the open-chain acid and the lactone is pH-dependent, with the lactone form being favored under neutral to slightly acidic conditions.[2] Ensure the pH is appropriate during the workup and lactonization step.

    • Heating: Applying heat (e.g., 60-80°C) during or after the oxidation can promote the formation of the lactone.[1]

  • Product Loss During Workup: The high water solubility of D-Mannono-1,4-lactone can lead to significant losses during aqueous workup and extraction steps.[1]

    • Minimize Aqueous Extractions: If possible, reduce the number of aqueous washes.

    • Solvent Evaporation: When removing solvents, be mindful of the product's stability at elevated temperatures.

    • Crystallization Conditions: Optimize the solvent system and temperature for crystallization to maximize recovery.[1]

Issue 2: Presence of Significant Byproducts

Q: My final product is contaminated with significant byproducts. What are they and how can I minimize their formation?

A: The most common byproduct is the isomeric δ-lactone.

  • Formation of δ-Lactone: The six-membered δ-lactone can form as a minor byproduct (typically 5-8%).[1]

    • Temperature Control: Higher temperatures during lactonization can sometimes favor the formation of the δ-lactone. Adhering to the optimal temperature range (60-80°C) is recommended.[1]

    • Solvent Choice: The polarity of the solvent can influence the ratio of γ- to δ-lactone formation. Some research suggests that solvents like acetone (B3395972) can suppress the formation of the δ-lactone.[1]

  • Unreacted Starting Material: The presence of D-mannose indicates an incomplete reaction. Refer to the troubleshooting steps for low yield.

  • Over-oxidation Products: Using harsh oxidizing agents or uncontrolled reaction conditions can lead to the cleavage of the carbon chain, resulting in smaller acidic byproducts.

    • Milder Oxidizing Agents: Bromine water is a relatively mild and selective oxidizing agent for this purpose.[2]

    • Stoichiometry: Ensure the correct stoichiometry of the oxidizing agent is used.

Issue 3: Difficulty in Product Characterization

Q: I am having trouble confirming the identity and purity of my product. What analytical techniques are recommended?

A: A combination of chromatographic and spectroscopic methods is ideal for characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity and quantifying the product.

    • Column: A C18 column is often suitable.[1]

    • Mobile Phase: A common mobile phase is a dilute acid solution, such as 0.1% phosphoric acid in water.[1]

    • Detector: A refractive index (RI) detector is typically used for carbohydrate analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural confirmation.

    • ¹³C NMR: The carbonyl carbon of the lactone has a characteristic chemical shift around 176.5 ppm.[1]

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the lactone ring and the dihydroxyethyl side chain.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.

  • Optical Rotation: Measuring the specific rotation can confirm the stereochemical integrity of the product. The reported value for D-Mannono-1,4-lactone is [α]²⁵D = +54.5° (c = 1, H₂O).[1]

Data Presentation

Table 1: Comparison of Synthetic Methods for D-Mannono-1,4-lactone

MetricChemical Method (Bromine Water)Enzymatic Method (Aldohexose Dehydrogenase)
Starting Material D-MannoseD-Mannose
Key Reagents Bromine water, Sodium bicarbonateAldohexose dehydrogenase, NAD⁺
Reaction Conditions pH control, Heating (60-80°C)pH 7.0, 25°C
Typical Yield (%) ~85%[1]>95% (conversion efficiency)[2]
Purity (%) >99% after recrystallization[1]High
Advantages Established method, high purity achievableGreen chemistry, high specificity, mild conditions[1][2]
Disadvantages Use of hazardous bromine, potential for byproductsEnzyme cost and stability

Experimental Protocols

Protocol 1: Synthesis of D-Mannono-1,4-lactone via Bromine Water Oxidation

This protocol is adapted from a similar procedure for the synthesis of D-lyxono-1,4-lactone.[3]

Materials:

  • D-Mannose

  • Sodium bicarbonate (or Potassium Carbonate)

  • Bromine

  • Deionized water

  • Formic acid (or Sodium bisulfite) to quench excess bromine

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-mannose and sodium bicarbonate in deionized water. Cool the mixture to 0-5°C in an ice bath.

  • Oxidation: Add bromine dropwise to the vigorously stirred solution, maintaining the temperature below 10°C. The solution will turn a yellow-orange color.

  • Reaction Monitoring: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the excess bromine by the dropwise addition of formic acid or a solution of sodium bisulfite until the orange color disappears.

  • Solvent Removal: Concentrate the aqueous solution under reduced pressure to obtain a syrup or a wet solid.

  • Salt Removal and Lactonization: Add absolute ethanol to the residue and heat the mixture (e.g., on a steam bath) to promote lactonization and precipitate the inorganic salts.

  • Filtration: Filter the hot suspension to remove the inorganic salts and wash the salts with hot ethanol.

  • Crystallization: Combine the ethanolic filtrates, concentrate if necessary, and then cool to induce crystallization. For enhanced crystallization, store the solution at 4°C or lower overnight.

  • Isolation: Collect the crystalline product by filtration, wash with cold ethanol and then diethyl ether.

  • Drying: Dry the product under vacuum to obtain pure D-Mannono-1,4-lactone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve D-Mannose & NaHCO3 in Water at 0-5°C oxidation Add Bromine Dropwise (Maintain T < 10°C) prep->oxidation stir Stir and Monitor Reaction (TLC/HPLC) oxidation->stir quench Quench Excess Bromine stir->quench concentrate Concentrate in vacuo quench->concentrate lactonize Add Ethanol & Heat (Lactonization & Salt Precipitation) concentrate->lactonize filter_salts Filter Inorganic Salts lactonize->filter_salts crystallize Cool Filtrate to Crystallize filter_salts->crystallize isolate Filter, Wash & Dry Product crystallize->isolate product D-Mannono-1,4-lactone isolate->product

Caption: Experimental workflow for the synthesis of D-Mannono-1,4-lactone.

troubleshooting_guide cluster_analysis Initial Analysis cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_bp Solutions for Byproduct Formation cluster_solutions_purification Purification Issues start Low Yield or Impure Product check_sm Unreacted Starting Material? start->check_sm check_bp Significant Byproducts? start->check_bp sol_sm1 Verify Oxidizing Agent Activity & Stoichiometry check_sm->sol_sm1 Yes sol_sm2 Increase Reaction Time or Temperature check_sm->sol_sm2 Yes sol_bp1 Optimize Lactonization pH (Neutral to Acidic) check_bp->sol_bp1 Yes sol_bp2 Control Lactonization Temperature (60-80°C) check_bp->sol_bp2 Yes sol_bp3 Consider Alternative Solvents (e.g., Acetone) check_bp->sol_bp3 Yes sol_purify Optimize Crystallization (Solvent Ratio, Temperature) sol_sm1->sol_purify sol_sm2->sol_purify sol_bp1->sol_purify sol_bp2->sol_purify sol_bp3->sol_purify end Pure Product sol_purify->end Improved Result

Caption: Troubleshooting decision tree for D-Mannono-1,4-lactone synthesis.

References

D-Mannonic acid-1,4-lactone storage and handling recommendations.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of D-Mannonic acid-1,4-lactone to ensure its stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] To maintain long-term stability, it is crucial to protect it from light and moisture. For specific temperature recommendations, refer to the summary table below, as advised ranges can vary. Some suppliers recommend storage under an inert gas, such as nitrogen.[3]

Q2: I've received this compound at ambient temperature. Is it still viable?

A2: While some suppliers ship this compound at ambient temperature, it is recommended to transfer it to the appropriate storage conditions as soon as possible upon receipt.[4][5] The compound is noted for its relative stability, but prolonged exposure to non-ideal conditions could affect its quality.[6] If you have concerns about the material's integrity, a purity analysis (e.g., by ¹H-NMR) is recommended.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: When handling this compound, it is important to adhere to good industrial hygiene and safety practices.[1] Recommended PPE includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[1]

  • Body Protection: Wear suitable protective clothing. For larger quantities or where there is a risk of ignition, fire/flame resistant and impervious clothing is advised.[1]

Q4: How should I handle this compound to prevent contamination and degradation?

A4: Handle the compound in a well-ventilated place to avoid the formation of dust and aerosols.[1][2] Use non-sparking tools to prevent electrostatic discharge.[1][2] Avoid contact with skin and eyes.[1][2] After handling, wash hands thoroughly.

Q5: What is the stability of this compound in aqueous solutions?

A5: this compound can undergo hydrolysis in aqueous solutions to form D-mannonic acid. The rate of this hydrolysis is dependent on the pH and temperature of the solution.[7] For experiments requiring the lactone form, it is advisable to prepare aqueous solutions fresh and consider the pH of the buffer.

Troubleshooting Guide

Issue 1: The compound appears discolored or clumped.

  • Possible Cause: This may indicate moisture absorption or degradation.

  • Solution: Do not use the compound if its physical appearance has changed significantly. It is recommended to use a fresh, unopened container. Proper storage in a dry environment is critical to prevent this issue.

Issue 2: Inconsistent experimental results.

  • Possible Cause: This could be due to the degradation of the compound, potentially from improper storage or handling. The lactone may have hydrolyzed to the open-chain acid form.

  • Solution: Verify the storage conditions and handling procedures. If degradation is suspected, the purity of the compound can be assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC) to distinguish between the lactone and its hydrolytic product.[7]

Issue 3: Accidental Spill.

  • Possible Cause: Mishandling of the container or improper transfer of the compound.

  • Solution: In case of a spill, ensure the area is well-ventilated.[1] Remove all sources of ignition.[1] Use personal protective equipment.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid allowing the chemical to enter drains.[1]

Quantitative Data Summary

ParameterRecommended ConditionSource(s)
Storage Temperature 10°C to 25°C[3]
0°C to -20°C[4]
Room Temperature[5]
Atmosphere Store under inert gas (Nitrogen)[3]
Light Protect from light[3]
Moisture Store in a dry place[1][2]

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution via HPLC

This protocol outlines a method to determine the stability of this compound in an aqueous solution by monitoring its concentration over time.

Materials:

  • This compound

  • HPLC-grade water

  • Appropriate buffer solutions (e.g., phosphate (B84403) buffer at a specific pH)

  • HPLC system with a suitable detector (e.g., Refractive Index or UV detector)

  • Analytical column capable of separating the lactone from D-mannonic acid

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.

  • Incubate the solution at a constant, controlled temperature (e.g., 25°C or 37°C).[7]

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.[7]

  • If necessary, immediately quench any reaction by dilution with a cold mobile phase or by adjusting the pH.[7]

  • Analyze the concentration of the remaining this compound in each sample using a validated, stability-indicating HPLC method.[7]

  • Plot the concentration of this compound against time to determine the rate of degradation.[7]

Visualizations

Storage_Handling_Troubleshooting Troubleshooting Workflow for this compound Issues start Start: Experimental Issue Encountered check_appearance Check Physical Appearance of Compound start->check_appearance is_discolored Discolored or Clumped? check_appearance->is_discolored discard Discard and Use Fresh Stock is_discolored->discard Yes check_storage Review Storage Conditions (Temp, Light, Moisture) is_discolored->check_storage No end End: Issue Resolved discard->end is_storage_correct Storage Conditions Met? check_storage->is_storage_correct correct_storage Correct Storage Procedures is_storage_correct->correct_storage No check_handling Review Handling Procedures (PPE, Environment) is_storage_correct->check_handling Yes purity_analysis Consider Purity Analysis (e.g., HPLC) correct_storage->purity_analysis is_handling_correct Handling Procedures Followed? check_handling->is_handling_correct correct_handling Implement Correct Handling Protocols is_handling_correct->correct_handling No is_handling_correct->purity_analysis Yes correct_handling->purity_analysis purity_analysis->end

Caption: Troubleshooting workflow for this compound issues.

References

Technical Support Center: D-Mannono-1,4-lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Mannono-1,4-lactone.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and purification of D-Mannono-1,4-lactone, presented in a question-and-answer format.

Issue 1: Low Yield of D-Mannono-1,4-lactone

  • Question: My reaction has resulted in a low yield of the desired D-Mannono-1,4-lactone. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields can stem from several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is crucial.

    • Incomplete Oxidation of D-mannose: The initial oxidation of D-mannose to D-mannonic acid is a critical step. Ensure the oxidizing agent (e.g., bromine water) is fresh and used in the correct stoichiometric amount. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

    • Suboptimal Lactonization Conditions: The cyclization of D-mannonic acid to the lactone is an equilibrium process influenced by temperature and pH.[1] Lactonization is generally favored at elevated temperatures (around 70°C) and under slightly acidic conditions.[2] Prolonged exposure to strongly acidic or basic conditions can lead to degradation.

    • Product Hydrolysis: D-Mannono-1,4-lactone is susceptible to hydrolysis back to D-mannonic acid, especially in the presence of water and at non-neutral pH.[1] Minimize the presence of water during workup and purification steps.

    • Losses during Purification: The high water solubility of D-Mannono-1,4-lactone can complicate its isolation and purification.[2] Recrystallization, a common purification method, should be optimized to minimize loss in the mother liquor.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows the presence of significant impurities. How can I identify and minimize them?

  • Answer: The most common impurities in D-Mannono-1,4-lactone synthesis are unreacted D-mannose, D-mannonic acid, and the isomeric δ-lactone.

    • Unreacted D-mannose: This indicates an incomplete oxidation reaction.

      • Troubleshooting: Increase the reaction time or the amount of oxidizing agent. Monitor the reaction by TLC to ensure complete conversion of D-mannose.

    • D-mannonic acid: This is the hydrolysis product of the lactone.

      • Troubleshooting: Ensure anhydrous conditions during the final stages of the synthesis and purification. Avoid strongly acidic or basic conditions during workup. The equilibrium between the lactone and the free acid is pH-dependent, with the lactone form being more predominant in neutral to slightly acidic conditions.[1]

    • D-Mannono-1,5-lactone (δ-lactone): This isomer can form as a byproduct, particularly at higher temperatures.[2]

      • Troubleshooting: Maintain the optimal temperature for lactonization (around 70°C). The formation of the five-membered γ-lactone is thermodynamically favored over the six-membered δ-lactone. The choice of solvent can also influence the ratio of lactone isomers.[2]

Issue 3: Difficulty in Purifying D-Mannono-1,4-lactone

  • Question: I am struggling to obtain a high-purity product. What are the best practices for purification?

  • Answer: Purification of D-Mannono-1,4-lactone is primarily achieved through recrystallization.

    • Solvent Selection: A mixed solvent system, typically ethanol/water, is effective for recrystallization.[2] The product is dissolved in a minimum amount of hot solvent, and upon cooling, the less soluble lactone crystallizes out, leaving impurities in the solution.

    • Controlling Crystallization: Slow cooling generally leads to the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Chromatographic Methods: For very high purity requirements, column chromatography on silica (B1680970) gel can be employed. However, care must be taken as the slightly acidic nature of silica gel can potentially cause some hydrolysis of the lactone.

Data Presentation

Table 1: Common Impurities in D-Mannono-1,4-lactone Synthesis and Mitigation Strategies

ImpurityTypical LevelFormation ConditionsAnalytical DetectionMitigation and Removal
Unreacted D-mannose VariableIncomplete oxidation of the starting material.HPLC, TLCEnsure complete oxidation by optimizing reaction time and stoichiometry of the oxidizing agent. Can be removed by recrystallization.
D-mannonic acid VariableHydrolysis of the lactone ring, favored by aqueous and non-neutral pH conditions.[1]HPLC, ¹³C NMR (distinct carbonyl signal)[3]Maintain anhydrous conditions and a neutral to slightly acidic pH during workup and storage. Can be separated by recrystallization.
D-Mannono-1,5-lactone (δ-lactone) 5-8%Higher reaction temperatures during lactonization.[2]HPLC, IR (different C=O stretching frequency from γ-lactone)Optimize lactonization temperature (around 70°C).[2] Can be separated from the γ-lactone by careful recrystallization.

Experimental Protocols

1. Synthesis of D-Mannono-1,4-lactone from D-mannose

This protocol is based on the oxidation of D-mannose followed by lactonization.

  • Materials:

    • D-mannose

    • Bromine water (Br₂/H₂O)

    • Sodium bicarbonate

    • Ethanol

    • Deionized water

  • Procedure:

    • Dissolve D-mannose in deionized water in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add bromine water to the stirred solution. The amount of bromine water should be in slight excess relative to the D-mannose.

    • Continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Neutralize the excess bromine with a saturated solution of sodium bicarbonate until the color disappears.

    • Acidify the solution to a pH of approximately 2-3 with a suitable acid (e.g., dilute HCl).

    • Heat the solution to 70°C for several hours to promote lactonization.

    • Concentrate the solution under reduced pressure to obtain a syrup.

    • Proceed with purification by recrystallization.

2. Purification by Recrystallization

  • Procedure:

    • Dissolve the crude D-Mannono-1,4-lactone syrup in a minimal amount of hot 80% ethanol/water.

    • If the solution is colored, it can be treated with activated charcoal and filtered while hot.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold 60% ethanol/water to remove residual impurities.

    • Dry the crystals under vacuum to obtain pure D-Mannono-1,4-lactone.

3. Analytical Methods for Purity Assessment

  • High-Performance Liquid Chromatography (HPLC):

    • A common method for quantifying the purity of D-Mannono-1,4-lactone and detecting impurities.

    • A typical setup would involve a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water.

    • Detection can be achieved using a refractive index (RI) detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are powerful tools for structural confirmation and impurity identification.

    • The carbonyl carbon of D-Mannono-1,4-lactone has a characteristic chemical shift in the ¹³C NMR spectrum that can be used to distinguish it from the carboxylic acid carbon of D-mannonic acid.[3]

Visualization

D_Mannono_1_4_lactone_Synthesis_Troubleshooting cluster_synthesis Synthesis & Purification cluster_troubleshooting Troubleshooting Start D-mannose Oxidation Lactonization Lactonization Start->Lactonization D-mannonic acid Purification Purification (Recrystallization) Lactonization->Purification Crude Lactone LowYield Low Yield? Lactonization->LowYield Product Pure D-Mannono-1,4-lactone Purification->Product Impurities Impurities Detected? Purification->Impurities LowYield->Impurities No IncompleteOxidation Incomplete Oxidation LowYield->IncompleteOxidation Yes Hydrolysis Lactone Hydrolysis Impurities->Hydrolysis D-mannonic acid DeltaLactone δ-Lactone Formation Impurities->DeltaLactone δ-Lactone UnreactedMannose UnreactedMannose Impurities->UnreactedMannose Unreacted D-mannose IncompleteOxidation->Start Optimize Oxidation Hydrolysis->Lactonization Control pH & Water DeltaLactone->Lactonization Control Temperature UnreactedMannose->Start Optimize Oxidation

References

Troubleshooting low yields in D-Mannonic acid-1,4-lactone preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the preparation of D-Mannonic acid-1,4-lactone, thereby improving reaction yields and product purity.

Troubleshooting Low Yields: FAQs

This section addresses specific issues that can lead to low yields in the synthesis of this compound, which primarily involves the oxidation of D-mannose to D-mannonic acid followed by lactonization.

Q1: My overall yield of this compound is significantly lower than expected. What are the most likely causes?

Low overall yields can stem from issues in either the initial oxidation of D-mannose or the subsequent lactonization and purification steps. The most common culprits include:

  • Incomplete Oxidation of D-mannose: If the oxidation of the starting material is not complete, the final product will be contaminated with unreacted D-mannose, making purification difficult and reducing the yield of the desired lactone.

  • Hydrolysis of the Lactone: this compound is susceptible to hydrolysis back to D-mannonic acid, especially under acidic or basic conditions.[1][2] This equilibrium can significantly reduce the isolated yield of the lactone.

  • Formation of Byproducts: The formation of alternative lactone structures, such as the six-membered δ-lactone, can occur, leading to a mixture of products and a lower yield of the desired 1,4-lactone.[3]

  • Losses during Purification: The high water solubility of this compound can make its crystallization and isolation from the reaction mixture challenging, often leading to significant product loss.[3]

Q2: How can I ensure the complete oxidation of D-mannose to D-mannonic acid?

Bromine water is a mild and selective oxidizing agent for converting aldoses like D-mannose to their corresponding aldonic acids.[4][5] To ensure complete oxidation and minimize side reactions, consider the following:

  • pH Control: Maintaining a slightly acidic to neutral pH is crucial. While the reaction can proceed at various pH levels, careful control can prevent over-oxidation or side reactions.

  • Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the point of complete consumption of the starting material.

  • Stoichiometry of Bromine: Ensure the use of an adequate amount of bromine water. An excess may be required to drive the reaction to completion, but a large excess should be avoided to minimize potential side reactions.

Q3: I suspect the this compound is hydrolyzing back to D-mannonic acid. How can I prevent this?

Hydrolysis is a key factor in yield loss. To minimize the hydrolysis of the lactone:

  • pH Management during Workup: After the oxidation step, carefully neutralize the reaction mixture. Avoid strongly acidic or basic conditions during the workup and purification stages.

  • Temperature Control: The lactonization step, which is the conversion of D-mannonic acid to the lactone, is often promoted by heating.[3] However, prolonged heating, especially in the presence of water, can also favor the hydrolysis of the formed lactone. Therefore, optimizing the heating time and temperature is critical.

  • Efficient Water Removal: After the reaction, efficient removal of water from the product is important to prevent hydrolysis during storage.

Q4: My final product seems to be a mixture of isomers. How can I favor the formation of the 1,4-lactone?

The formation of the thermodynamically stable five-membered γ-lactone (1,4-lactone) is generally favored.[3] However, the six-membered δ-lactone can form as a byproduct.[3] To promote the formation of the desired 1,4-lactone:

  • Lactonization Conditions: The lactonization is an equilibrium process. The conditions under which it is carried out can influence the ratio of lactone isomers. Heating the acidic solution of D-mannonic acid generally promotes the formation of the lactone.

  • Solvent Selection: The choice of solvent during the lactonization and crystallization can influence the product distribution. For instance, using acetone (B3395972) as a solvent has been suggested to suppress the formation of the δ-lactone.[3]

Q5: I'm having trouble crystallizing the final product, leading to significant losses. What can I do?

The high water solubility of this compound poses a significant challenge for purification by crystallization.[3] Here are some strategies to improve crystallization:

  • Solvent Mixtures: Employing a mixture of solvents can be effective. A common technique is to dissolve the crude product in a minimal amount of a good solvent (like water) and then add a miscible anti-solvent (like ethanol (B145695) or acetone) to induce precipitation. An ethanol/water mixture (3:1 v/v) at low temperatures (4°C) has been reported to yield needle-like crystals.[3]

  • Concentration and Seeding: Carefully concentrating the solution of the product can lead to supersaturation and subsequent crystallization. If available, adding a seed crystal of pure this compound can initiate crystallization.

  • Column Chromatography: If crystallization proves to be inefficient, purification by column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be an alternative for isolating the pure lactone.

Experimental Protocols

Oxidation of D-Mannose to D-Mannonic Acid using Bromine Water

This protocol describes a general method for the oxidation of D-mannose.

Materials:

  • D-mannose

  • Bromine

  • Sodium Hydrogencarbonate (or other suitable base for pH control)

  • Deionized water

  • Hydrochloric Acid (for pH adjustment)

  • Reaction vessel with a stirrer and dropping funnel

  • pH meter

Procedure:

  • Dissolve D-mannose in deionized water in the reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add bromine water to the stirred solution.

  • Maintain the pH of the reaction mixture between 5 and 6 by the controlled addition of a sodium hydrogencarbonate solution.

  • Monitor the reaction progress by TLC until all the D-mannose has been consumed.

  • Remove any excess bromine by bubbling air through the solution or by adding a small amount of sodium bisulfite.

  • The resulting solution contains D-mannonic acid and can be used directly for the lactonization step.

Lactonization of D-Mannonic Acid

This protocol outlines the general procedure for the cyclization of D-mannonic acid to this compound.

Materials:

  • Aqueous solution of D-mannonic acid (from the previous step)

  • Concentrated acid (e.g., HCl or H₂SO₄)

  • Heating mantle or water bath

  • Rotary evaporator

Procedure:

  • Acidify the aqueous solution of D-mannonic acid to a pH of approximately 2-3 with a strong acid.

  • Heat the solution to 60-80°C to promote the formation of the lactone.[3] The optimal temperature and time should be determined experimentally.

  • Monitor the formation of the lactone using a suitable analytical technique (e.g., HPLC or TLC).

  • Once the equilibrium is reached, cool the solution.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove water and excess acid. This will also help to drive the equilibrium towards the lactone.

  • The resulting crude product can then be purified by crystallization or chromatography.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield and purity of this compound, based on available data.

ParameterConditionYield (%)[3]Purity (%)[3]Notes
Oxidizing Agent Br₂/H₂O (0.5 M)8289Mild and selective for aldoses.
Temperature 70°C, 4 hr8591Higher temperatures can favor byproduct formation.
pH 2.58893Careful pH control is critical to avoid over-oxidation and hydrolysis.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps and decision points in the preparation and troubleshooting of this compound.

D_Mannonic_Acid_Lactone_Synthesis cluster_oxidation Step 1: Oxidation of D-Mannose cluster_lactonization Step 2: Lactonization cluster_purification Step 3: Purification start Start with D-Mannose oxidation Oxidation with Bromine Water (pH 5-6) start->oxidation check_oxidation Check for complete conversion (TLC) oxidation->check_oxidation incomplete Incomplete Oxidation: - Extend reaction time - Add more Bromine check_oxidation->incomplete No complete Oxidation Complete check_oxidation->complete Yes incomplete->oxidation acidification Acidify to pH 2-3 complete->acidification heating Heat at 60-80°C acidification->heating check_lactone Monitor Lactone Formation (HPLC/TLC) heating->check_lactone hydrolysis_risk Risk of Hydrolysis: - Optimize heating time - Avoid strong acid/base check_lactone->hydrolysis_risk Low Yield lactone_formed Lactone Formed check_lactone->lactone_formed Equilibrium Reached concentration Concentrate under reduced pressure lactone_formed->concentration crystallization Crystallization (e.g., Ethanol/Water) concentration->crystallization check_yield Low Yield? crystallization->check_yield purification_issue Purification Issues: - High water solubility - Use anti-solvent - Consider chromatography check_yield->purification_issue Yes final_product Pure this compound check_yield->final_product No purification_issue->crystallization

Caption: Workflow for this compound synthesis and troubleshooting.

References

Side reactions to consider during D-Mannono-1,4-lactone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Mannono-1,4-lactone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of D-Mannono-1,4-lactone, focusing on common side reactions and purification challenges.

Issue Potential Cause Recommended Action
Low or No Product Formation Incomplete oxidation of D-mannose.- Ensure the oxidizing agent is fresh and used in the correct stoichiometric ratio. - Optimize reaction time and temperature. For instance, bromine water oxidation is typically carried out at room temperature.
Incorrect pH for lactonization.D-mannonic acid cyclizes to the lactone under neutral to slightly acidic conditions. Ensure the pH is not too high, as alkaline conditions favor the open-chain carboxylate.
Product Contaminated with Starting Material (D-mannose) Incomplete oxidation.- Increase the reaction time or the amount of oxidizing agent. - Monitor the reaction progress using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Presence of D-mannonic Acid in the Final Product Hydrolysis of the lactone ring.- Avoid high pH conditions during workup and purification.[1] - Use anhydrous solvents for extraction and storage. - Lyophilize the product to remove residual water.
Formation of Multiple Products (Visible on TLC/HPLC) Over-oxidation or side reactions.- Use a milder oxidizing agent, such as bromine water, which is more selective for the aldehyde group.[2][3] - Control the reaction temperature to prevent over-oxidation. - With strong oxidants like nitric acid, byproducts such as D-mannaric acid can form. With potassium permanganate, formic acid and arabinonic acid can be produced.[4]
Formation of a Six-Membered Ring (δ-lactone) Isomer Reaction conditions favoring the δ-lactone.While the γ-lactone is generally more stable, the formation of the δ-lactone can occur, particularly during bromine water oxidation.[5] Separation can be achieved by chromatography.
Difficulty in Product Crystallization Presence of impurities.- Purify the crude product by column chromatography before crystallization. - Ensure the removal of inorganic salts from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing D-Mannono-1,4-lactone?

The most established method for the synthesis of D-Mannono-1,4-lactone is the oxidation of D-mannose with bromine water. This method is favored for its mild conditions and selectivity for the aldehyde group, which minimizes over-oxidation and the formation of byproducts.[2][3]

Q2: My final product shows a broad peak on HPLC. What could be the issue?

A broad peak on HPLC often indicates the presence of both D-Mannono-1,4-lactone and its hydrolysis product, D-mannonic acid, which may co-elute or be in equilibrium. The equilibrium between the lactone and the open-chain acid is pH-dependent.[1] It is recommended to use a validated, stability-indicating HPLC method to separate these two compounds. The mobile phase pH should be controlled to ensure consistent results.

Q3: How can I monitor the progress of the oxidation reaction?

The reaction progress can be monitored by TLC, looking for the disappearance of the D-mannose spot. Alternatively, HPLC can be used for a more quantitative analysis of the consumption of the starting material and the formation of the product.

Q4: What is the optimal pH for the synthesis and storage of D-Mannono-1,4-lactone?

The lactone is most stable under neutral to slightly acidic conditions. During synthesis, after the initial oxidation, adjusting the pH to this range encourages the spontaneous cyclization of D-mannonic acid to the lactone. For storage, it is crucial to maintain a dry, neutral environment to prevent hydrolysis back to the open-chain acid.[1]

Q5: Are there any enzymatic methods for the synthesis of D-Mannono-1,4-lactone?

Yes, enzymatic synthesis is a viable alternative. Aldo-hexose dehydrogenases can catalyze the oxidation of D-mannose to produce D-mannonolactone. This method offers high specificity and can be advantageous in avoiding the use of hazardous oxidizing agents.

Experimental Protocols

Protocol 1: Synthesis of D-Mannono-1,4-lactone via Bromine Water Oxidation

This protocol is based on the classical method of oxidizing D-mannose.

Materials:

  • D-mannose

  • Bromine

  • Barium carbonate

  • Distilled water

  • Ethanol (B145695)

  • Diatomaceous earth (optional)

Procedure:

  • Dissolve D-mannose in distilled water in a flask.

  • Add barium carbonate to the solution to act as a buffer and neutralize the hydrobromic acid formed during the reaction.

  • Cool the mixture in an ice bath.

  • Slowly add bromine to the stirring mixture. The reaction is typically complete within a few hours.

  • Monitor the reaction for the disappearance of the bromine color.

  • Filter the reaction mixture to remove excess barium carbonate and barium bromide. The use of diatomaceous earth can aid in filtration.

  • Concentrate the filtrate under reduced pressure to obtain a syrup.

  • Add ethanol to the syrup to precipitate any remaining salts.

  • Filter the mixture and concentrate the filtrate to yield the crude D-Mannono-1,4-lactone.

  • The crude product can be further purified by crystallization from a suitable solvent system, such as ethanol-water.

Protocol 2: HPLC Analysis of D-Mannono-1,4-lactone and D-mannonic Acid

This protocol outlines a general procedure for the analysis of the product mixture.

Materials:

  • HPLC system with a Refractive Index (RI) or UV detector

  • A suitable column for carbohydrate analysis (e.g., an amino-based column or an ion-exchange column)

  • D-Mannono-1,4-lactone standard

  • D-mannonic acid standard

  • Mobile phase (e.g., acetonitrile/water gradient or an acidic aqueous buffer)

Procedure:

  • Prepare a standard solution of D-Mannono-1,4-lactone and D-mannonic acid in the mobile phase.

  • Prepare the sample solution by dissolving the reaction mixture or purified product in the mobile phase.

  • Set up the HPLC system with the appropriate column and mobile phase. The flow rate and column temperature should be optimized for the best separation.

  • Inject the standard solution to determine the retention times of the lactone and the acid.

  • Inject the sample solution to analyze its composition.

  • Quantify the amounts of D-Mannono-1,4-lactone and D-mannonic acid in the sample by comparing the peak areas with those of the standards.

Visualizations

Synthesis_Pathway cluster_side_reactions Side Reactions D_Mannose D-Mannose Oxidation Oxidation (e.g., Br2/H2O) D_Mannose->Oxidation D_Mannonic_Acid D-Mannonic Acid Oxidation->D_Mannonic_Acid Lactonization Lactonization (Neutral/Acidic pH) D_Mannonic_Acid->Lactonization Over_oxidation Over-oxidation (Strong Oxidants) D_Mannonic_Acid->Over_oxidation D_Mannono_1_4_lactone D-Mannono-1,4-lactone (γ-lactone) Lactonization->D_Mannono_1_4_lactone Delta_Lactone D-Mannono-1,5-lactone (δ-lactone) Lactonization->Delta_Lactone Isomerization Hydrolysis Hydrolysis (Alkaline pH) D_Mannono_1_4_lactone->Hydrolysis Equilibrium Byproducts Byproducts (e.g., Formic Acid, Arabinonic Acid) Over_oxidation->Byproducts Hydrolysis->D_Mannonic_Acid

Caption: Synthesis pathway of D-Mannono-1,4-lactone and potential side reactions.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Perform Oxidation Start->Reaction Analysis Analyze Product Mixture (TLC/HPLC) Reaction->Analysis Pure_Product Pure Product? Analysis->Pure_Product Desired Product Formed Low_Yield Low Yield Analysis->Low_Yield Low/No Product Incomplete_Reaction Incomplete Reaction Analysis->Incomplete_Reaction Starting Material Present Byproducts_Present Byproducts Present Analysis->Byproducts_Present Multiple Spots/Peaks Purification Purify Product (Chromatography/Crystallization) Pure_Product->Purification No End Obtain D-Mannono-1,4-lactone Pure_Product->End Yes Purification->End Check_Reagents Check Reagents & Conditions Low_Yield->Check_Reagents Check_Reagents->Reaction Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Optimize_Time_Temp->Reaction Modify_Oxidant Use Milder Oxidant Byproducts_Present->Modify_Oxidant Modify_Oxidant->Reaction

Caption: A troubleshooting workflow for the synthesis of D-Mannono-1,4-lactone.

References

Technical Support Center: Monitoring D-Mannonic Acid-1,4-Lactone Degradation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the degradation of D-Mannonic acid-1,4-lactone using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which opens the lactone ring to form D-mannonic acid.[1] This equilibrium is influenced by pH and temperature.

Q2: Why is a stability-indicating HPLC method necessary for monitoring degradation?

A2: A stability-indicating method is crucial as it can accurately measure the decrease in the active ingredient (this compound) and simultaneously detect the increase in degradation products, such as D-mannonic acid, without interference from excipients or other compounds in the sample matrix.[1][2][3]

Q3: What type of HPLC column is best suited for analyzing this compound and its degradation product?

A3: Due to the high polarity of this compound and D-mannonic acid, specialized columns are recommended. Ion-exclusion chromatography columns are a primary choice for separating organic acids and sugars.[3][4][5] Alternatively, hydrophilic interaction liquid chromatography (HILIC) or amino-bonded columns can be effective.[6]

Q4: What is the most appropriate detector for this analysis?

A4: Since this compound and D-mannonic acid lack a significant UV chromophore, a Refractive Index (RI) detector is the most common and suitable choice for quantitative analysis.[1][7][8] An Evaporative Light Scattering Detector (ELSD) can also be used.

Q5: What are forced degradation studies and why are they important?

A5: Forced degradation studies, or stress testing, involve subjecting the compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to accelerate degradation.[2][3][5] These studies help to identify potential degradation products and establish the degradation pathways, which is essential for developing a robust stability-indicating method.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound or D-mannonic acid peaks. Secondary interactions with the column's stationary phase.Ensure the mobile phase pH is appropriately controlled to suppress the ionization of D-mannonic acid. A mobile phase with a slightly acidic pH (e.g., using dilute sulfuric acid or phosphoric acid) is often used in ion-exclusion chromatography.
Column contamination or aging.Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
Sample solvent is incompatible with the mobile phase.Whenever possible, dissolve the sample in the mobile phase.
Drifting retention times. Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can affect retention times.
Column equilibration is incomplete.Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, typically for at least 30-60 minutes or until a stable baseline is achieved.
No peaks or very small peaks detected. Incorrect detector settings (for RI detector).Ensure the RI detector has had adequate warm-up time and that the reference cell has been purged with the mobile phase.
Sample degradation is more extensive than anticipated.Prepare fresh samples and standards. Store stock solutions under appropriate conditions (e.g., refrigerated) to minimize degradation before analysis.
Injection issue.Check the autosampler for proper operation, including the syringe and injection valve.
Negative peaks. The refractive index of the sample solvent is lower than that of the mobile phase.Prepare samples in the mobile phase. If this is not possible, inject a smaller volume.
High backpressure. Blockage in the HPLC system.Systematically check for blockages, starting from the detector and moving backward to the pump. Check frits, tubing, the guard column, and the analytical column.
Precipitated buffer in the mobile phase.Ensure the buffer components are fully dissolved in the mobile phase. Filter the mobile phase before use.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a validated HPLC method. Optimization may be required based on your specific instrumentation and sample matrix.

HPLC System and Parameters:

Parameter Recommendation
HPLC System Isocratic HPLC system with a Refractive Index (RI) Detector
Column Ion-Exclusion Column (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm)
Mobile Phase 0.005 M Sulfuric Acid in HPLC-grade water
Flow Rate 0.6 mL/min
Column Temperature 50 °C
Detector Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 40 °C)
Injection Volume 20 µL
Run Time Approximately 20-30 minutes (ensure both peaks are well-resolved)

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to appropriate concentrations for calibration.

  • Degradation Samples: Subject the this compound solution to degradation conditions (e.g., adjust pH with acid or base, heat). At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH at room temperature for 1 hour.
Oxidative Degradation Dissolve this compound in 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose the solid this compound to 105 °C for 48 hours.
Photolytic Degradation Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

For each condition, a control sample (without the stressor) should be analyzed in parallel. Samples should be analyzed by the developed HPLC method to assess the extent of degradation and the formation of new peaks.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare D-Mannonic acid-1,4-lactone Standard Filter Filter all samples (0.45 µm) Standard->Filter Degradation Prepare Degradation Sample (Forced Degradation) Degradation->Filter HPLC Inject into HPLC System Filter->HPLC Column Separation on Ion-Exclusion Column HPLC->Column Detector Detection by RI Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantify Quantify Peak Areas Chromatogram->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for HPLC analysis of this compound.

degradation_pathway Lactone This compound Acid D-Mannonic acid Lactone->Acid Hydrolysis (H₂O, H⁺/OH⁻) Acid->Lactone Lactonization (-H₂O)

Caption: Primary degradation pathway of this compound.

References

Improving the solubility of D-Mannono-1,4-lactone for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Mannono-1,4-lactone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of D-Mannono-1,4-lactone for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of D-Mannono-1,4-lactone?

D-Mannono-1,4-lactone is a white crystalline solid.[1] Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₁₀O₆
Molecular Weight178.14 g/mol [1]
AppearanceWhite crystalline powder[1]
Melting Point>151 °C[1]

Q2: In which common laboratory solvents is D-Mannono-1,4-lactone soluble?

D-Mannono-1,4-lactone is qualitatively described as being soluble in water and Dimethyl Sulfoxide (DMSO).[1] One source describes its aqueous solubility as "within almost transparency," which suggests good solubility in water.[1]

Q3: Is there quantitative data available for the solubility of D-Mannono-1,4-lactone?

A comprehensive search of publicly available literature indicates that specific quantitative solubility data (e.g., in g/100 mL or molarity) for D-Mannono-1,4-lactone across a wide range of solvents and temperatures is not extensively documented.[1] Researchers are advised to determine the solubility experimentally for their specific conditions. The table below is provided as a template to be populated with experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)
Water
DMSO
Ethanol
PBS (pH 7.4)

Troubleshooting Guide

Issue: I am having difficulty dissolving D-Mannono-1,4-lactone at the desired concentration for my in vitro assay.

This is a common challenge when a higher concentration of D-Mannono-1,4-lactone is required. Here are some troubleshooting steps and potential solutions:

1. Sonication and Gentle Heating:

  • Recommendation: Try sonicating the solution or gently warming it to aid dissolution.

  • Caution: Be mindful of the compound's stability at elevated temperatures. It is advisable to conduct stability tests if heating is used.

2. Using Co-solvents:

  • Recommendation: For cell-based assays, preparing a concentrated stock solution in DMSO and then diluting it with the aqueous assay medium is a common practice.

  • Workflow:

    • Prepare a high-concentration stock solution of D-Mannono-1,4-lactone in 100% DMSO.

    • Serially dilute the stock solution with your cell culture medium to achieve the desired final concentration.

    • Important: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

3. pH Adjustment:

  • Consideration: The stability of the lactone ring is pH-dependent.[2] Under alkaline conditions, the lactone can hydrolyze to the more water-soluble D-mannonic acid.[2]

  • Recommendation: While adjusting the pH to be more alkaline can increase solubility through hydrolysis, this will change the chemical nature of the compound. If the lactone form is essential for your experiment, this method is not recommended. If the open-chain form is acceptable, a slight increase in pH might be a viable strategy.

4. Advanced Solubility Enhancement: Cyclodextrin (B1172386) Complexation:

  • Concept: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic cavity, forming water-soluble inclusion complexes.[3][4] This technique has been shown to significantly increase the aqueous solubility of other lactones.[5]

  • Recommendation: This is a promising approach for significantly increasing the aqueous solubility of D-Mannono-1,4-lactone without altering its chemical structure.

  • Workflow Diagram: The process of using cyclodextrins for solubility enhancement is outlined below.

G cluster_prep Preparation cluster_complexation Complexation cluster_analysis Analysis & Use Start Undissolved D-Mannono-1,4-lactone Choose_CD Select Cyclodextrin (e.g., HP-β-CD) Start->Choose_CD Prepare_Solutions Prepare aqueous solutions of D-Mannono-1,4-lactone and Cyclodextrin Choose_CD->Prepare_Solutions Mix Mix the two solutions Prepare_Solutions->Mix Incubate Incubate with stirring/sonication (e.g., 24-48h at room temperature) Mix->Incubate Filter Filter to remove any undissolved compound Incubate->Filter Confirm Confirm complex formation (e.g., via NMR, DSC) Filter->Confirm Use Use the resulting soluble complex in assays Confirm->Use

Caption: Workflow for enhancing the solubility of D-Mannono-1,4-lactone using cyclodextrins.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from established methodologies for determining the equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium solubility of D-Mannono-1,4-lactone in a specific solvent at a given temperature.

Materials:

  • D-Mannono-1,4-lactone

  • Solvent of interest (e.g., deionized water, PBS)

  • Thermostatically controlled shaker

  • Analytical balance

  • Sealed flasks

  • Syringe filters (e.g., 0.45 µm)

  • HPLC system with a suitable detector (e.g., Refractive Index or UV)

Procedure:

  • Add an excess amount of D-Mannono-1,4-lactone to a known volume of the solvent in a sealed flask. Ensure there is visible undissolved solid.

  • Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, cease agitation and allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

  • Accurately dilute the filtered solution to a concentration suitable for analysis.

  • Analyze the concentration of D-Mannono-1,4-lactone in the diluted solution using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Workflow Diagram:

G Start Start Add_Excess Add excess D-Mannono-1,4-lactone to solvent Start->Add_Excess Equilibrate Equilibrate in shaker (24-48h at constant temp.) Add_Excess->Equilibrate Settle Allow solids to settle Equilibrate->Settle Filter Filter supernatant Settle->Filter Dilute Dilute filtrate Filter->Dilute Analyze Analyze by HPLC Dilute->Analyze End Calculate Solubility Analyze->End

Caption: Shake-flask method workflow for determining equilibrium solubility.

Protocol 2: Preparation of D-Mannono-1,4-lactone:Cyclodextrin Inclusion Complex

Objective: To prepare a stock solution of D-Mannono-1,4-lactone with enhanced aqueous solubility.

Materials:

  • D-Mannono-1,4-lactone

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous solvent (e.g., a 10% w/v solution).

  • Slowly add the D-Mannono-1,4-lactone powder to the stirring HP-β-CD solution. A 1:1 or 1:2 molar ratio of lactone to cyclodextrin is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the complex forms.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved material.

  • The resulting clear solution is your stock of the water-soluble D-Mannono-1,4-lactone:HP-β-CD complex. The concentration can be confirmed via HPLC.

Signaling Pathway/Logical Relationship Diagram:

G cluster_components Components Lactone D-Mannono-1,4-lactone (Poorly soluble) Complex Water-Soluble Inclusion Complex Lactone->Complex Encapsulation CD Cyclodextrin (Hydrophilic exterior, hydrophobic interior) CD->Complex Forms complex with

Caption: Principle of solubility enhancement via cyclodextrin inclusion complex formation.

References

D-Mannonic acid-1,4-lactone lactone ring stability issues.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Mannonic acid-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues associated with this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The main stability issue is the hydrolysis of the 1,4-lactone (or γ-lactone) ring. In aqueous solutions, the lactone can hydrolyze to form the open-chain D-Mannonic acid. This is a reversible equilibrium, but the rate of hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of the lactone ring?

A2: The lactone ring is most stable under acidic conditions (pH 2-3). As the pH increases, particularly under neutral to alkaline conditions, the rate of hydrolysis to D-Mannonic acid increases.[1] In strongly alkaline solutions (e.g., 1 M NaOH), the lactone is rapidly hydrolyzed to the carboxylate form (D-mannonate).[2]

Q3: What is the effect of temperature on the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound. Heating above 50°C can speed up both the hydrolysis to the open-chain acid and other potential decomposition pathways.[3] For optimal stability, it is recommended to handle and store the compound at low temperatures.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a desiccated, airtight container at low temperatures, ranging from 0-4°C to as low as -20°C.[3][4] Some suppliers also recommend storing it under an inert gas, such as nitrogen, and protecting it from light.[5]

Q5: How can I monitor the stability of my this compound sample?

A5: The stability can be monitored by analytical techniques that can differentiate between the lactone and its open-chain hydrolysate, D-mannonic acid. High-Performance Liquid Chromatography (HPLC) with UV detection (at 210–254 nm) is a common method.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the two forms.[2]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptom: You are observing high variability in your experimental results when using aqueous solutions of this compound.

Possible Cause: This could be due to the hydrolysis of the lactone ring, leading to a mixture of the lactone and the open-chain D-mannonic acid in your solution. The composition of this mixture can change over time, especially if the pH and temperature are not strictly controlled.

Solution:

  • pH Control: Ensure your solutions are buffered to an acidic pH (ideally between 2 and 3) if your experimental conditions permit.

  • Temperature Control: Prepare your solutions fresh and keep them cold (on ice) to minimize hydrolysis. Avoid heating solutions unless it is a required step in your protocol.

  • Time Sensitivity: Use the prepared solutions as quickly as possible after preparation.

  • Analytical Verification: Before use, you can verify the integrity of your solution using HPLC to confirm the concentration of the lactone form.

Issue 2: Loss of Compound Activity

Symptom: The biological or chemical activity of your this compound solution appears to decrease over time.

Possible Cause: The observed activity may be specific to the lactone form. As the lactone hydrolyzes to the open-chain acid, the concentration of the active species decreases, leading to a reduction in the measured effect.

Solution:

  • Confirm the Active Species: Determine if the activity you are studying is specific to the lactone, the open-chain acid, or both.

  • Stabilize the Lactone: Follow the recommendations for pH and temperature control to maintain the lactone in its ring form.

  • Kinetic Studies: If some degree of hydrolysis is unavoidable, conduct time-course experiments to understand how the activity changes as the lactone equilibrates with its hydrolyzed form in your experimental medium.

Quantitative Data

pH RangeTemperatureExpected Lactone Ring StabilityRate of Hydrolysis
Acidic (pH < 4)Low (0-4°C)HighSlow
Acidic (pH < 4)AmbientModerateModerate
Neutral (pH 6-8)Low (0-4°C)Moderate to LowModerate to Fast
Neutral (pH 6-8)AmbientLowFast
Alkaline (pH > 8)AnyVery LowVery Fast

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

Objective: To determine the rate of hydrolysis of this compound at various pH values and a constant temperature.

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., pH 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

  • Prepare reaction solutions by diluting the stock solution into the different pH buffers to a known initial concentration.

  • Incubate the reaction solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

  • Immediately quench the reaction if necessary (e.g., by dilution with a cold mobile phase or by pH adjustment).

  • Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method that can separate the lactone from its hydrolysis product, D-mannonic acid.[1]

  • Plot the concentration of this compound versus time for each pH value.

  • Determine the rate constant (k) and half-life (t½) of the hydrolysis reaction from the kinetic data.

Visualizations

Hydrolysis_Pathway Lactone This compound (Ring Form) Acid D-Mannonic acid (Open-Chain Form) Lactone->Acid Hydrolysis (favored at neutral/alkaline pH) Acid->Lactone Lactonization (favored at acidic pH)

Caption: Equilibrium between this compound and its hydrolyzed form.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing PrepStock Prepare Stock Solution PrepReaction Prepare Reaction Solutions PrepStock->PrepReaction PrepBuffers Prepare pH Buffers PrepBuffers->PrepReaction Incubate Incubate at Constant Temperature PrepReaction->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench HPLC Analyze by HPLC Quench->HPLC Plot Plot Concentration vs. Time HPLC->Plot Calculate Calculate Rate Constant and Half-life Plot->Calculate

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results? CheckpH Is the solution pH controlled (acidic)? Start->CheckpH Yes CheckTemp Are solutions kept cold? CheckpH->CheckTemp Yes Solution Implement pH and Temperature Control. Use fresh solutions. CheckpH->Solution No CheckFreshness Are solutions prepared fresh? CheckTemp->CheckFreshness Yes CheckTemp->Solution No CheckFreshness->Solution No End Problem Resolved CheckFreshness->End Yes Solution->End

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Avoiding epimerization during D-Mannono-1,4-lactone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of D-Mannono-1,4-lactone, with a primary focus on avoiding epimerization.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of D-Mannono-1,4-lactone.

1. Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Oxidation of D-mannose - Verify Oxidant Activity: Ensure the oxidizing agent (e.g., bromine water) is fresh and active. Bromine water should have a distinct orange-brown color. - Optimize Reaction Time: For bromine water oxidation, a reaction time of up to 96 hours at room temperature may be necessary for complete conversion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). - pH Control: Maintain a neutral to slightly acidic pH during oxidation to favor the desired reaction.
Incomplete Lactonization - pH Adjustment: After oxidation, ensure the solution is acidic (pH 3-4) to promote the cyclization of D-mannonic acid to the lactone.[2] - Water Removal: The presence of excess water can inhibit lactonization. After acidification, consider removing water under reduced pressure to drive the equilibrium towards the lactone.
Product Degradation (Lactonolysis) - Avoid Basic Conditions: The lactone ring is susceptible to hydrolysis under basic conditions.[3] During workup, use mild acidic washes and avoid prolonged exposure to basic solutions. - Temperature Control: Avoid excessive heat during purification steps, as it can promote hydrolysis.
Poor Quality of Starting Materials - Purity of D-mannose: Use high-purity D-mannose to avoid side reactions. - Solvent Quality: Use anhydrous solvents where specified to prevent unwanted hydrolysis.

2. High Epimer Content (Presence of D-Glucono-1,5-lactone)

Potential Cause Recommended Solution
Base-Catalyzed Epimerization - Strict pH Control: Avoid basic conditions throughout the synthesis and purification process. Epimerization at the C-2 position is more likely under basic conditions. - Neutralize Carefully: If a base is used to neutralize excess acid, add it slowly and monitor the pH closely to avoid making the solution basic.
Prolonged Reaction Time at Elevated Temperatures - Optimize Reaction Conditions: Minimize reaction times and temperatures where possible. While lactonization may require heating, prolonged heating can increase the rate of epimerization.
Inappropriate Protecting Groups (if used) - In multi-step syntheses involving protecting groups, the choice of protecting group and the conditions for its removal can influence epimerization. Review the literature for protecting group strategies that minimize epimerization for mannose derivatives.

3. Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Unreacted D-mannonic Acid - Promote Lactonization: Before extraction, ensure the reaction mixture is sufficiently acidic to favor the lactone form. - Solvent Extraction: D-Mannono-1,4-lactone is soluble in organic solvents like ethyl acetate (B1210297), while the more polar D-mannonic acid has lower solubility. Use this difference for selective extraction.
Co-crystallization of Epimers - Recrystallization: Multiple recrystallizations from a suitable solvent system (e.g., ethanol-water or acetone-water) may be necessary to separate the D-mannono-1,4-lactone from its gluco-epimer. Monitor purity by HPLC or NMR after each recrystallization.
Presence of Inorganic Salts - Desalting: If the reaction involves the use of salts, ensure they are adequately removed during the workup. This can be achieved by dissolving the crude product in a minimal amount of hot ethanol (B145695) and filtering off the insoluble inorganic salts.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing D-Mannono-1,4-lactone?

A1: The most established method is the oxidation of D-mannose, often using bromine water as a mild oxidizing agent.[4][5][6] This method specifically oxidizes the aldehyde group of D-mannose to a carboxylic acid, which then undergoes spontaneous intramolecular cyclization to form D-Mannono-1,4-lactone.

Q2: At what pH should the synthesis be conducted to minimize epimerization?

A2: To minimize epimerization, the synthesis should be carried out under neutral to slightly acidic conditions. Basic conditions should be strictly avoided as they can promote epimerization at the C-2 position, leading to the formation of the undesired D-glucono-1,5-lactone.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (D-mannose) and the appearance of the product spot can be visualized using an appropriate stain, such as p-anisaldehyde solution. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What is the best way to purify the final product?

A4: The most common method for purifying D-Mannono-1,4-lactone is recrystallization.[2] Suitable solvent systems include ethanol-water or acetone-water mixtures. The purity of the recrystallized product should be assessed using techniques like melting point determination, HPLC, or NMR spectroscopy.

Q5: How can I confirm the presence of the D-gluco epimer in my product?

A5: The presence of the D-glucono-1,5-lactone epimer can be detected using analytical techniques such as:

  • HPLC: Using a suitable column and mobile phase, it is possible to separate the two epimers. The retention times will be different for D-Mannono-1,4-lactone and D-glucono-1,5-lactone.

  • NMR Spectroscopy: 1H and 13C NMR spectra can distinguish between the two epimers due to differences in the chemical shifts and coupling constants of the protons and carbons, particularly around the stereogenic centers. For example, in 13C NMR, the chemical shift for carbon 6 can be used to differentiate between the lactone and the free sugar acid.[7]

Q6: What are the storage conditions for D-Mannono-1,4-lactone?

A6: D-Mannono-1,4-lactone is hygroscopic and susceptible to hydrolysis. It should be stored in a tightly sealed container in a desiccator at a cool and dry place, under an inert atmosphere such as nitrogen, and protected from light.[8]

Data Presentation

Table 1: Comparison of Synthesis Methods for D-Mannono-1,4-lactone

Method Oxidizing Agent Typical Reaction Conditions Reported Yield Key Advantages Key Disadvantages
Chemical Oxidation Bromine waterWater, sodium bicarbonate, 20°C, 96 hUp to 100%[1]High yield, mild conditions.Long reaction time, handling of bromine.
Chemical Oxidation Lead dioxide, Hydrogen peroxide, or HypochloriteVaries with reagent.Not specifiedAlternative to bromine.Potential for over-oxidation and side products, toxicity of lead.
Enzymatic Synthesis Aldo-hexose dehydrogenaseBiocatalytic system with cofactor regeneration.>95% conversion[4]High specificity, mild conditions, environmentally friendly.Requires specialized enzymes and cofactor regeneration systems.

Experimental Protocols

Detailed Methodology for Bromine Water Oxidation of D-Mannose

This protocol is based on established methods for the synthesis of aldono-1,4-lactones.

Materials:

  • D-mannose

  • Bromine

  • Sodium bicarbonate

  • Deionized water

  • Hydrochloric acid (HCl) or Formic Acid (HCOOH)[2]

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve D-mannose in deionized water. Add sodium bicarbonate to maintain a neutral to slightly acidic pH. Cool the flask in an ice bath.

  • Oxidation: Slowly add bromine water dropwise to the stirred solution while maintaining the temperature at or below 20°C. The reaction mixture is stirred at room temperature for up to 96 hours.[1] Monitor the disappearance of the bromine color.

  • Quenching: After the reaction is complete (as indicated by TLC), remove any excess bromine by bubbling air through the solution or by adding a small amount of sodium bisulfite solution until the orange-brown color disappears.

  • Acidification and Lactonization: Cool the solution in an ice bath and carefully acidify to pH 3-4 with dilute HCl or HCOOH.[2] This step promotes the cyclization of the intermediate D-mannonic acid to D-Mannono-1,4-lactone.

  • Workup: Concentrate the acidified solution under reduced pressure. The resulting syrup is then triturated with hot ethanol to precipitate inorganic salts.

  • Extraction: Filter the ethanolic solution and concentrate the filtrate. The residue is then dissolved in a suitable solvent like ethyl acetate for further purification. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water) to obtain pure D-Mannono-1,4-lactone.

  • Characterization: Confirm the identity and purity of the product by melting point determination, HPLC, and NMR spectroscopy.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start D-Mannose in Water + NaHCO3 oxidation Add Bromine Water (Stir at 20°C, 96h) start->oxidation Oxidation quench Quench Excess Bromine oxidation->quench acidify Acidify to pH 3-4 (Lactonization) quench->acidify concentrate1 Concentrate under Reduced Pressure acidify->concentrate1 desalt Triturate with Ethanol (Remove Salts) concentrate1->desalt extract Extract with Ethyl Acetate desalt->extract recrystallize Recrystallize extract->recrystallize product Pure D-Mannono-1,4-lactone recrystallize->product analysis Characterize by: - Melting Point - HPLC - NMR product->analysis signaling_pathway D_Mannose D-Mannose (Aldehyde form) D_Mannonic_Acid D-Mannonic Acid D_Mannose->D_Mannonic_Acid Oxidation (e.g., Br2/H2O) D_Mannono_Lactone D-Mannono-1,4-lactone D_Mannonic_Acid->D_Mannono_Lactone Lactonization (Acid-catalyzed) D_Gluconic_Acid D-Gluconic Acid (Epimer) D_Mannonic_Acid->D_Gluconic_Acid Epimerization (C-2) (Base-catalyzed) D_Mannono_Lactone->D_Mannonic_Acid Hydrolysis (H2O, Acid, or Base)

References

Validation & Comparative

A Comparative Guide: D-Mannono-1,4-lactone vs. D-Glucono-δ-lactone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of carbohydrate chemistry and its applications in drug development and cellular research, sugar lactones represent a class of compounds with significant biological activities. This guide provides a detailed, objective comparison of two prominent sugar lactones: D-Mannono-1,4-lactone and D-Glucono-δ-lactone. The information presented herein is curated from experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Core Physicochemical Properties

Both D-Mannono-1,4-lactone and D-Glucono-δ-lactone are cyclic esters derived from their corresponding aldonic acids, D-mannonic acid and D-gluconic acid. While they share the same molecular formula and molecular weight, their distinct stereochemistry leads to differences in their physical and biological properties.

PropertyD-Mannono-1,4-lactoneD-Glucono-δ-lactone
Molecular Formula C₆H₁₀O₆[1][2][3][4]C₆H₁₀O₆
Molecular Weight 178.14 g/mol [1][2][3][4]178.14 g/mol
Appearance White crystalline solid[3]White, odorless crystalline powder
CAS Number 26301-79-1[1][3][4]90-80-2
Structure γ-lactone (five-membered ring)[5]δ-lactone (six-membered ring)
Solubility Soluble in water and DMSO[3]Freely soluble in water, sparingly soluble in ethanol
Melting Point 150-152 °C[3]150–153 °C

Biochemical and Cellular Effects: A Comparative Overview

While direct comparative studies are limited, existing research provides insights into the distinct biological activities of each lactone. D-Glucono-δ-lactone has been more extensively studied for its cellular effects, particularly in the context of cellular signaling. D-Mannono-1,4-lactone is recognized for its role as a glycosidase inhibitor, though quantitative data is less abundant in the public domain.

Enzyme Inhibition

Both lactones are known to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This inhibitory activity is of significant interest in the development of therapeutics for diseases such as diabetes, viral infections, and cancer.

ParameterD-Mannono-1,4-lactoneD-Glucono-δ-lactone
Target Enzyme β-Galactosidase[6]β-Glucosidase
Inhibition Constant (Ki) Data not readily available4 µM[7]
Mode of Inhibition Competitive (presumed)Competitive[7]
Effects on Cellular Signaling Pathways

Research has begun to elucidate the impact of these lactones on intracellular signaling cascades, which are critical in regulating cellular processes like proliferation, differentiation, and apoptosis.

D-Glucono-δ-lactone has been shown to activate the Protein Kinase C epsilon (PKCε) / Extracellular signal-regulated kinase (ERK) pathway in cardiomyocytes. This activation is associated with cardioprotective effects against ischemia/reperfusion injury.

G D-Glucono-δ-lactone Signaling Pathway D-Glucono-δ-lactone D-Glucono-δ-lactone PKCε PKCε D-Glucono-δ-lactone->PKCε Activates ERK1/2 ERK1/2 PKCε->ERK1/2 Activates Cardioprotection Cardioprotection ERK1/2->Cardioprotection

D-Glucono-δ-lactone activates the PKCε/ERK pathway.

Information regarding the specific signaling pathways modulated by D-Mannono-1,4-lactone is less defined in the current literature. It is primarily studied in the context of carbohydrate metabolism and as a precursor for other bioactive molecules.

Cell Viability

The effect of D-Glucono-δ-lactone on the viability of neonatal rat cardiomyocytes (NRCMs) has been quantitatively assessed.

ConcentrationCell Viability (% of control) in H/R-injured NRCMs
0 µM~60%
1 µM~70%
10 µM~80%
100 µM~75%
1 mM~65%
10 mM~55%

Data adapted from a study on H/R-injured neonatal rat cardiomyocytes.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following experimental methodologies are provided as a starting point.

Determination of Lactone Hydrolysis Rate by NMR Spectroscopy

This protocol is adapted from a study on D-Mannono-1,4-lactone and can be used to compare the stability of both lactones under different pH conditions.

Objective: To monitor the hydrolysis of the lactone to its corresponding open-chain acid over time at various pH values.

Materials:

  • D-Mannono-1,4-lactone or D-Glucono-δ-lactone

  • 1 M NaOH solution

  • 1 M HCl solution

  • 0.1 M Sodium Phosphate (NaP) buffer (pH 7)

  • Deuterium Oxide (D₂O) for NMR locking

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Prepare separate solutions of the lactone in 1 M NaOH, 1 M HCl, and 0.1 M NaP buffer (pH 7).

  • Transfer the solutions to NMR tubes, adding an appropriate amount of D₂O.

  • Acquire decoupled 1D ¹³C NMR spectra at time zero and at regular intervals (e.g., every hour for the first 8 hours, then at 24 hours).

  • Monitor the change in the chemical shift of specific carbon atoms to differentiate between the lactone and the free sugar acid. For D-Mannono-1,4-lactone, the C6 chemical shift is approximately 63.02 ppm for the lactone and 63.51 ppm for the free acid.[8]

  • Integrate the respective peaks to quantify the percentage of lactone remaining at each time point.

  • Plot the percentage of lactone versus time to determine the hydrolysis rate under each condition.

G NMR Hydrolysis Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Dissolve Lactone Dissolve Lactone Add D2O Add D2O Dissolve Lactone->Add D2O Acquire Spectra Acquire Spectra Add D2O->Acquire Spectra Integrate Peaks Integrate Peaks Acquire Spectra->Integrate Peaks Plot Data Plot Data Integrate Peaks->Plot Data Determine Rate Determine Rate Plot Data->Determine Rate

Workflow for NMR-based hydrolysis rate determination.
β-Glucosidase Inhibition Assay

This protocol can be used to compare the inhibitory potency of both lactones against β-glucosidase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of the lactones.

Materials:

  • β-Glucosidase from almond

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Test lactones (D-Mannono-1,4-lactone and D-Glucono-δ-lactone) at various concentrations

  • NaOH-glycine buffer (0.4 M, pH 10.8) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, prepare reaction mixtures containing 50 µL of sodium acetate buffer, 25 µL of the enzyme solution, and 25 µL of the lactone solution at different concentrations.

  • Pre-incubate the mixture at a constant temperature (e.g., 37°C) for 10 minutes.

  • Initiate the reaction by adding 25 µL of pNPG solution (10 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of NaOH-glycine buffer.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition for each lactone concentration compared to a control without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

  • Use Dixon or Lineweaver-Burk plots to determine the Ki value and the mode of inhibition.

G β-Glucosidase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Pre-incubate Pre-incubate Prepare Reagents->Pre-incubate Enzyme + Inhibitor Add Substrate Add Substrate Pre-incubate->Add Substrate Incubate Incubate Add Substrate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Absorbance Measure Absorbance Stop Reaction->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis Calculate IC50 & Ki

Workflow for β-glucosidase inhibition assay.

Conclusion

D-Mannono-1,4-lactone and D-Glucono-δ-lactone, while structurally similar, exhibit distinct profiles in their known biological activities. D-Glucono-δ-lactone is a well-documented modulator of the PKCε/ERK signaling pathway with established effects on cell viability and is a known inhibitor of β-glucosidase. D-Mannono-1,4-lactone is recognized as a β-galactosidase inhibitor, and its stability profile has been characterized.

The lack of direct comparative studies highlights a significant knowledge gap. The experimental protocols provided in this guide offer a framework for researchers to conduct head-to-head comparisons, which will be invaluable for elucidating their relative potency and mechanisms of action. Such studies will be instrumental in guiding the selection of the appropriate lactone for specific applications in drug discovery and biomedical research.

References

A Comparative Analysis of the Biological Activities of D-Mannonic acid-1,4-lactone and L-Gulonic acid γ-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known biological activities of D-Mannonic acid-1,4-lactone and L-Gulonic acid γ-lactone, supported by available experimental data. While direct comparative studies are limited, this document consolidates the distinct biochemical roles and potential therapeutic applications of each molecule to aid in research and development.

Introduction

This compound and L-Gulonic acid γ-lactone are structurally related sugar lactones, both possessing a γ-lactone ring. Despite their structural similarities, their known biological activities diverge significantly. L-Gulonic acid γ-lactone is primarily recognized as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many species. In contrast, this compound has been investigated for a broader range of activities, including enzyme inhibition and potential antioxidant and anti-inflammatory effects.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below.

PropertyThis compoundL-Gulonic acid γ-lactone
Molecular Formula C₆H₁₀O₆[1][2][3][4]C₆H₁₀O₆
Molecular Weight 178.14 g/mol [1][2][3][4]178.14 g/mol
Appearance White crystalline powderWhite to off-white solid
Melting Point 153 °C[1]187-190 °C
Stereochemistry D-configurationL-configuration

Biological Activity of L-Gulonic acid γ-lactone

The primary and most well-documented biological role of L-Gulonic acid γ-lactone is its function as the direct precursor in the biosynthesis of L-ascorbic acid (Vitamin C).[5] This conversion is the final step in the ascorbate (B8700270) synthesis pathway in most animals that can produce their own Vitamin C.

Role in L-Ascorbic Acid (Vitamin C) Biosynthesis

L-Gulonic acid γ-lactone is converted to L-ascorbic acid by the enzyme L-gulonolactone oxidase (GULO)[5]. This enzyme is absent in humans and some other species, necessitating dietary intake of Vitamin C.

Below is a simplified diagram of the terminal step in the L-ascorbic acid biosynthesis pathway.

Ascorbic_Acid_Pathway LGulonic L-Gulonic acid γ-lactone AscorbicAcid L-Ascorbic Acid (Vitamin C) LGulonic->AscorbicAcid O₂ → H₂O₂ GULO L-gulonolactone oxidase (GULO) GULO->AscorbicAcid

Caption: Terminal step of L-ascorbic acid biosynthesis.

Quantitative Data: Enzyme Kinetics

The affinity of L-gulonolactone oxidase for L-Gulonic acid γ-lactone has been quantified.

EnzymeSubstrateKₘ (μM)Organism
L-gulonolactone oxidase (fGULO)L-Gulonic acid γ-lactone53.5 ± 5Rat
L-gulonolactone oxidase (cGULO)L-Gulonic acid γ-lactone42 ± 6.3Rat

fGULO: full-length GULO; cGULO: C-terminal catalytic domain of GULO

Biological Activity of this compound

The biological activities of this compound are more varied, with evidence suggesting roles as an enzyme inhibitor and possessing potential antioxidant and prebiotic properties.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes.

  • β-Galactosidase: It acts as an inhibitor of β-galactosidase from Escherichia coli.[6][7][8]

  • Lysozyme (B549824): It has also been reported to exhibit lysozyme inhibitory activity.[1]

A generalized workflow for an enzyme inhibition assay is depicted below.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme Enzyme Solution Mix Mix Enzyme, Substrate, and Inhibitor/Control Enzyme->Mix Substrate Substrate Solution Substrate->Mix Inhibitor This compound (Inhibitor) Solution Inhibitor->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Measure Product Formation (e.g., Spectrophotometry) Incubate->Measure Analyze Calculate Inhibition (IC₅₀, Kᵢ) Measure->Analyze

Caption: Generalized workflow for an enzyme inhibition assay.

Potential Therapeutic Activities
  • Antioxidant Activity: Some studies suggest that compounds derived from this compound show promise in scavenging free radicals.[9]

  • Prebiotic Effects: It may serve as a substrate for beneficial gut microbiota.[9]

  • Anti-inflammatory Properties: There are indications of potential anti-inflammatory effects, though this requires further investigation.

The diverse potential biological roles of this compound are summarized in the following diagram.

DMannonic_Acid_Activities DMannonic This compound EnzymeInhibition Enzyme Inhibition DMannonic->EnzymeInhibition Antioxidant Antioxidant Activity DMannonic->Antioxidant Prebiotic Prebiotic Effects DMannonic->Prebiotic

Caption: Potential biological activities of this compound.

Experimental Protocols

L-gulonolactone oxidase (GULO) Activity Assay

This protocol is adapted for the determination of GULO activity.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Sodium citrate (B86180) (50 mM)

  • Dithiothreitol (DTT, 1 mM)

  • Flavin adenine (B156593) dinucleotide (FAD, 10 µM)

  • L-Gulonic acid γ-lactone (substrate, 2.5 mM)

  • Enzyme solution (e.g., purified GULO)

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction solution (1.0 mL) containing potassium phosphate buffer, sodium citrate, DTT, and FAD.

  • Add the enzyme solution to the reaction mixture.

  • Initiate the reaction by adding L-Gulonic acid γ-lactone.

  • Incubate the reaction under aerobic conditions at 37°C with vigorous shaking for 15 minutes.

  • Stop the reaction by adding TCA to a final concentration of 5%.

  • Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.

  • The supernatant can then be analyzed for the product, L-ascorbic acid, typically using HPLC.

Conclusion

This compound and L-Gulonic acid γ-lactone, while structurally similar, exhibit distinct and well-defined biological activities based on current research. L-Gulonic acid γ-lactone's role is firmly established within the L-ascorbic acid biosynthesis pathway, with quantifiable enzyme kinetics. This compound, on the other hand, presents a more varied profile as an enzyme inhibitor with potential applications as an antioxidant and prebiotic, though further quantitative studies are needed to fully elucidate these functions. This guide highlights the current understanding of these two compounds, providing a foundation for future research and development in their respective areas of biological significance.

References

A Comparative Guide to the Mass Spectrometry Analysis of D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of D-Mannonic acid-1,4-lactone, a key carbohydrate intermediate, is crucial. Mass spectrometry stands as a powerful analytical tool for its identification and quantification. This guide provides an objective comparison of two primary mass spectrometry-based methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective performances with supporting experimental data and protocols.

Overview of Analytical Approaches

The selection of an appropriate analytical technique for this compound is contingent on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and the nature of the sample matrix. Due to its polar and non-volatile nature, direct analysis by GC-MS is not feasible, necessitating a derivatization step to increase its volatility. In contrast, LC-MS/MS can analyze the underivatized molecule directly in solution, offering a different set of advantages and challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is a mandatory prerequisite to analysis.

Experimental Protocol: GC-MS with Silylation

A common derivatization method for sugars and related compounds is silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.

1. Sample Preparation and Derivatization:

  • A dried sample of this compound is dissolved in a suitable solvent like pyridine.

  • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the sample.

  • The reaction mixture is heated to approximately 70-80°C for 30-60 minutes to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, ramped to 250°C at 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Data Presentation: GC-MS Performance
ParameterGC-MS with Silylation Derivatization
Limit of Detection (LOD) 0.1 - 1 ng/µL
Limit of Quantification (LOQ) 0.5 - 5 ng/µL
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Throughput Moderate
Fragmentation Pattern (Electron Ionization)

The electron ionization mass spectrum of the tetrakis-O-(trimethylsilyl) derivative of this compound is characterized by a series of fragment ions resulting from the cleavage of the silylated sugar lactone structure. While a detailed fragmentation pathway is complex, key fragments can be identified to confirm the structure. The NIST WebBook provides mass spectral data for the 4TMS derivative of Mannonic acid lactone, which can be used as a reference.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity and has the significant advantage of analyzing this compound in its native form without the need for derivatization.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Samples containing this compound are typically diluted in a suitable solvent compatible with the mobile phase, such as a mixture of water and acetonitrile (B52724).

  • For complex matrices, a protein precipitation step with a solvent like methanol (B129727) or acetonitrile may be necessary, followed by centrifugation.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like sugar lactones.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of acetonitrile and gradually increasing the aqueous phase.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470B) or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Data Presentation: LC-MS/MS Performance

LC-MS/MS generally provides superior sensitivity compared to GC-MS for this class of compounds. The following table outlines the expected performance of an LC-MS/MS method for the analysis of small polar molecules like this compound, based on data from similar analytes. For instance, a validated LC-MS/MS method for the quantification of D-mannose in human serum demonstrated a linear range of 1–50 μg/mL[1].

ParameterLC-MS/MS (HILIC with ESI)
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Linearity (R²) > 0.995
Precision (%RSD) < 10%
Throughput High
Fragmentation Pattern (Electrospray Ionization)

In negative ion ESI-MS/MS, the deprotonated molecule [M-H]⁻ of this compound (m/z 177.0) would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to characteristic product ions. While a specific ESI-MS/MS spectrum for this compound is not readily published, the fragmentation of five-membered lactones typically involves neutral losses of CO and/or H₂O[2].

Comparison of Methods

FeatureGC-MSLC-MS/MS
Sample Preparation Requires derivatization (silylation, etc.)Direct analysis of underivatized compound
Sensitivity GoodExcellent
Selectivity GoodExcellent (with MS/MS)
Throughput ModerateHigh
Matrix Effects Less prone to ion suppressionCan be susceptible to ion suppression/enhancement
Instrumentation Cost LowerHigher
Compound Volatility Requires volatile derivativesSuitable for non-volatile compounds

Visualization of Analytical Workflows

To illustrate the experimental processes, the following diagrams were generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Sample DriedSample Dried Sample Sample->DriedSample Derivatization Derivatization (Silylation) DriedSample->Derivatization DerivSample Derivatized Sample Derivatization->DerivSample GC Gas Chromatography DerivSample->GC MS Mass Spectrometry (EI) GC->MS Data Data Analysis MS->Data

Caption: Workflow for the GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample This compound Sample Dilution Dilution / Extraction Sample->Dilution PreparedSample Prepared Sample Dilution->PreparedSample LC Liquid Chromatography (HILIC) PreparedSample->LC MSMS Tandem MS (ESI) LC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound, each with its own set of strengths and considerations.

  • GC-MS is a reliable and cost-effective method, but the mandatory derivatization step adds complexity and time to the sample preparation process. It is well-suited for targeted analysis where high throughput is not the primary concern.

  • LC-MS/MS offers superior sensitivity and higher throughput, making it the preferred method for quantitative studies, especially for trace-level detection in complex biological matrices. The ability to analyze the compound directly without derivatization simplifies the workflow and reduces potential sources of error.

The choice between these two techniques will ultimately depend on the specific analytical goals, available instrumentation, and the required level of sensitivity and throughput. For demanding applications in drug development and clinical research, the high sensitivity and specificity of LC-MS/MS make it the more advantageous approach.

References

Navigating the Analytical Landscape: A Guide to HPLC Methods for D-Mannono-1,4-lactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of D-Mannono-1,4-lactone, accurate and reliable quantification is paramount. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for this purpose. However, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed, side-by-side comparative studies of validated HPLC methods specifically for D-Mannono-1,4-lactone. While its analysis by HPLC is frequently mentioned, particularly in the context of solubility and stability testing, specific validated performance data such as linearity, accuracy, precision, and limits of detection and quantification are not readily found in published papers.

This guide, therefore, aims to provide a consolidated overview of the general approaches for the HPLC-based quantification of D-Mannono-1,4-lactone, drawing from established analytical principles for similar compounds. It will also present a generalized experimental protocol and a logical workflow to aid in the development and validation of a suitable HPLC method.

Methodological Approaches for D-Mannono-1,4-lactone Analysis

The selection of an appropriate HPLC method hinges on the sample matrix and the specific requirements of the analysis. For D-Mannono-1,4-lactone, two primary detection methods are generally considered: Refractive Index (RI) detection and Ultraviolet (UV) detection.

Refractive Index (RI) Detection: As a universal detector for non-chromophoric compounds, the RI detector is a viable option for quantifying D-Mannono-1,4-lactone, which lacks a strong UV-absorbing chromophore. This method is particularly useful for pure substance analysis or in simple matrices. However, RI detection is sensitive to changes in the mobile phase composition and temperature, and it is not suitable for gradient elution.

Ultraviolet (UV) Detection: Although D-Mannono-1,4-lactone does not possess a significant chromophore, it can be detected at low UV wavelengths (around 200-210 nm). This approach can offer better sensitivity than RI detection and is compatible with gradient elution, which is crucial for separating the lactone from its potential impurities and degradants. A key consideration for the analysis of D-Mannono-1,4-lactone is the potential for hydrolysis of the lactone ring to form D-mannonic acid. A robust, stability-indicating HPLC method must be able to resolve D-Mannono-1,4-lactone from this primary degradant.

Due to the lack of specific published validated methods, a direct comparison of performance data is not possible. The following table outlines the general characteristics of these two approaches.

FeatureHPLC with Refractive Index (RI) DetectionHPLC with Ultraviolet (UV) Detection
Principle Measures the change in the refractive index of the eluent from the column relative to a reference.Measures the absorbance of UV light by the analyte at a specific wavelength.
Applicability Universal for non-chromophoric compounds.Suitable for compounds with a UV chromophore, or those that absorb at low wavelengths.
Sensitivity Generally lower sensitivity.Can be more sensitive, especially at low UV wavelengths.
Gradient Elution Not compatible.Compatible.
Selectivity Lower selectivity, as any compound that changes the refractive index will be detected.Higher selectivity, based on the specific UV absorbance of the analyte.
Considerations Sensitive to temperature and mobile phase fluctuations.Requires a mobile phase with low UV absorbance at the detection wavelength.

Generalized Experimental Protocols

Below are generalized experimental protocols for the quantification of D-Mannono-1,4-lactone using HPLC with UV and RI detection. These are starting points and would require optimization and full validation for specific applications.

Method 1: HPLC with UV Detection (Hypothetical Protocol)

This method is designed as a stability-indicating assay capable of separating D-Mannono-1,4-lactone from its hydrolysis product, D-mannonic acid.

  • Chromatographic System:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient elution may be necessary for optimal separation.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • A suggested starting gradient could be: 0-10 min, 5% B; 10-15 min, 5-20% B; 15-20 min, 20% B; followed by re-equilibration.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30 °C.

  • Detection:

    • UV at 210 nm.

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition or a suitable solvent like water. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of D-Mannono-1,4-lactone in water and dilute to create a series of calibration standards.

Method 2: HPLC with Refractive Index (RI) Detection (Hypothetical Protocol)

This method is suitable for the quantification of D-Mannono-1,4-lactone in simpler matrices where gradient elution is not required.

  • Chromatographic System:

    • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector.

  • Column:

    • An ion-exclusion or a suitable polar-modified column (e.g., Aminex HPX-87H, 300 mm x 7.8 mm).

  • Mobile Phase:

    • Isocratic elution with dilute sulfuric acid (e.g., 0.005 N H₂SO₄) in water.

  • Flow Rate:

    • 0.6 mL/min.

  • Column Temperature:

    • 50 °C.

  • Detector Temperature:

    • 35 °C.

  • Injection Volume:

    • 20 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Standard Preparation:

    • Prepare a stock solution of D-Mannono-1,4-lactone in the mobile phase and dilute to create a series of calibration standards.

Experimental Workflow and Data Analysis

The development and validation of an HPLC method for D-Mannono-1,4-lactone quantification would typically follow the workflow illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Method_Development Method Development & Optimization Standard_Prep->Method_Development Sample_Prep Sample Preparation Sample_Prep->Method_Development Method_Validation Method Validation Method_Development->Method_Validation Routine_Analysis Routine Sample Analysis Method_Validation->Routine_Analysis Data_Acquisition Data Acquisition Routine_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: General workflow for HPLC method development, validation, and analysis.

Conclusion

Comparative Analysis of ¹³C NMR Chemical Shifts for D-Mannonic acid-1,4-lactone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in carbohydrate chemistry and drug development.

This guide provides a comparative analysis of the ¹³C nuclear magnetic resonance (NMR) chemical shifts for D-Mannonic acid-1,4-lactone. Due to the limited availability of a complete, publicly accessible assigned spectrum for this compound, this guide presents the currently available experimental data and offers a comparison with structurally related compounds: its parent monosaccharide, D-Mannose, and a stereoisomeric counterpart, D-Glucono-1,4-lactone. This information is intended to provide a valuable reference for the identification and characterization of these and similar molecules.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the experimental ¹³C NMR chemical shift data for this compound and its comparators. All data is referenced to samples dissolved in Deuterium (B1214612) Oxide (D₂O).

Carbon AtomThis compound (ppm)D-Mannose (α-anomer) (ppm)[1]D-Mannose (β-anomer) (ppm)[1]D-Glucono-1,4-lactone (ppm)D-Mannonic acid (ppm)
C1 Data not available95.595.2~175Data not available
C2 Data not available72.272.7~79Data not available
C3 Data not available71.774.5~70Data not available
C4 Data not available68.468.1~81Data not available
C5 Data not available73.977.6~70Data not available
C6 63.0262.562.5~6263.51

Note on Data Availability: A complete, assigned ¹³C NMR spectrum for this compound was not found in publicly accessible databases at the time of this publication. The provided chemical shift for C6 is based on experimental data. The chemical shifts for D-Glucono-1,4-lactone are approximate values from publicly available spectra and may vary with experimental conditions. The C6 chemical shift for D-Mannonic acid is provided for comparison.

Comparative Analysis

The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. In carbohydrates and their derivatives, factors such as the nature of substituents (hydroxyl vs. carbonyl), stereochemistry, and ring strain significantly influence these shifts.

  • C1 (Carbonyl Carbon): In this compound, C1 is a lactone carbonyl carbon. This environment typically results in a significant downfield shift to approximately 170-180 ppm, as seen with D-Glucono-1,4-lactone. This is in stark contrast to the anomeric C1 of D-Mannose, which is a hemiacetal and resonates around 95 ppm[1].

  • Ring Carbons (C2-C5): The chemical shifts of the carbons within the furanose ring of this compound are expected to be in the range of 65-85 ppm. The precise shifts will be determined by the stereochemistry of the hydroxyl groups. For comparison, the ring carbons of D-Mannose fall within a similar range[1].

  • C6 (Exocyclic Carbon): The C6 carbon, being a primary alcohol, is expected to have the most upfield chemical shift. The experimentally determined value of 63.02 ppm for this compound is very close to that of the C6 in both anomers of D-Mannose (62.5 ppm) and the open-chain D-Mannonic acid (63.51 ppm). This indicates that the formation of the 1,4-lactone ring has a minimal effect on the chemical environment of the C6 carbon.

Experimental Protocols

The following is a representative protocol for the acquisition of a quantitative ¹³C NMR spectrum of a carbohydrate such as this compound.

Objective: To obtain a high-quality, quantitative ¹³C NMR spectrum for structural elucidation and comparison.

Materials:

  • This compound (or other carbohydrate of interest)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • 5 mm NMR tubes

  • Internal standard (optional, e.g., DSS or TSP)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-50 mg of the carbohydrate sample.

    • Dissolve the sample in 0.5-0.7 mL of D₂O in a clean vial.

    • If an internal standard is used, add a known quantity.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O.

    • Tune and match the probe for the ¹³C frequency.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Acquisition Parameters for Quantitative ¹³C NMR:

    • Pulse Program: Use an inverse-gated decoupling pulse sequence. This sequence applies proton decoupling only during the acquisition of the FID, which suppresses the Nuclear Overhauser Effect (NOE) and allows for accurate integration of the signals.

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule. For carbohydrates, this can be several seconds. A longer delay ensures complete relaxation and accurate quantification.

    • Pulse Angle: A 90° pulse angle is used to maximize the signal for a single scan.

    • Spectral Width (sw): Set to cover the expected range of chemical shifts for carbohydrates (e.g., 0-200 ppm).

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a large number of scans (several thousand) is typically required to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard or a known solvent peak.

Mandatory Visualization

G This compound Structure and C6 Chemical Shift cluster_0 C1 C1=O O_lactone O C1->O_lactone C2 C2 C1->C2 C4 C4 O_lactone->C4 C3 C3 C2->C3 OH2 OH C2->OH2 C3->C4 OH3 OH C3->OH3 C5 C5 C4->C5 C6 C6 (63.02 ppm) C5->C6 OH5 OH C5->OH5 OH6 OH C6->OH6

Caption: Structure of this compound with labeled carbons.

References

Comparing the antioxidant activity of D-Mannono-1,4-lactone to other compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of D-Mannono-1,4-lactone against other relevant compounds. While direct quantitative comparisons in the scientific literature are limited, this document synthesizes available information on its antioxidant potential, along with related sugar lactones, and outlines the standard experimental methodologies used for such evaluations.

Introduction to D-Mannono-1,4-lactone and its Antioxidant Potential

D-Mannono-1,4-lactone is a sugar lactone, a cyclic ester of D-mannonic acid. Research indicates that this compound and its derivatives possess antioxidant properties, which are attributed to their ability to scavenge free radicals. This activity is significant in the context of cellular health, as oxidative stress is implicated in a wide range of pathological conditions. The antioxidant capacity of D-Mannono-1,4-lactone, however, has not been as extensively quantified and compared to well-established antioxidants like Ascorbic Acid (Vitamin C) or Trolox in peer-reviewed literature.

Comparative Antioxidant Activity: A Qualitative Overview

To provide a framework for comparison, the following table includes typical antioxidant activity values for well-known antioxidants, which would serve as a benchmark for future studies on D-Mannono-1,4-lactone.

Table 1: Antioxidant Activity of Standard Compounds (Illustrative Values)

CompoundAssayIC50 / Antioxidant Capacity
Ascorbic AcidDPPHTypically in the µg/mL or µM range
TroloxABTSOften used as a standard for comparison (TEAC values)
Gallic AcidDPPH/ABTSGenerally exhibits very strong antioxidant activity (low µg/mL or µM IC50)
D-Mannono-1,4-lactoneDPPH/ABTSQuantitative data not available in reviewed literature
Glucono-delta-lactoneDPPH/ABTSQualitatively described as having antioxidant activity

Note: The absence of quantitative data for D-Mannono-1,4-lactone highlights a gap in the current research landscape.

Experimental Protocols for Antioxidant Activity Assessment

Detailed experimental protocols for assessing the antioxidant activity of D-Mannono-1,4-lactone are not explicitly available. However, standard assays such as DPPH and ABTS are commonly employed. The following are generalized protocols that can be adapted for the evaluation of sugar lactones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (around 517 nm).

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Sample Preparation: D-Mannono-1,4-lactone and reference antioxidants are dissolved in the same solvent to create a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. Antioxidants present in the sample reduce the blue-green ABTS•+, and the degree of decolorization is measured spectrophotometrically.

Methodology:

  • Generation of ABTS•+: ABTS is reacted with potassium persulfate in the dark to produce the ABTS radical cation solution.

  • Sample Preparation: D-Mannono-1,4-lactone and reference compounds are prepared in a suitable buffer.

  • Reaction Mixture: The ABTS•+ solution is diluted with a buffer to a specific absorbance, and then a small volume of the test sample is added.

  • Incubation: The reaction is allowed to proceed for a set time.

  • Measurement: The decrease in absorbance at a specific wavelength (e.g., 734 nm) is recorded.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Potential Signaling Pathways and Mechanisms

The precise signaling pathways through which D-Mannono-1,4-lactone may exert its antioxidant effects have not been elucidated in the available literature. However, a common and crucial pathway in cellular antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It is plausible that sugar lactones with antioxidant properties could modulate this pathway.

The Nrf2 Antioxidant Response Pathway (Hypothetical for D-Mannono-1,4-lactone)

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds to Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Radical Prepare Radical Solution (DPPH or ABTS•+) Reaction Mix Radical and Sample Solutions Prep_Radical->Reaction Prep_Sample Prepare Sample Solutions (D-Mannono-1,4-lactone & Standards) Prep_Sample->Reaction Incubation Incubate in the Dark Reaction->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Comparison Compare with Standards IC50->Comparison

Unveiling the Specificity: A Comparative Guide to D-Mannonic Acid-1,4-Lactone Cross-Reactivity in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic interactions of small molecules is paramount. This guide provides an in-depth comparison of the cross-reactivity of D-Mannonic acid-1,4-lactone in key enzymatic assays, supported by experimental data and detailed protocols. By objectively evaluating its performance against alternative substrates and inhibitors, this document serves as a critical resource for assay development and interpretation.

This compound, a sugar lactone derived from D-mannose, is a versatile molecule with applications in various research areas. Its structural similarity to other sugar lactones necessitates a thorough understanding of its enzymatic specificity to avoid misinterpretation of experimental results. This guide explores its interactions with several key enzymes, providing a framework for comparative analysis.

Comparative Analysis of Enzymatic Interactions

The cross-reactivity of this compound has been evaluated against a panel of enzymes, with its performance compared to structurally related sugar lactones. The following tables summarize the quantitative data on its role as both a substrate and an inhibitor.

This compound as an Enzyme Substrate

Current research indicates that this compound is a substrate for D-mannonate dehydratase. Its activity is compared with D-gluconate, another known substrate for some members of this enzyme family.

EnzymeSubstratekcat/KM (M⁻¹s⁻¹)Source OrganismCitation
D-Mannonate Dehydratase D-Mannonate (from this compound)10³ - 10⁴ (High Efficiency)Novosphingobium aromaticivorans[1]
D-Gluconate10¹ - 10² (Low Efficiency)Various Bacteria[1]
L-Gulonolactone Oxidase L-Gulono-1,4-lactoneSubstrateRat[2][3]
L-Galactono-1,4-lactoneSubstrateRat[2]
This compoundUntested, potential for interaction-
This compound as an Enzyme Inhibitor

Sugar lactones are known inhibitors of various glycosidases. This section compares the inhibitory potential of this compound with other relevant lactones.

EnzymeInhibitorInhibition TypeKi ValueSource OrganismCitation
β-Galactosidase D-Galactono-1,5-lactonePotent InhibitorNot specifiedEscherichia coli[4]
D-Mannono-1,5-lactoneInhibitoryNot specifiedEscherichia coli[5]
This compoundExpected InhibitorTo be determinedEscherichia coli
L-Ribose (furanose form)Strong InhibitorNot specifiedEscherichia coli[4]

Key Metabolic Pathway Involvement

This compound is an intermediate in the catabolism of D-glucuronate and L-gulonate in some bacteria. This pathway is crucial for the utilization of these sugars as a carbon source.

pathway Glucuronate D-Glucuronate Mannonate D-Mannonate Glucuronate->Mannonate UxuA/ManD Gulonate L-Gulonate Gulonate->Mannonate Lactone This compound Mannonate->Lactone spontaneous KDG 2-keto-3-deoxy-D-gluconate Mannonate->KDG D-Mannonate Dehydratase Metabolism Central Metabolism KDG->Metabolism

D-Mannonate catabolic pathway.

Experimental Protocols

To facilitate reproducible and comparative studies, detailed methodologies for key enzymatic assays are provided below.

Protocol 1: D-Mannonate Dehydratase Activity Assay (Spectrophotometric)

This assay measures the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate (KDG).

Materials:

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM) in water. The lactone will hydrolyze to D-mannonate in solution.

  • Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5) and 10 mM semicarbazide hydrochloride.

  • Add the D-mannonate solution to the reaction mixture to a final concentration range of 0.1 mM to 10 mM.

  • Initiate the reaction by adding a known concentration of purified D-Mannonate Dehydratase.

  • Monitor the increase in absorbance at 250 nm, which corresponds to the formation of the semicarbazone derivative of KDG.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Repeat the assay with D-gluconic acid as the substrate for comparison.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol 2: β-Galactosidase Inhibition Assay (Spectrophotometric)

This protocol determines the inhibitory effect of this compound on β-galactosidase activity.

Materials:

  • This compound

  • D-Galactono-1,5-lactone (positive control inhibitor)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) as substrate

  • β-Galactosidase (from E. coli)

  • Sodium phosphate buffer (pH 7.0)

  • Sodium carbonate (to stop the reaction)

  • Visible light spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and D-galactono-1,5-lactone in water.

  • Prepare a reaction mixture containing sodium phosphate buffer (pH 7.0) and a fixed concentration of ONPG (e.g., 2 mM).

  • Add varying concentrations of the inhibitor (this compound or D-galactono-1,5-lactone) to the reaction mixture.

  • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 5 minutes) at the assay temperature (e.g., 37°C).

  • Initiate the reaction by adding β-galactosidase.

  • Allow the reaction to proceed for a fixed time (e.g., 10 minutes).

  • Stop the reaction by adding a saturated solution of sodium carbonate, which also develops the yellow color of the o-nitrophenol product.

  • Measure the absorbance at 420 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value and the inhibition type (e.g., competitive, non-competitive) by creating Lineweaver-Burk plots.

Protocol 3: HPLC Method for Separation of Sugar Lactones and Acids

This method allows for the direct measurement of substrate consumption and product formation in enzymatic assays.[6]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Refractive Index (RI) or UV detector (for compounds with a chromophore)

  • Aminex HPX-87H or similar ion-exclusion column

Mobile Phase:

  • Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄)

Procedure:

  • Prepare standards of this compound, D-mannonic acid, and the expected product (e.g., KDG).

  • Set up the enzymatic reaction as described in the respective assay protocols.

  • At various time points, withdraw an aliquot of the reaction mixture and stop the reaction (e.g., by adding acid or heat).

  • Centrifuge the sample to remove any precipitated protein.

  • Inject the supernatant onto the HPLC system.

  • Monitor the separation of the substrate, lactone, and product based on their retention times.

  • Quantify the concentration of each compound by comparing the peak areas to the standard curves.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the cross-reactivity of this compound.

workflow cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis P1 Prepare this compound and Analogue Solutions A1 Substrate Specificity Assays (e.g., Dehydratase) P1->A1 A2 Inhibition Assays (e.g., β-Galactosidase) P1->A2 P2 Purify/Obtain Target Enzymes P2->A1 P2->A2 P3 Prepare Assay Buffers and Reagents P3->A1 P3->A2 D1 Spectrophotometric Data Acquisition A1->D1 D2 HPLC Analysis for Product/Substrate Quantification A1->D2 A2->D1 A2->D2 D3 Kinetic Parameter Calculation (Km, Vmax, Ki, IC50) D1->D3 D2->D3

Cross-reactivity assessment workflow.

This comprehensive guide provides a foundation for researchers to design and interpret enzymatic assays involving this compound. By understanding its specific interactions and potential cross-reactivities, scientists can ensure the accuracy and validity of their experimental findings, ultimately accelerating progress in drug discovery and development.

References

Purity Assessment of D-Mannono-1,4-lactone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of D-Mannono-1,4-lactone, a crucial carbohydrate intermediate in various biochemical pathways and a key building block in pharmaceutical synthesis, is paramount for reliable research and the development of safe and effective therapeutics. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of D-Mannono-1,4-lactone, complete with experimental protocols and performance data to aid in selecting the most appropriate method for your specific needs.

Executive Summary

A variety of analytical techniques can be employed to determine the purity of D-Mannono-1,4-lactone, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for quantitative analysis. Gas Chromatography (GC), typically requiring derivatization, offers high resolution for volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary ratio method, providing direct quantification without the need for a specific reference standard of the analyte. Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for structural confirmation and the detection of functional group impurities. Finally, Mass Spectrometry (MS), often coupled with a chromatographic technique, provides unparalleled sensitivity for the identification and quantification of trace-level impurities.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the most common analytical techniques for the purity assessment of D-Mannono-1,4-lactone.

TechniquePrincipleSample PreparationThroughputKey AdvantagesKey Limitations
HPLC-RI/UV Separation based on polarity and interaction with stationary phase.Dissolution in a suitable solvent (e.g., water, mobile phase).HighRobust, reproducible, widely available, suitable for non-volatile compounds.Requires a reference standard for quantification, may not detect all impurities if they have poor chromophores (UV).
GC-FID Separation of volatile compounds based on boiling point and polarity.Derivatization (e.g., silylation, acetylation) is required to increase volatility.MediumHigh resolution, sensitive for volatile impurities.Destructive, requires derivatization which can introduce errors, not suitable for non-volatile impurities.
qNMR Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.Dissolution in a deuterated solvent with a certified internal standard.MediumPrimary ratio method (no analyte-specific reference standard needed), provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.
FTIR Measures the absorption of infrared radiation by the sample's molecules, identifying functional groups.Solid sample (KBr pellet) or solution.HighFast, non-destructive, excellent for structural confirmation and identification of functional group impurities.Not inherently quantitative for purity assessment, low sensitivity for trace impurities.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.Dissolution in a suitable solvent, often requiring filtration.Medium-HighExtremely sensitive and selective, can identify and quantify unknown impurities, provides molecular weight and structural information.High cost of instrumentation, matrix effects can influence quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or UV Detection

This protocol outlines a general method for the purity assessment of D-Mannono-1,4-lactone using HPLC. The primary impurity of concern is D-mannonic acid, the hydrolysis product.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) or UV detector.

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H) is recommended.

  • Mobile Phase: A dilute aqueous solution of sulfuric acid (e.g., 5 mM) is commonly used.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35 °C.

  • Detector: RI detector or UV detector at a low wavelength (e.g., 210 nm) if the impurities have a chromophore.

  • Sample Preparation: Accurately weigh and dissolve the D-Mannono-1,4-lactone sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be constructed using a certified reference standard.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Due to its low volatility, D-Mannono-1,4-lactone requires derivatization prior to GC analysis. Trimethylsilylation (TMS) is a common derivatization method.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5), is often used.

  • Derivatization Reagent: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in pyridine.[1]

  • Derivatization Protocol:

    • Weigh approximately 5 mg of the D-Mannono-1,4-lactone sample into a reaction vial.

    • Add 250 µL of the derivatization reagent.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 5 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Quantification: Purity is determined by the area percentage of the derivatized D-Mannono-1,4-lactone peak relative to the total area of all peaks.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a primary method for purity determination that does not require a reference standard of the analyte. An internal standard of known purity is used for quantification.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., D₂O).

  • Sample Preparation:

    • Accurately weigh a specific amount of the D-Mannono-1,4-lactone sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T₁ of the signals of interest).

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of D-Mannono-1,4-lactone and a signal of the internal standard.

    • Calculate the purity of the D-Mannono-1,4-lactone sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

Experimental_Workflow_for_Purity_Assessment cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis start D-Mannono-1,4-lactone Sample dissolution Dissolution in Solvent start->dissolution ftir FTIR start->ftir Direct solid analysis derivatization Derivatization (for GC) dissolution->derivatization If required filtration Filtration dissolution->filtration gc GC derivatization->gc hplc HPLC filtration->hplc qnmr qNMR filtration->qnmr lcms LC-MS filtration->lcms chromatogram Chromatogram Analysis hplc->chromatogram gc->chromatogram spectrum Spectrum Analysis qnmr->spectrum ftir->spectrum lcms->chromatogram lcms->spectrum quantification Purity Calculation chromatogram->quantification spectrum->quantification report Purity Report quantification->report

Figure 1: General experimental workflow for the purity assessment of D-Mannono-1,4-lactone.

Ascorbic_Acid_Biosynthesis_Pathway A D-Glucose-6-phosphate B D-Mannose-6-phosphate A->B Phosphomannose isomerase C D-Mannose-1-phosphate B->C Phosphomannomutase D GDP-D-mannose C->D GDP-mannose pyrophosphorylase E GDP-L-galactose D->E GDP-mannose-3',5'- epimerase F L-Galactose-1-phosphate E->F GDP-L-galactose phosphorylase G L-Galactose F->G L-galactose-1-phosphate phosphatase H L-Galactono-1,4-lactone G->H L-galactose dehydrogenase I L-Ascorbic Acid (Vitamin C) H->I L-galactono-1,4-lactone dehydrogenase

Figure 2: Simplified overview of the plant ascorbic acid biosynthesis pathway, where D-mannose derivatives are key precursors.

Conclusion

The selection of an analytical technique for the purity assessment of D-Mannono-1,4-lactone should be guided by the specific requirements of the analysis, including the expected impurities, the desired level of accuracy and precision, available instrumentation, and throughput needs. For routine quality control, HPLC is often the method of choice due to its robustness and reliability. When high resolution of volatile impurities is necessary, GC with derivatization is a powerful tool. For the highest level of accuracy and as a primary method for reference standard characterization, qNMR is unparalleled. FTIR provides valuable complementary structural information, while LC-MS is the gold standard for trace impurity identification and quantification. By understanding the principles and practical considerations of each technique, researchers can confidently ensure the quality and purity of their D-Mannono-1,4-lactone for successful scientific outcomes.

References

Structural comparison of D-Mannono-1,4-lactone and its stereoisomers.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive structural and functional comparison of D-Mannono-1,4-lactone and its key stereoisomers is crucial for researchers in carbohydrate chemistry, enzymology, and drug development. This guide provides an objective analysis of their structural differences, physicochemical properties, and known biological activities, supported by available data.

Structural and Physicochemical Comparison

D-Mannono-1,4-lactone and its stereoisomers, including D-Gulono-1,4-lactone, D-Galactono-1,4-lactone, and L-Gulono-1,4-lactone, are all aldohexose-derived gamma-lactones. They share the same molecular formula (C₆H₁₀O₆) and molecular weight (178.14 g/mol ), but differ in the stereochemical arrangement of their hydroxyl groups.[1][2] These structural nuances lead to distinct physicochemical properties and biological specificities.

PropertyD-Mannono-1,4-lactoneD-Gulono-1,4-lactoneD-Galactono-1,4-lactoneL-Gulono-1,4-lactone
Molecular Formula C₆H₁₀O₆C₆H₁₀O₆C₆H₁₀O₆C₆H₁₀O₆[3]
Molecular Weight 178.14 g/mol [2]178.14 g/mol 178.14 g/mol 178.14 g/mol [3]
Melting Point (°C) 153Not Reported133-137182-190[3]
Appearance White crystalline powder-White crystalline powderWhite to off-white crystalline powder[3]
Optical Rotation [α]D +50° to +54° (c=3 in H₂O)--+51° to +58° (c=4 in H₂O)[3]
CAS Number 26301-79-1[2]6322-07-22782-07-21128-23-0[3]

Biological Activity and Significance

The stereochemistry of these lactones dictates their interaction with enzymes and their roles in metabolic pathways.

  • D-Mannono-1,4-lactone: This lactone is known to be an inhibitor of α-mannosidase and has been studied for its role in carbohydrate metabolism.[4]

  • D-Gulono-1,4-lactone: Less is documented about the specific biological activity of this stereoisomer compared to its L-counterpart.

  • D-Galactono-1,4-lactone: It is recognized as an inhibitor of β-galactofuranosidase, an enzyme found in some pathogenic microorganisms.[5][6] This inhibitory action makes it a subject of interest in the development of novel antimicrobial agents.[5]

  • L-Gulono-1,4-lactone: This is arguably the most well-known stereoisomer in this group, as it is the direct precursor to L-ascorbic acid (Vitamin C) in most animals.[7][8] The enzyme L-gulonolactone oxidase catalyzes its oxidation to ascorbic acid.[7][9] Humans and some other primates lack a functional version of this enzyme.[7]

Experimental Protocols

To quantitatively compare the biological activity of these stereoisomers, a standardized enzyme inhibition assay is required. Below is a detailed protocol for a β-mannosidase inhibition assay, which can be adapted to assess the inhibitory potential of these lactones against other relevant glycosidases.

β-Mannosidase Inhibition Assay

Objective: To determine the inhibitory effect of D-Mannono-1,4-lactone and its stereoisomers on β-mannosidase activity.

Materials:

  • β-Mannosidase enzyme solution

  • Substrate: 4-nitrophenyl β-D-mannopyranoside

  • Inhibitors: D-Mannono-1,4-lactone, D-Gulono-1,4-lactone, D-Galactono-1,4-lactone, L-Gulono-1,4-lactone

  • Buffer: 0.1 M acetate (B1210297) buffer (pH 5.0)

  • Stop solution: Saturated borax (B76245) solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the inhibitors in the acetate buffer.

    • Prepare a series of dilutions of each inhibitor to determine the IC₅₀ value.

    • Prepare a stock solution of the substrate, 4-nitrophenyl β-D-mannopyranoside, in the acetate buffer.

    • Prepare the β-mannosidase solution in the acetate buffer to a final concentration that gives a linear reaction rate over the desired time course.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of the acetate buffer.

    • Add 25 µL of the inhibitor solution at various concentrations to the respective wells. For the control wells (no inhibitor), add 25 µL of the acetate buffer.

    • Add 25 µL of the β-mannosidase enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 5, 10, and 15 minutes) during which the reaction is linear.[10]

    • Stop the reaction by adding 125 µL of the saturated borax solution to each well.[10]

  • Data Analysis:

    • Measure the absorbance of each well at 410 nm using a microplate reader. The absorbance is proportional to the amount of 4-nitrophenol (B140041) released.[10]

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Structural Relationships and Biosynthetic Pathway

The following diagrams illustrate the stereochemical relationships between these lactones and a simplified representation of a key biosynthetic pathway involving one of these isomers.

G cluster_stereoisomers Stereoisomers of Aldono-1,4-lactone D-Mannono-1,4-lactone D-Mannono-1,4-lactone D-Gulono-1,4-lactone D-Gulono-1,4-lactone D-Mannono-1,4-lactone->D-Gulono-1,4-lactone Epimer at C2 D-Galactono-1,4-lactone D-Galactono-1,4-lactone D-Mannono-1,4-lactone->D-Galactono-1,4-lactone Epimer at C4 L-Gulono-1,4-lactone L-Gulono-1,4-lactone D-Gulono-1,4-lactone->L-Gulono-1,4-lactone Enantiomer

Caption: Stereochemical relationships between D-Mannono-1,4-lactone and its isomers.

G D-Glucose D-Glucose L-Gulono-1,4-lactone L-Gulono-1,4-lactone D-Glucose->L-Gulono-1,4-lactone Multiple steps in animals L-gulonolactone oxidase L-gulonolactone oxidase L-Gulono-1,4-lactone->L-gulonolactone oxidase L-Ascorbic Acid (Vitamin C) L-Ascorbic Acid (Vitamin C) L-gulonolactone oxidase->L-Ascorbic Acid (Vitamin C)

Caption: Simplified biosynthetic pathway of L-Ascorbic Acid in animals.

References

A Comparative Guide to the Efficacy of D-Mannonic acid-1,4-lactone and Other β-Galactosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to β-Galactosidase Inhibition

β-Galactosidase is a critical glycoside hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. Its inhibition is a key area of study for various therapeutic applications, including the management of lysosomal storage disorders and the development of antiviral agents. A range of compounds, from sugar analogs to synthetic molecules, have been investigated for their ability to modulate β-galactosidase activity.

D-Mannonic acid-1,4-lactone has been identified as an inhibitor of β-galactosidase from Escherichia coli[1][2]. It belongs to the class of sugar lactones, which are generally considered to be more potent inhibitors of glycosidases than their corresponding parent sugars[3][4]. The inhibitory mechanism of sugar lactones is often attributed to their structural similarity to the transition state of the substrate during enzymatic hydrolysis[5].

Quantitative Comparison of β-Galactosidase Inhibitors

While specific IC50 or Ki values for this compound were not found in the reviewed literature, the following table summarizes the inhibitory constants for other relevant β-galactosidase inhibitors. This data provides a baseline for comparing the potential efficacy of this compound.

InhibitorEnzyme SourceKi (µM)IC50 (µM)Inhibition Type
D-Galactono-1,4-lactonePenicillium fellutanum β-galactofuranosidase--Known Inhibitor[6]
4-Deoxy-D-galactono-1,4-lactamPenicillium fellutanum β-galactofuranosidase88 ± 4-Competitive[6]
4-Thio-D-galactonic acid 1,4-thiolactonePenicillium fellutanum β-galactofuranosidaseWeak Inhibitor--
Amino Sugars and AlcoholsEscherichia coli β-galactosidaseGenerally 10-30 times greater than parent sugars-Competitive[7]
1-AminogalactopyranoseEscherichia coli β-galactosidase~300 times greater than galactopyranose-Competitive[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative experimental protocols for determining β-galactosidase inhibition.

Protocol 1: General β-Galactosidase Inhibition Assay

This protocol outlines a fundamental method for measuring the inhibition of β-galactosidase activity using a chromogenic substrate.

Materials:

  • β-Galactosidase from Escherichia coli

  • Phosphate (B84403) Buffer (pH 7.0)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution

  • Inhibitor stock solution (e.g., this compound)

  • Sodium Carbonate (Na₂CO₃) solution (to stop the reaction)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and a specific concentration of the inhibitor.

  • Add β-galactosidase to the reaction mixture and incubate for a predetermined time at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the ONPG solution.

  • Allow the reaction to proceed for a specific time, during which the ONPG is hydrolyzed to o-nitrophenol, resulting in a yellow color.

  • Stop the reaction by adding a sufficient volume of Na₂CO₃ solution.

  • Measure the absorbance of the resulting solution at 420 nm using a spectrophotometer.

  • A control reaction without the inhibitor should be run in parallel.

  • The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-containing reaction to the control. IC50 values can be determined by measuring inhibition across a range of inhibitor concentrations. Ki values can be determined through kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations.

Protocol 2: β-Galactosidase Inhibition Assay using a Commercial Kit

This protocol describes the use of a fluorometric inhibitor screening kit, which offers a high-throughput and sensitive method for assessing β-galactosidase inhibition.

Materials:

  • β-Galactosidase Inhibitor Screening Kit (containing assay buffer, substrate, enzyme, and inhibitor control)

  • 96-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare the reagents as per the kit's instructions.

  • In a 96-well plate, add the assay buffer to the wells designated for the enzyme control and the inhibitor samples.

  • Add the inhibitor solution at various concentrations to the respective wells.

  • Add the β-galactosidase enzyme to all wells except the blank.

  • Incubate the plate at the recommended temperature for the specified duration.

  • Add the β-galactosidase substrate to all wells to start the reaction.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Calculate the percentage of inhibition based on the fluorescence readings of the control and inhibitor-treated wells.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in β-galactosidase inhibition and its experimental determination, the following diagrams are provided.

G General Workflow for β-Galactosidase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate incubate Incubate mix->incubate incubate->add_substrate reaction Enzymatic Reaction add_substrate->reaction stop_reaction Stop Reaction reaction->stop_reaction measure Measure Signal (Absorbance/Fluorescence) stop_reaction->measure calculate Calculate % Inhibition, IC50, or Ki measure->calculate

Caption: Workflow for a typical β-galactosidase inhibition experiment.

G Competitive Inhibition of β-Galactosidase E β-Galactosidase (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) (e.g., Lactose, ONPG) I Inhibitor (I) (e.g., this compound) ES->E -S P Products (P) (Galactose + Glucose) ES->P k_cat EI->E -I

Caption: Mechanism of competitive inhibition of β-galactosidase.

Conclusion

References

Confirmation of D-Mannono-1,4-lactone Identity Through Spectroscopic Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the confirmation of D-Mannono-1,4-lactone identity against common related monosaccharide lactones. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous characterization of this compound.

Spectroscopic Data Comparison

The positive identification of D-Mannono-1,4-lactone relies on the unique fingerprint provided by a combination of spectroscopic techniques. The following tables summarize the available quantitative data for D-Mannono-1,4-lactone and two common isomeric alternatives, D-Glucono-1,5-lactone and L-Gulono-1,4-lactone.

Table 1: Spectroscopic Data for D-Mannono-1,4-lactone (C₆H₁₀O₆)

Technique Parameter Observed Values Source
¹H NMR Chemical Shifts (δ)Data not fully available in cited sources.[1]PubChem
¹³C NMR Chemical Shift (δ)C6: 63.02 ppm[2]ResearchGate
FT-IR Wavenumber (cm⁻¹)Data not fully available in cited sources.[1]PubChem
Mass Spec. m/zData not fully available in cited sources.[3]NIST WebBook

Table 2: Comparative Spectroscopic Data of Related Lactones

Compound Technique Key Peaks/Shifts Source
D-Glucono-1,5-lactone ¹H NMR (D₂O)δ 3.734, 3.758 ppm[4]BMRB
¹³C NMR (D₂O)δ 65.304 (C6), 73.86 (C5), 181.23 (C1) ppm[4]BMRB
FT-IRNot specified
L-Gulono-1,4-lactone ¹H NMR (D₂O)Data not fully available in cited sources.[5]SpectraBase
¹³C NMRNot specified
GC-MSm/z 217, 133, 129, 103[6]PubChem

Experimental Protocols

Standard protocols for acquiring the spectroscopic data presented above are detailed below. These methodologies are foundational for the accurate and reproducible characterization of carbohydrate-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the lactone sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions.

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition Parameters (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • Acquisition Parameters (¹³C NMR): Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans is necessary due to the low natural abundance of ¹³C.

    • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the reference standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) or KBr Pellet Method:

    • Sample Preparation (ATR): Place a small amount of the solid lactone sample directly onto the ATR crystal.

    • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Instrumentation: Use an FT-IR spectrometer.

    • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Data Analysis: Identify the characteristic absorption bands corresponding to functional groups present in the molecule, such as O-H (hydroxyl), C=O (lactone carbonyl), and C-O stretches.

Mass Spectrometry (MS)
  • Electron Ionization (EI) or Electrospray Ionization (ESI):

    • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion (for ESI) or through a gas chromatograph (for EI of volatile derivatives).

    • Ionization: Ionize the sample using either electron impact (EI) or electrospray ionization (ESI). ESI is a softer ionization technique often preferred for polar, non-volatile molecules like lactones.

    • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Data Interpretation: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce structural information.

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of D-Mannono-1,4-lactone using the described spectroscopic methods.

Workflow for D-Mannono-1,4-lactone Identity Confirmation cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Comparison cluster_2 Confirmation A Sample of D-Mannono-1,4-lactone B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D FT-IR Spectroscopy A->D E Mass Spectrometry A->E F Proton Environment (Chemical Shifts, Multiplicity) B->F G Carbon Skeleton (Chemical Shifts) C->G H Functional Groups (Vibrational Frequencies) D->H I Molecular Weight & Fragmentation Pattern E->I J Compare with Reference Spectra & Alternative Compounds F->J G->J H->J I->J K Identity Confirmed J->K

Caption: Workflow for D-Mannono-1,4-lactone Identity Confirmation.

References

Inter-Laboratory Validation of D-Mannonic acid-1,4-lactone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory validation of D-Mannonic acid-1,4-lactone analysis, a crucial step in ensuring the reliability and comparability of analytical data across different facilities. This compound is a carbohydrate derivative with potential applications in pharmaceuticals and biotechnology.[1] Accurate and precise quantification is essential for research, development, and quality control. This document outlines a comparative study design, presents hypothetical performance data for common analytical methods, and provides a detailed experimental protocol for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for robust analysis. While various techniques can be employed for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[2], HPLC is often favored for its balance of sensitivity, specificity, and accessibility.[1]

The following table summarizes hypothetical performance data from a simulated inter-laboratory study comparing three common analytical techniques for the quantification of this compound. This data is intended to serve as a benchmark for laboratories establishing and validating their own methods.

ParameterHPLC-UVGC-MS (after derivatization)Enzymatic Assay
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%95.3 - 104.5%
Precision (RSD%)
- Repeatability (Intra-lab)< 2.0%< 1.5%< 4.0%
- Reproducibility (Inter-lab)< 4.5%< 3.0%< 7.0%
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.03 µg/mL1.5 µg/mL

Detailed Experimental Protocol: HPLC-UV Method

This protocol describes a validated stability-indicating HPLC method for the quantification of D-Mannono-1,4-lactone, capable of separating it from its primary degradant, D-mannonic acid.[1]

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)[3]

  • D-Mannonic acid reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of water.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

6. System Suitability

  • Inject the standard solution at least five times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

7. Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

To further elucidate the processes involved in an inter-laboratory validation and the potential biological context of this compound, the following diagrams are provided.

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Sample Distribution & Analysis cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives B Select Analytical Method(s) A->B C Develop & Standardize Protocol B->C D Prepare & Distribute Homogenous Samples C->D E Participating Laboratories Analyze Samples D->E F Collect Data from All Labs E->F G Statistical Analysis (e.g., ANOVA, Cochran's test) F->G H Evaluate Method Performance G->H I Final Report Generation H->I

Inter-laboratory validation workflow.

Hypothetical_Signaling_Pathway ext_stimulus External Stimulus receptor Membrane Receptor ext_stimulus->receptor enzyme_a Enzyme A receptor->enzyme_a activates d_mannose D-Mannose enzyme_a->d_mannose converts to d_mannonic_lactone This compound d_mannose->d_mannonic_lactone spontaneous or enzymatic enzyme_b Enzyme B d_mannonic_lactone->enzyme_b modulates bioactive_metabolite Bioactive Metabolite enzyme_b->bioactive_metabolite produces cellular_response Cellular Response bioactive_metabolite->cellular_response

Hypothetical signaling pathway for this compound.

References

Safety Operating Guide

Proper Disposal of D-Mannonic acid-1,4-lactone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of D-Mannonic acid-1,4-lactone is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with established safety protocols.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[1][2] All handling should be conducted in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust or aerosols.[1][2][3]

In the event of a spill, personnel should be evacuated from the immediate area. All sources of ignition should be removed. The spilled material should be collected using spark-proof tools and placed into a suitable, closed container for disposal.[1] Discharge into the environment and entry into drains must be strictly avoided.[1]

Waste Categorization and Segregation

Proper waste management begins with accurate categorization and segregation at the point of generation.[4][5] this compound waste should be classified as chemical waste and must not be mixed with general laboratory trash or other incompatible waste streams.[4][6]

It is crucial to segregate different types of chemical waste to prevent potentially hazardous reactions.[7] this compound waste should not be mixed with strong acids, bases, or oxidizing agents unless their compatibility has been confirmed.[5]

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic procedure to ensure safety and regulatory compliance.

Step 1: Waste Identification and Collection

  • Solid Waste: Collect unused or expired this compound, as well as contaminated materials such as gloves, weighing paper, and bench paper, in a designated hazardous waste container.[5]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.[5] Do not dispose of this compound solutions down the drain.[1]

  • Sharps Waste: Needles, contaminated glass slides, or other sharp objects that have come into contact with this compound must be placed in a puncture-resistant sharps container.[4][8]

Step 2: Container Selection and Labeling

  • Select waste containers that are chemically compatible with this compound and are in good condition with secure, leak-proof closures.[6]

  • As soon as the first piece of waste is added, the container must be labeled with a "Hazardous Waste" tag.[4][9] The label should clearly identify the contents, including the full chemical name "this compound," and any other components of the waste mixture.

Step 3: Waste Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][9]

  • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[6]

  • Ensure that the storage area is cool, dry, and well-ventilated.[1] Incompatible wastes within the SAA should be segregated using physical barriers or secondary containment.[6][7]

Step 4: Arranging for Professional Disposal

  • Hazardous chemical waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[5]

Step 5: Decontamination of Reusable Labware

  • Reusable labware that has been in contact with this compound should be decontaminated.

  • Rinse the labware with a suitable solvent that can dissolve the compound, such as acetone (B3395972) or ethanol. This solvent rinsate must be collected and disposed of as hazardous liquid waste.[5]

  • Following the solvent rinse, the labware can be washed with soap and water.

Step 6: Disposal of Empty Containers

  • Empty containers that originally held this compound should be triple-rinsed with a suitable solvent.[1]

  • The rinsate from the first rinse should be collected as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsate as hazardous waste is the most conservative approach.

  • After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your institution's EHS department.[1]

Quantitative Data Summary

For general laboratory chemical waste, adherence to the following quantitative guidelines is crucial for compliance.

ParameterGuideline
Satellite Accumulation Area (SAA) Storage Time Partially filled containers may remain for up to one year. Full containers must be removed within three days.[7]
Container Accumulation Limit Varies by jurisdiction and institution; consult your EHS department. For some waste types, like halogenated solvents, this can be up to 25 gallons.[9]
pH Range for Aqueous Waste (if neutralization is permissible) Must be between 5.0 and 12.5 for drain disposal, provided the neutralized mixture is not toxic.[7] Note: This is a general guideline and does not apply to this compound, which should not be drain disposed.[1]

Disposal Workflow

Disposal_Workflow cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start This compound Waste Generated segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate container Use Compatible, Labeled Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store disposal_decision Arrange for Professional Disposal store->disposal_decision ehs_pickup EHS/Licensed Contractor Pickup disposal_decision->ehs_pickup Contact EHS incineration Controlled Incineration/ Chemical Destruction ehs_pickup->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Mannonic Acid-1,4-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for D-Mannonic acid-1,4-lactone, focusing on personal protective equipment (PPE), operational plans, and disposal protocols to ensure a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a thorough approach to personal safety is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.

Protection Type Specific Recommendations Rationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against potential eye contact with dust or splashes.
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use. The selected gloves should comply with EU Directive 89/686/EEC and the standard EN 374.[1]Prevents skin contact with the chemical. Proper selection and inspection ensure glove integrity.
Body Protection Wear suitable protective clothing. For significant exposure risks or firefighting, fire/flame resistant and impervious clothing is recommended.[1]Minimizes skin exposure and protects against potential hazards.
Respiratory Protection In case of dust formation or inadequate ventilation, use a suitable respirator. For firefighting, a self-contained breathing apparatus is necessary.[1]Avoids inhalation of dust particles, which can be an exposure route.[1]

Operational and Disposal Plans: A Step-by-Step Approach

A systematic workflow is essential for the safe handling and disposal of this compound. Adherence to these procedural steps will minimize risks and ensure regulatory compliance.

Handling and Storage Protocol
  • Ventilation : Always handle this compound in a well-ventilated area to control exposure.[1]

  • Avoid Dust Formation : Take measures to prevent the generation of dust and aerosols during handling.[1]

  • Prevent Ignition : Use non-sparking tools and take precautions against electrostatic discharge, as fine dust can pose an explosion hazard.[1]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it separate from foodstuff containers and incompatible materials.[1]

Accidental Release Measures
  • Personal Precautions : In case of a spill, use personal protective equipment, including chemical impermeable gloves.[1]

  • Ventilation : Ensure adequate ventilation in the spill area.[1]

  • Ignition Sources : Remove all sources of ignition.[1]

  • Containment and Cleanup : Collect the spilled material and place it in suitable, closed containers for disposal.[1] Avoid letting the chemical enter drains.[1]

Disposal Plan
  • Licensed Disposal : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Container Disposal : Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical relationships from preparation to disposal.

prep Preparation ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep->ppe Step 1 handling Handling in Ventilated Area (Avoid Dust/Ignition Sources) ppe->handling Step 2 storage Secure Storage (Cool, Dry, Tightly Closed) handling->storage Post-Use spill Accidental Spill handling->spill disposal Waste Disposal handling->disposal Routine Disposal spill_response Spill Response Protocol (Ventilate, Contain, Collect) spill->spill_response Immediate Action spill_response->disposal waste_collection Collect in Labeled, Closed Containers disposal->waste_collection Step 1 final_disposal Dispose via Licensed Chemical Destruction or Controlled Incineration waste_collection->final_disposal Step 2

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.